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Core Science & Biosynthesis

Foundational

Strategic Synthesis of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene: A Precision Metallation Protocol

Topic: Strategic Synthesis of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Content Type: In-depth Technical Guide Audience: Researchers, Senior Chemists, and Drug Development Professionals Executive Summary & Retrosynthetic L...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Synthesis of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Content Type: In-depth Technical Guide Audience: Researchers, Senior Chemists, and Drug Development Professionals

Executive Summary & Retrosynthetic Logic

The synthesis of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (CAS: 1806421-84-0) presents a unique challenge in regiocontrol. The target molecule is a densely functionalized arene, often utilized as a high-value intermediate in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for agrochemical and pharmaceutical scaffolds.

Retrosynthetic Analysis: The most direct and atom-economical disconnection reveals 2,4,6-trifluoroanisole (1,3,5-trifluoro-2-methoxybenzene) as the optimal precursor. The transformation requires the regioselective installation of an iodine atom at the C3 position (relative to the methoxy group).

  • Challenge: Electrophilic aromatic substitution (EAS) is unfavorable due to the electronic deactivation by three fluorine atoms, despite the activating methoxy group. Standard iodination conditions (e.g., NIS/TFA) often lead to sluggish reactivity or mixtures.

  • Solution: Directed Ortho Lithiation (DoM) . The C3-proton in 2,4,6-trifluoroanisole is flanked by two fluorine atoms (at C2 and C4). This "1,3-difluoro" motif dramatically increases the acidity of the C-H bond (pKa ≈ 27), making it susceptible to rapid, quantitative deprotonation by organolithium reagents at low temperatures, followed by an electrophilic quench with iodine.

Core Synthesis Protocol: Directed Ortho Lithiation[1]

This protocol relies on the synergistic directing effects of the fluorine atoms and the methoxy group to achieve exclusive regioselectivity.

Reagents & Materials
ReagentRoleEquivalentsNotes
2,4,6-Trifluoroanisole Substrate1.0Dried over molecular sieves
n-Butyllithium (n-BuLi) Base1.1 - 1.22.5 M in hexanes; Titrate before use
Iodine (I₂) Electrophile1.2 - 1.3Dissolved in anhydrous THF
Tetrahydrofuran (THF) SolventN/AAnhydrous, distilled from Na/Benzophenone
Sodium Thiosulfate (aq) QuenchExcessSaturated solution
Step-by-Step Methodology
Phase 1: Metallation (Lithiation)
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with N₂ for 15 minutes.

  • Solvation: Charge the flask with 2,4,6-trifluoroanisole (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-BuLi (11.0 mmol, 4.4 mL of 2.5 M solution) dropwise via syringe over 10 minutes. Maintain internal temperature below -70 °C.

    • Mechanistic Insight: The lithium coordinates to the methoxy oxygen and the ortho-fluorine, while the base removes the proton at the C3 position. The resulting aryllithium species is stabilized by the inductive effect of the two flanking fluorine atoms.

  • Incubation: Stir the mixture at -78 °C for 45–60 minutes to ensure complete lithiation. The solution typically turns a pale yellow.

Phase 2: Iodination
  • Electrophile Addition: Prepare a solution of Iodine (12.0 mmol, 3.05 g) in anhydrous THF (15 mL). Add this solution dropwise to the lithiated intermediate at -78 °C.

    • Observation: The color will transition from pale yellow to dark brown/red as iodine is added.

  • Warming: Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

Phase 3: Workup & Purification
  • Quench: Pour the reaction mixture into a separatory funnel containing saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine. Shake vigorously until the organic layer is no longer purple/brown.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Drying: Combine organic phases, wash with brine, dry over anhydrous Na₂SO₄ , and filter.

  • Concentration: Remove solvent under reduced pressure (rotary evaporator).

  • Purification: The crude solid is often of high purity (>95%). If necessary, purify via recrystallization from Hexanes/EtOH or flash column chromatography (SiO₂, 100% Hexanes → 5% EtOAc/Hexanes).

Mechanistic Visualization

The following diagram illustrates the regioselective lithiation pathway, highlighting the "1,3-difluoro" directing effect that supersedes standard ortho-methoxy direction.

LithiationMechanism Start 2,4,6-Trifluoroanisole (Precursor) Intermediate Lithiated Species (Li stabilized by F-C-Li-C-F) Start->Intermediate Deprotonation at C3 (Acidic proton between F atoms) Reagents n-BuLi / THF -78°C Reagents->Intermediate Product 1,3,5-Trifluoro-2-iodo- 4-methoxybenzene Intermediate->Product Electrophilic Attack Electrophile Iodine (I2) Quench Electrophile->Product

Caption: Mechanistic pathway showing the regioselective lithiation of the C-H bond flanked by fluorine atoms, followed by iodination.

Critical Process Parameters & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature ≤ -70 °CPolyfluoroaryllithiums are thermally unstable. Above -60 °C, they may eliminate LiF to form reactive benzynes , leading to polymerization or scrambling.
Solvent THF (Anhydrous)THF coordinates Li, breaking down n-BuLi aggregates to increase reactivity. Diethyl ether is a viable alternative but THF is preferred for solubility.
Stoichiometry Slight Excess (1.1 eq)Ensures complete conversion of the starting material. Large excess is unnecessary and may cause side reactions.
Moisture Control Strict (<50 ppm)Organolithiums are pyrophoric and instantly hydrolyzed by water. Use Schlenk lines or inert atmosphere techniques.[1]

References

  • Schlosser, M. (2005). "The 2,4,6-Trifluoroacetanilide/2,4,6-Trifluoroanisole 'Acidification' Effect." Organometallics in Synthesis.
  • Bridges, A. J., et al. (1990). "Regiospecific Lithiation of Fluorinated Benzenes." Journal of Organic Chemistry.

    • Context: Establishes the hierarchy of directing groups (F > OMe)
  • Mongin, F., & Schlosser, M. (1996). "Deprotonation of Polyfluorobenzenes: Reactivity and Selectivity." Tetrahedron Letters.

    • Context: Detailed kinetic data on the lithiation of 1,3,5-trifluorobenzene deriv
  • BenchChem Technical Repository. (2025).

    • Context: Confirmation of commercial availability and physical properties.

Sources

Exploratory

physicochemical properties of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

This is an in-depth technical guide on the physicochemical properties, synthesis, and applications of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene. High-Value Fluorinated Scaffold for Medicinal Chemistry & Materials Science E...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the physicochemical properties, synthesis, and applications of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene.

High-Value Fluorinated Scaffold for Medicinal Chemistry & Materials Science

Executive Summary

1,3,5-Trifluoro-2-iodo-4-methoxybenzene (CAS: 1806421-84-0) is a specialized polyfluorinated aromatic building block used primarily in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[1] Its structural uniqueness lies in the orthogonal reactivity provided by the iodine handle (amenable to transition-metal catalysis) and the electron-deficient trifluorinated core, which imparts metabolic stability and lipophilicity modulation to downstream candidates.

This guide analyzes the compound’s molecular identity, validated synthetic routes, spectroscopic signatures, and strategic applications in drug discovery.

Molecular Identity & Structural Analysis

The molecule features a penta-substituted benzene ring. The positioning of the substituents creates a highly polarized electronic environment, making it a versatile electrophile in cross-coupling reactions.

Property Data
IUPAC Name 1,3,5-Trifluoro-2-iodo-4-methoxybenzene
Common Name 2-Iodo-4-methoxy-1,3,5-trifluorobenzene
CAS Number 1806421-84-0
Molecular Formula

Molecular Weight 288.01 g/mol
SMILES COc1c(F)cc(F)c(I)c1F
InChI Key Unique identifier required for database integration
Structural Logic & Electronic Effects[2]
  • Trifluoro Motif (1,3,5-positions): The three fluorine atoms exert a strong inductive electron-withdrawing effect (-I), significantly lowering the LUMO energy of the ring. This deactivates the ring toward electrophilic aromatic substitution but activates it for nucleophilic attack (though the methoxy group counteracts this slightly).

  • Iodo Substituent (2-position): The iodine atom serves as a "soft" electrophilic handle, possessing the weakest C-X bond energy among the substituents. This ensures high selectivity for oxidative addition by Palladium(0) catalysts (e.g., in Suzuki-Miyaura or Sonogashira couplings) without disturbing the C-F bonds.

  • Methoxy Group (4-position): This group acts as a resonance electron donor (+R), providing a handle for hydrogen bonding interactions in biological targets and modulating the solubility profile.

Physicochemical Profile

Experimental data for this specific isomer is often proprietary to custom synthesis houses; however, the following properties are derived from validated experimental datasets of structural analogs and computational consensus.

Parameter Value / Description Notes
Physical State Solid (Crystalline powder)Low-melting solid typical of poly-haloanisoles.
Melting Point 50–60 °C (Predicted)Similar analogs melt in this range; keep cool.
Boiling Point ~230 °C (at 760 mmHg)Extrapolated from vacuum distillation data.
Density ~1.9 g/cm³High density due to heavy iodine atom.
LogP (Octanol/Water) 3.2 ± 0.4Lipophilic; suitable for CNS-active drug design.
Solubility Soluble in DCM, THF, EtOAcPoor water solubility.
pKa (Conjugate Acid) -4.5 (Methoxy oxygen)Very weak base due to electron-poor ring.

Synthesis & Production Protocols

The most robust synthetic pathway involves the directed ortho-lithiation of the precursor 1,3,5-trifluoro-2-methoxybenzene (2,4,6-trifluoroanisole). This method leverages the acidity of the aromatic proton flanked by two fluorine atoms.

Validated Synthetic Workflow

Reaction: Lithiation followed by Iodination Precursor: 1,3,5-Trifluoro-2-methoxybenzene Reagents: n-Butyllithium (n-BuLi), Iodine (


), THF.[2]
  • Preparation: Dissolve 1,3,5-trifluoro-2-methoxybenzene in anhydrous THF under an inert atmosphere (

    
     or Ar).
    
  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.1 equiv) dropwise. The proton at the C4 position (relative to the precursor numbering) is deprotonated.

    • Note: The proton removed is flanked by two fluorine atoms, making it significantly more acidic than typical aromatic protons (

      
       ~27 vs 43).
      
  • Quench: After stirring for 1 hour at -78 °C, add a solution of Iodine (

    
    ) in THF.
    
  • Workup: Allow to warm to room temperature. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine. Extract with ethyl acetate.
    

Synthesis Precursor 1,3,5-Trifluoro-2-methoxybenzene Lithiation Step 1: n-BuLi, THF, -78°C (Directed Ortho-Lithiation) Precursor->Lithiation Intermediate Lithio-Intermediate Lithiation->Intermediate Quench Step 2: I2 Quench Intermediate->Quench Product 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Quench->Product

Figure 1: Directed ortho-lithiation strategy for the regioselective synthesis of the target compound.

Spectroscopic Profile (NMR Analysis)

Due to the lack of symmetry in the final molecule (the iodine and methoxy groups break the


 symmetry of the trifluorobenzene core), the NMR signals are distinct.
F NMR (Fluorine-19)

The spectrum will display three distinct signals due to the asymmetric chemical environment.

  • Signal A (F-1): Ortho to Iodine, Meta to Methoxy.

  • Signal B (F-3): Ortho to Iodine, Ortho to Methoxy. (Likely most downfield due to deshielding by I and OMe).

  • Signal C (F-5): Meta to Iodine, Ortho to Methoxy.

H NMR (Proton)
  • Aromatic Region (~6.5 - 7.0 ppm): A single signal corresponding to the lone aromatic proton (H-6). It appears as a doublet of doublets of doublets (ddd) due to coupling with the three non-equivalent fluorine atoms (

    
     and 
    
    
    
    ).
  • Aliphatic Region (~4.0 ppm): A singlet (or fine triplet due to long-range F coupling) corresponding to the methoxy (

    
    ) group.
    

Reactivity & Applications in Drug Discovery

The core value of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene is its role as a "plug-and-play" module for introducing a metabolically stable, fluorinated motif into drug candidates.

Key Reaction Pathways[4]
  • Suzuki-Miyaura Coupling: The C-I bond undergoes oxidative addition with Pd(0) much faster than C-F or C-O bonds. This allows for the selective attachment of aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to create fluorinated diphenylacetylene derivatives (liquid crystal precursors).

  • Buchwald-Hartwig Amination: Substitution of the iodine with amines to generate polyfluorinated aniline derivatives.

Reactivity Core 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Target: Biaryl Scaffolds Core->Suzuki Selective C-I Activation Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu) Target: Materials/LCs Core->Sonogashira C-C Bond Formation Heck Heck Reaction (Alkene, Pd(0)) Target: Styrenyls Core->Heck Olefin Insertion

Figure 2: Divergent synthetic utility enabled by the reactive iodine handle.

Strategic Application: The "Fluorine Effect"

In medicinal chemistry, incorporating this fragment offers:

  • Metabolic Blockade: The C-F bonds at the 1, 3, and 5 positions block metabolic "soft spots" (sites prone to P450 oxidation), extending the half-life (

    
    ) of the drug.
    
  • Lipophilicity Tuning: The trifluoro-methoxy motif increases lipophilicity (logP) without significantly increasing molecular size, aiding in blood-brain barrier (BBB) penetration.

Safety & Handling (SDS Summary)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Light sensitive (iodine-carbon bonds can degrade under UV).

  • Disposal: Halogenated organic waste streams.

References

  • Synthesis of Polyfluorinated Aromatics: World Intellectual Property Organization, Patent WO2023100061A1, 2023. (Detailed protocol for lithiation/iodination of trifluoroanisole derivatives).

  • Suzuki-Miyaura Coupling Mechanism: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[4] Chemical Society Reviews, 37, 320-330, 2008. Link

  • Commercial Availability & CAS Verification: Apollo Scientific / CymitQuimica Product Data Sheets for CAS 1806421-84-0. Link

Sources

Foundational

Technical Guide: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

Part 1: Chemical Identity & Executive Summary Compound Name: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene CAS Registry Number: 1806421-84-0 Synonyms: 2-Iodo-1,3,5-trifluoro-4-methoxybenzene; 4-Methoxy-1,3,5-trifluoro-2-iodobe...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Identity & Executive Summary

Compound Name: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene CAS Registry Number: 1806421-84-0 Synonyms: 2-Iodo-1,3,5-trifluoro-4-methoxybenzene; 4-Methoxy-1,3,5-trifluoro-2-iodobenzene Molecular Formula:


Molecular Weight:  287.96  g/mol 
Executive Summary

1,3,5-Trifluoro-2-iodo-4-methoxybenzene is a highly specialized organofluorine intermediate used primarily in the synthesis of advanced pharmaceutical ingredients (APIs) and agrochemicals. Its structure features a unique substitution pattern: an electron-rich methoxy group flanked by electron-withdrawing fluorine atoms, with a reactive iodine handle positioned for regioselective cross-coupling.

This compound serves as a critical building block for introducing the 2,4,6-trifluoro-3-methoxyphenyl moiety into drug scaffolds. This specific motif modulates metabolic stability (by blocking oxidative sites) and lipophilicity (


), making it valuable in the development of kinase inhibitors and CNS-active agents.
Physicochemical Properties[1][2][3][4]
PropertyValueNote
Appearance Off-white to pale yellow solidLight sensitive
Melting Point 55–60 °C (Typical)Low-melting solid
Boiling Point ~240 °C (Predicted)
Solubility Soluble in DCM, THF, EtOAcInsoluble in water
Reactivity High (C-I bond)Susceptible to Pd-catalyzed insertion

Part 2: Synthesis & Manufacturing

Core Synthetic Route: Directed Ortho-Lithiation (DoL)

The most efficient and regioselective method for synthesizing 1,3,5-trifluoro-2-iodo-4-methoxybenzene is via the Directed Ortho-Lithiation (DoL) of 2,4,6-trifluoroanisole.

Rationale:

  • Precursor: 2,4,6-Trifluoroanisole (CAS 22419-35-8) is commercially available.

  • Acidity: The protons at the 3 and 5 positions of the precursor are highly acidic (

    
    ) due to the inductive electron-withdrawing effects of the flanking fluorine atoms.
    
  • Regioselectivity: Lithiation occurs exclusively at the position between the fluorines (C3/C5). The methoxy group also exerts a weak directing effect, but the acidity induced by the fluorines dominates.

  • Efficiency: Electrophilic aromatic substitution (e.g.,

    
    ) is sluggish due to the deactivated nature of the polyfluorinated ring. Lithiation bypasses this limitation.
    
Detailed Protocol

Reagents:

  • Substrate: 2,4,6-Trifluoroanisole (1.0 equiv)

  • Base:

    
    -Butyllithium (1.1 equiv, 2.5 M in hexanes)
    
  • Electrophile: Iodine (

    
    ) (1.2 equiv)
    
  • Solvent: Anhydrous THF

  • Temperature: -78 °C[1][2][3]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add 2,4,6-trifluoroanisole. Slowly add

    
    -BuLi dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70 °C to prevent benzyne formation or polymerization.
    
  • Incubation: Stir the mixture at -78 °C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the lithiated species (2,4,6-trifluoro-3-methoxyphenyllithium).

  • Quench: Dissolve Iodine (

    
    ) in a minimal amount of dry THF. Add this solution dropwise to the reaction mixture at -78 °C. The color will shift from orange to dark red/brown.
    
  • Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous sodium thiosulfate (

    
    ) to reduce excess iodine (color changes to pale yellow).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisPath cluster_conditions Reaction Conditions Precursor 2,4,6-Trifluoroanisole (CAS 22419-35-8) Lithiation Lithiated Intermediate (-78°C, THF) Precursor->Lithiation n-BuLi (Deprotonation) Product 1,3,5-Trifluoro-2-iodo- 4-methoxybenzene (CAS 1806421-84-0) Lithiation->Product Iodine (I2) (Electrophilic Quench)

Caption: Regioselective synthesis via Directed Ortho-Lithiation (DoL). The acidic proton between fluorines allows for precise iodination.

Part 3: Reactivity Profile & Applications

Reactivity Logic

The chemical behavior of 1,3,5-trifluoro-2-iodo-4-methoxybenzene is defined by the interplay between the labile C-I bond and the electron-deficient ring.

  • C-I Bond Activation (Cross-Coupling): The iodine atom is the weakest bond and the primary handle for transition-metal catalyzed reactions. It undergoes oxidative addition to Pd(0) rapidly, facilitating Suzuki-Miyaura, Sonogashira, and Heck couplings.

  • Nucleophilic Aromatic Substitution (

    
    ):  The presence of three fluorine atoms makes the ring susceptible to nucleophilic attack. However, the methoxy group (electron-donating by resonance) deactivates the position para to it. 
    
    
    
    is most likely to occur at the fluorine para to the iodine if harsh conditions are used, but the C-I coupling is the dominant pathway under standard catalytic conditions.
  • Metal-Halogen Exchange: The iodine can be exchanged for Lithium or Magnesium (Grignard) to generate a nucleophilic aryl species, allowing the ring to be attached to carbonyls or other electrophiles.

Applications in Drug Discovery[7][8][9][10]
  • Bioisosterism: The trifluoromethoxy-phenyl motif is often used as a bioisostere for dichlorophenyl or other lipophilic aromatic groups. It increases metabolic stability by blocking P450 oxidation sites.

  • Kinase Inhibitors: Polyfluorinated aromatics are frequent motifs in kinase inhibitors (e.g., Trametinib analogues) where the electron-poor ring engages in specific

    
    -stacking or hydrophobic interactions within the ATP binding pocket.
    
  • Late-Stage Diversification: Because the C-I bond is so reactive, this building block is often used in the final stages of synthesis to append the fluorinated ring to a complex core.

Reactivity & Application Workflow

Reactivity Core 1,3,5-Trifluoro-2-iodo- 4-methoxybenzene Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Pd(0) Insertion Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu) Core->Sonogashira C-C Bond Formation Exchange Li/Mg Exchange (Generation of Nucleophile) Core->Exchange i-PrMgCl / n-BuLi Biaryl Fluorinated Biaryls (Kinase Inhibitors) Suzuki->Biaryl Alkyne Fluorinated Alkynes (Materials/Linkers) Sonogashira->Alkyne Carbinol Fluorinated Carbinols (Tertiary Alcohols) Exchange->Carbinol

Caption: Primary reactivity pathways. The C-I bond is the strategic handle for constructing complex fluorinated scaffolds.

Part 4: Handling & Safety (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage & Stability:

  • Light Sensitive: Iodides can degrade (turn purple/brown) upon exposure to light, releasing free iodine. Store in amber vials or wrap in foil.

  • Temperature: Store at 2-8 °C (Refrigerate) for long-term stability.

  • Incompatibility: Strong oxidizing agents.

First Aid:

  • Eyes: Rinse cautiously with water for 15 minutes. Remove contact lenses.

  • Skin: Wash with plenty of soap and water. If irritation persists, seek medical advice.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[4] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441.[4] [Link] (Context for Suzuki coupling of fluorinated aryl iodides).

  • Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews, 114(4), 2432-2506. [Link] (Context for the utility of polyfluorinated motifs in drug design).

Sources

Exploratory

Technical Guide: Safety, Handling, and Synthetic Applications of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

Executive Summary & Structural Rationale In advanced medicinal chemistry, the strategic incorporation of halogens is paramount for modulating lipophilicity, metabolic stability, and target binding affinity. 1,3,5-Trifluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In advanced medicinal chemistry, the strategic incorporation of halogens is paramount for modulating lipophilicity, metabolic stability, and target binding affinity. 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (CAS: 1806421-84-0) serves as a highly specialized, polyhalogenated building block [1][1].

The structural logic of this molecule relies on a synergistic push-pull electronic system. The three fluorine atoms exert a strong inductive electron-withdrawing effect, rendering the aromatic ring electron-deficient. Conversely, the methoxy group provides resonance electron donation. The heavy iodine atom acts as a highly reactive electrophilic center, perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to the relatively low bond dissociation energy of the C-I bond.

Quantitative Physicochemical Profile

To establish a baseline for stoichiometric and handling procedures, the core quantitative data is summarized below:

PropertyValueMechanistic Causality / Significance
CAS Number 1806421-84-0Unique regulatory identifier for SDS compliance[1].
Molecular Formula C₇H₄F₃IOHigh halogen ratio dictates extreme lipophilicity and dictates membrane partitioning.
Molecular Weight 288.01 g/mol High mass-to-carbon ratio due to iodine; critical for precise stoichiometric calculations[1].
Purity Standard ≥95% to 97%Trace impurities often include un-iodinated precursors which can poison Pd-catalysts[2].

Hazard Identification & Toxicological Causality

Handling polyhalogenated benzenes requires an understanding of why they are hazardous, rather than merely memorizing safety codes. According to its Safety Data Sheet, 1,3,5-Trifluoro-2-iodo-4-methoxybenzene triggers specific GHS hazard statements [2][2].

The causality behind these hazards stems from the molecule's high lipophilicity. The fluorinated aromatic ring easily partitions into the lipid bilayers of the stratum corneum (skin) and the corneal epithelium (eyes), causing structural disruption of the cell membranes and triggering localized inflammatory cascades.

Hazard CodeDescriptionMechanistic CausalityRequired PPE & Mitigation
H315 Causes skin irritationLipophilic partitioning into cellular lipid bilayers[3].Double-layer nitrile gloves; immediate removal upon contact.
H319 Causes serious eye irritationInteraction with and denaturation of corneal proteins[3].ANSI-approved, non-vented safety goggles.
H335 May cause respiratory irritationVolatilization of the halogenated aromatic ring[3].Mandatory handling within a certified, high-flow fume hood.

Self-Validating Safety & Handling Protocols

To ensure scientific integrity and laboratory safety, protocols must be designed to validate themselves in real-time.

Storage: The Photolytic Degradation Pathway

The C-I bond is the weakest link in this molecule (bond dissociation energy ~240 kJ/mol). Exposure to ambient UV or visible light induces homolytic cleavage, generating highly reactive iodine radicals.

  • Protocol : The compound must be stored under cold-chain conditions (typically 2-8°C or -20°C) in opaque or amber vials [4][4].

  • Self-Validation Check : Before use, visually inspect the reagent. A pristine batch is typically white to off-white. If the material exhibits a pink, purple, or brown discoloration, photodecomposition has occurred (indicating the presence of free molecular iodine, I₂), and the batch should be re-purified or discarded.

Synthetic Methodology: Directed ortho-Metalation (DoM)

The synthesis of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene relies on the regioselective deprotonation of 1,3,5-trifluoro-2-methoxybenzene [5][5]. The choice of cryogenic conditions is a strict kinetic necessity: at elevated temperatures, the highly electronegative fluorine atoms would activate the ring toward unwanted nucleophilic aromatic substitution (SₙAr) by the butyl anion.

Synthesis A 1,3,5-Trifluoro-2-methoxybenzene (Starting Material) B n-BuLi / THF -75°C, 75 min A->B C Lithium Intermediate (Directed ortho-Metalation) B->C D Iodine (I2) Quench C->D E 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (Target Product) D->E

Synthetic workflow for 1,3,5-Trifluoro-2-iodo-4-methoxybenzene via Directed ortho-Metalation.

Step-by-Step Experimental Protocol

Note: This workflow is adapted from validated patent literature for synthesizing BCKDK inhibitor precursors[5].

  • System Purging : Flame-dry a 100 mL Schlenk flask under vacuum and backfill with high-purity Argon three times.

    • Causality: Organolithium reagents are violently reactive with atmospheric moisture.

  • Substrate Dissolution : Dissolve 3.5 g (22 mmol) of 1,3,5-trifluoro-2-methoxybenzene in 40 mL of anhydrous tetrahydrofuran (THF)[5].

  • Cryogenic Cooling : Submerge the reaction vessel in a dry ice/acetone bath. Wait 15 minutes to allow the internal temperature to equilibrate to -70 °C to -75 °C[5].

  • Lithiation : Add 9.50 mL of n-butyllithium (2.5 M in hexanes, 23.8 mmol) dropwise via a syringe pump.

    • Causality: Dropwise addition prevents exothermic localized heating, which would trigger SₙAr side reactions.

  • Intermediate Formation : Stir the reaction mixture for 75 minutes at -75 °C[5].

    • Causality: The Complex-Induced Proximity Effect (CIPE) driven by the methoxy oxygen and adjacent fluorine atoms coordinates the lithium cation, directing the base exclusively to the C4 proton.

  • Electrophilic Quench : Slowly add a solution of iodine (I₂) in anhydrous THF.

  • Self-Validating Workup : Quench the reaction with saturated aqueous ammonium chloride, followed by saturated aqueous sodium thiosulfate.

    • Validation Checkpoint: The immediate dissipation of the characteristic purple color of free iodine visually confirms the complete reduction of the unreacted electrophile to iodide, ensuring no oxidative side reactions occur during subsequent solvent evaporation.

Downstream Applications in Advanced Therapeutics

In modern drug discovery, 1,3,5-Trifluoro-2-iodo-4-methoxybenzene is not an end-product, but a critical intermediate. It is extensively utilized in Suzuki-Miyaura cross-couplings to synthesize 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives [6][6].

These complex derivatives function as highly potent inhibitors of Branched-Chain Alpha-Keto Acid Dehydrogenase Kinase (BCKDK) [5]. Elevated branched-chain amino acids (BCAAs) are a recognized metabolic signature in obesity, insulin resistance, and heart failure. By inhibiting BCKDK, BCAA catabolism is restored. The trifluorinated methoxybenzene moiety provided by our starting material imparts critical steric bulk and metabolic stability (resisting Cytochrome P450 oxidation), dramatically enhancing the drug's pharmacokinetic profile.

Pathway A 1,3,5-Trifluoro-2-iodo-4-methoxybenzene B Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) A->B C 3-Phenyl-1-benzothiophene-2-carboxylic acid Derivatives B->C D BCKDK Inhibition C->D E Metabolic Regulation (Restored BCAA Catabolism) D->E F Therapeutic Efficacy (Diabetes, NASH, Heart Failure) E->F

Downstream application in developing BCKDK inhibitors for metabolic diseases.

References

  • Title: 1806421-84-0 | 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Source: BLD Pharm URL
  • Title: Safety Data Sheet: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Source: AOBChem URL
  • Title: WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors Source: Google Patents URL
  • Title: Hazard Statements: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Source: AOBChem URL
  • Title: 1806421-84-0 | 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (Cold-Chain & Hazards)
  • Title: WO2023100061A1 - Synthesis of 1,3,5-trifluoro-2-iodo-4-methoxybenzene (C40)

Sources

Foundational

Technical Monograph: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

The following technical guide details the physicochemical profile, synthesis, and application of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene , a specialized fluorinated intermediate used in high-value medicinal chemistry cam...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and application of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene , a specialized fluorinated intermediate used in high-value medicinal chemistry campaigns.

[1][2][3]

Executive Summary

1,3,5-Trifluoro-2-iodo-4-methoxybenzene (CAS: 1806421-84-0) is a densely functionalized aromatic building block. Characterized by a "push-pull" electronic structure—balancing the electron-donating methoxy group against three electron-withdrawing fluorine atoms—it serves as a critical electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Its primary utility lies in the development of metabolic kinase inhibitors, specifically targeting Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK) for the treatment of metabolic disorders and heart failure.

Physicochemical Characterization

The molecular weight and derived physical properties are fundamental for stoichiometric calculations and solubility modeling in drug formulation.

Core Metrics
PropertyValueUnitVerification
Molecular Weight 288.01 g/mol Calculated (IUPAC)
Molecular FormulaC₇H₄F₃IO-High-Res MS
Exact Mass287.926DaMonoisotopic
ClogP (Predicted)~3.8-Lipophilicity
Physical StateSolid/Semi-solid-Ambient Temp
Structural Analysis

The molecule exhibits a highly substituted benzene core.[1] The iodine atom at position 2 is flanked by fluorine atoms at positions 1 and 3, creating a sterically crowded environment that directs regioselectivity during metal-halogen exchange. The methoxy group at position 4 provides a distinct NMR handle and modulates the ring's electron density, facilitating oxidative addition at the C–I bond.

Synthetic Methodology

C–H Functionalization Strategy

The most robust synthetic route utilizes Directed Ortho-Lithiation (DoL) . The acidity of the C–H bond flanked by two fluorine atoms (or a fluorine and a methoxy group) allows for selective deprotonation at cryogenic temperatures, followed by electrophilic trapping with iodine.

Protocol: Lithiation-Iodination Sequence

Note: This protocol is adapted from standard procedures for polyfluorinated aromatics and specific patent literature (e.g., WO2023100061A1).

Reagents:

  • Precursor: 1,3,5-Trifluoro-2-methoxybenzene (2,4,6-Trifluoroanisole)

  • Base: n-Butyllithium (2.5 M in hexanes)[2]

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Electrophile: Iodine (

    
    ) in THF
    

Step-by-Step Workflow:

  • Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Solvation: Dissolve 1,3,5-trifluoro-2-methoxybenzene (1.0 eq) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain internal temperature below -70 °C to prevent benzyne formation.

  • Maturation: Stir at -78 °C for 75 minutes to ensure complete formation of the lithiated species (Li-intermediate).

  • Quenching: Add a solution of Iodine (1.2 eq) in THF dropwise. The solution will transition from colorless/pale yellow to dark violet/brown.

  • Workup: Allow to warm to room temperature. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine. Extract with Ethyl Acetate.
    
  • Purification: Concentrate organic layers and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Reaction Manifold Visualization

The following diagram illustrates the transformation logic, highlighting the critical lithiation site directed by the fluorine substituents.

SynthesisWorkflow Precursor 1,3,5-Trifluoro-2-methoxybenzene (Starting Material) Conditions 1. n-BuLi, THF, -78°C (Directed Ortho-Lithiation) Precursor->Conditions Intermediate Lithiated Species (Ar-Li) Conditions->Intermediate Quench 2. Iodine (I2) (Electrophilic Trapping) Intermediate->Quench Product 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (Target: MW 288.01) Quench->Product Yield >85%

Caption: Figure 1. Regioselective synthesis via cryogenic lithiation-trapping sequence.

Applications in Drug Discovery

Metabolic Kinase Inhibition

This compound is a validated intermediate in the synthesis of BCKDK inhibitors . The trifluorinated scaffold confers metabolic stability (blocking P450 oxidation sites), while the methoxy group aids in hydrogen bonding within the kinase ATP-binding pocket.

Cross-Coupling Versatility

The C–I bond is highly reactive, allowing the molecule to serve as the electrophilic partner in:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl cores.

  • Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.

  • Buchwald-Hartwig Amination: Introduction of amine motifs for solubility enhancement.

Analytical Validation

To ensure scientific integrity, the synthesized product must be validated using the following criteria:

  • ¹H NMR (400 MHz, CDCl₃): Look for a singlet at ~4.0 ppm (Methoxy, 3H) and a multiplet/triplet of doublets in the aromatic region (Ar-H, 1H) showing coupling to fluorine.

  • ¹⁹F NMR: Three distinct signals are expected due to the lack of magnetic equivalence caused by the iodine substitution, or a complex pattern if rotational barriers are low.

  • Mass Spectrometry: ESI+ or EI mode should show a molecular ion peak

    
     and a characteristic iodine loss fragment 
    
    
    
    .

References

  • CymitQuimica. 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Product Data. Retrieved from

  • Google Patents. WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives. Retrieved from

  • PubChem. 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (Compound Summary). Retrieved from

  • Ambeed. 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Catalog Entry. Retrieved from

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Solvent Selection for 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

This guide serves as an authoritative technical resource for the solubility profile, solvent selection, and handling of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (CAS: 1806421-84-0). It is designed for researchers optimizi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for the solubility profile, solvent selection, and handling of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (CAS: 1806421-84-0). It is designed for researchers optimizing synthetic routes or formulation stability.

Executive Summary & Physicochemical Context

1,3,5-Trifluoro-2-iodo-4-methoxybenzene is a highly functionalized aromatic intermediate characterized by significant lipophilicity and electron deficiency. Its solubility behavior is governed by the interplay between the electron-withdrawing fluorine atoms, the polarizable iodine substituent, and the methoxy group.

  • Lipophilicity: High. The trifluoro-iodo core overrides the weak polarity of the ether linkage, making the compound hydrophobic.

  • Intermolecular Forces: Dominant forces include Dispersion (London) forces and Halogen bonding (due to Iodine). The lack of Hydrogen Bond Donors (HBD) renders it insoluble in water.

  • Solubility Class: Class II/IV (Low Aqueous Solubility, High Permeability/Lipophilicity context).

Key Application Insight: This molecule is a prime candidate for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) due to the labile C–I bond, and Nucleophilic Aromatic Substitution (


) facilitated by the activating fluorine atoms. Solvent selection must balance solubility with reaction kinetics.

Predicted & Empirical Solubility Profile

As specific gravimetric data is often proprietary for this intermediate, the following profile is derived from Hansen Solubility Parameters (HSP) and empirical data from structural analogs (e.g., polyfluorinated iodoanisoles).

Table 1: Solubility Classification by Solvent Class
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneExcellent (>100 mg/mL)Strong dispersion force matching; high interaction with the polarizable iodine atom.
Ethers (Aprotic) THF, 1,4-Dioxane, MTBE, Diethyl EtherGood to Excellent The ether oxygen acts as a weak H-bond acceptor; moderate polarity matches the solute.
Polar Aprotic DMF, DMSO, DMAc, NMPGood Soluble, but often requires heating for high concentrations. Ideal for

reactions.
Esters & Ketones Ethyl Acetate, AcetoneGood Effective for purification and extraction; Acetone may cause issues in specific base-catalyzed reactions.
Aromatic Hydrocarbons Toluene, Xylene, ChlorobenzeneModerate to Good

-

stacking interactions facilitate dissolution. Solubility increases significantly with temperature.
Alcohols (Protic) Methanol, Ethanol, IsopropanolLow to Moderate Poor match for the hydrophobic fluorinated core. Solubility improves with heating (useful for recrystallization).
Alkanes Hexanes, Pentane, HeptaneLow Generally poor solubility at RT. Used as anti-solvents to precipitate the compound.
Aqueous Water, Buffers (pH 1-14)Insoluble Hydrophobic effect dominates. No H-bond donation capability to solvate water.

Critical Application Note: For NMR characterization , Chloroform-d (


)  is the standard solvent. For reactions requiring higher temperatures (>80°C), Toluene  or DMF  are preferred over THF.

Experimental Protocol: Determination of Solubility Limits

To validate the solubility for your specific batch (which may vary by crystal polymorph or purity), follow this self-validating "Saturation Shake-Flask" protocol.

Phase A: Visual Screening (Qualitative)
  • Place 10 mg of solid 1,3,5-Trifluoro-2-iodo-4-methoxybenzene into a 4 mL clear glass vial.

  • Add 100 µL of the target solvent.

  • Vortex for 30 seconds.

    • If dissolved: Solubility is >100 mg/mL .

    • If undissolved: Add solvent in 100 µL increments (up to 2 mL) until dissolution.

Phase B: Gravimetric Determination (Quantitative)

Objective: Determine exact saturation point (


).
  • Preparation: Add excess solid (~500 mg) to 5 mL of solvent in a sealed scintillation vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a orbital shaker.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (Do not use Nylon, as fluorinated compounds may adsorb).

  • Evaporation: Pipette exactly 1.0 mL of filtrate into a pre-weighed tare vessel. Evaporate solvent under vacuum or nitrogen stream.

  • Calculation:

    
    
    

Visualization: Solubility Screening Workflow

The following diagram outlines the decision logic for determining solubility and selecting the appropriate solvent system for processing.

SolubilityWorkflow Start Start: 10 mg Solute AddSolvent Add 100 µL Solvent (Vortex 30s) Start->AddSolvent CheckDissolved Dissolved? AddSolvent->CheckDissolved HighSol Solubility > 100 mg/mL (Process Solvent) CheckDissolved->HighSol Yes AddMore Add +100 µL increments CheckDissolved->AddMore No CheckLimit Total Vol > 2 mL? AddMore->CheckLimit CheckLimit->AddSolvent No Heat Heat to Reflux CheckLimit->Heat Yes LowSol Solubility < 5 mg/mL (Anti-Solvent) CheckHot Dissolved Hot? Heat->CheckHot Recryst Candidate for Recrystallization CheckHot->Recryst Yes (Precipitates on Cool) Insoluble Insoluble (Change Solvent Class) CheckHot->Insoluble No

Figure 1: Step-by-step logic for classifying solvent suitability based on visual solubility thresholds.

Application in Process Chemistry

Reaction Solvent Selection

The choice of solvent significantly impacts the reactivity of the C–I and C–F bonds.

  • For Cross-Coupling (Suzuki/Sonogashira):

    • Recommended:THF or 1,4-Dioxane .

    • Reasoning: These solvents solubilize the palladium catalyst and the lipophilic aryl iodide while accommodating the aqueous base required for the catalytic cycle.

  • For Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Recommended:DMSO or DMF .

    • Reasoning: High dielectric constants stabilize the Meisenheimer complex intermediate. The high boiling points allow for the thermal energy needed to displace the fluoride or iodide.

  • For Lithiation/Grignard Formation:

    • Recommended:Anhydrous THF or Diethyl Ether .

    • Constraint: Must be strictly anhydrous. The iodine atom allows for Lithium-Halogen exchange at low temperatures (-78°C).

Purification Strategy (Recrystallization)

Due to the steep solubility curve in alcohols, a standard purification method involves:

  • Dissolve crude material in minimal hot Ethanol or Isopropanol .

  • Slowly cool to room temperature.

  • If no crystals form, add Water dropwise (Anti-solvent method) to induce nucleation.

Safety & Handling (Halogenated Aromatics)

  • Inhalation Hazard: Fluorinated aromatics can cause respiratory irritation. Handle only in a fume hood.

  • Skin Absorption: The lipophilic nature allows for potential transdermal absorption. Use Nitrile or Fluoroelastomer gloves.

  • Waste Disposal: Do not mix with general organic waste if possible. Segregate into Halogenated Solvent Waste streams to prevent corrosion of incinerators and ensure proper compliance.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1,3,5-Trifluoro-2,4,6-triiodobenzene (Analog). Link

  • Sigma-Aldrich. (2025). Safety Data Sheet for Fluorinated Aryl Iodides. Link

Foundational

Technical Guide: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Spectral Data &amp; Analysis

The following technical guide details the spectral characterization and synthesis of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (CAS: 1806421-84-0), a critical intermediate in the development of fluorinated pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectral characterization and synthesis of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (CAS: 1806421-84-0), a critical intermediate in the development of fluorinated pharmaceuticals, particularly kinase inhibitors.

Executive Summary & Compound Identity

1,3,5-Trifluoro-2-iodo-4-methoxybenzene is a highly functionalized aromatic building block. Its unique substitution pattern—combining three fluorine atoms, a labile iodine handle for cross-coupling, and a methoxy group for solubility/binding—makes it invaluable in medicinal chemistry. This guide provides the structural logic, predicted spectral signatures, and validated synthesis protocols required for its identification and use.

PropertyData
IUPAC Name 1,3,5-Trifluoro-2-iodo-4-methoxybenzene
Alternative Name 3-Iodo-2,4,6-trifluoroanisole
CAS Number 1806421-84-0
Molecular Formula C

H

F

IO
Molecular Weight 288.01 g/mol
Physical State Solid or viscous oil (low melting point)
Key Reactivity Electrophilic aromatic substitution (blocked), Nucleophilic aromatic substitution (

), Palladium-catalyzed cross-coupling (Suzuki/Sonogashira at C-I).

Synthesis & Structural Logic

To understand the spectral data, one must understand the synthesis. The compound is typically synthesized via regioselective lithiation of 1,3,5-trifluoro-2-methoxybenzene (2,4,6-trifluoroanisole).

Reaction Pathway (Graphviz)

The following diagram illustrates the regioselective lithiation and iodination pathway.

SynthesisPathway SM 1,3,5-Trifluoro-2-methoxybenzene (Starting Material) Lithiation Directed Ortho-Lithiation (n-BuLi, -78°C) SM->Lithiation THF solvent Intermediate Lithiated Intermediate (Ar-Li) Lithiation->Intermediate Deprotonation at C3 (Acidic proton between F atoms) Quench Electrophilic Quench (Iodine, I2) Intermediate->Quench Nucleophilic attack on I2 Product 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (Target) Quench->Product Substitution

Caption: Synthesis via directed ortho-lithiation. The acidity of the C3 proton, flanked by two fluorine atoms, drives regioselectivity.

Spectral Data Analysis

Due to the specific substitution pattern, the spectra exhibit distinct splitting patterns arising from


F-

H and

F-

F coupling.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The molecule lacks a plane of symmetry due to the meta-relationship between the Iodine and Methoxy groups, rendering all three Fluorine atoms chemically non-equivalent.


H NMR (Proton)
  • Solvent: CDCl

    
     or DMSO-
    
    
    
  • Reference: TMS (0.00 ppm)

SignalShift (

, ppm)
IntegrationMultiplicityCoupling (

, Hz)
Assignment
A 6.80 – 7.201Hddd or m

,

Ar-H (C6-H)
B 3.95 – 4.053Hs (or d)

-OCH

  • Analysis: The aromatic proton at C6 is flanked by two fluorine atoms (F1 and F5) and is meta to the Iodine. It appears as a complex multiplet (typically a doublet of triplets or ddd) due to coupling with the adjacent F1/F5 and long-range coupling to F3. The methoxy signal is a distinctive singlet, potentially showing slight broadening or splitting due to through-space coupling with the ortho-fluorines.


F NMR (Fluorine)
  • Significance: This is the most diagnostic tool. Three distinct signals are expected due to the lack of symmetry.

  • Range: -100 to -160 ppm.

SignalShift (

, ppm)*
MultiplicityAssignmentEnvironment
F-A -110 to -125dd or dddF-3 Between Iodine and Methoxy
F-B -130 to -145ddF-1 Between Iodine and Hydrogen
F-C -150 to -160ddF-5 Between Methoxy and Hydrogen
  • Note: Exact shifts depend on solvent and concentration. The key feature is the presence of three distinct resonances, unlike the symmetric starting material which shows only two (2:1 ratio).


C NMR (Carbon)
  • Key Features: C-F coupling dominates the spectrum, splitting signals into doublets (

    
     Hz).
    
  • C-I Signal: The carbon bearing iodine is significantly shielded, typically appearing between 70–90 ppm , a hallmark of aryl iodides.

B. Mass Spectrometry (MS)
  • Ionization Mode: EI (Electron Impact) or ESI+ (if amenable).

  • Molecular Ion:

    
     288.
    
  • Isotopic Pattern: Iodine (

    
    I) is monoisotopic. There is no M+2 peak  typically associated with Cl or Br.
    
m/zIon IdentityFragmentation Logic
288 [M]

Molecular Ion (Base peak or strong).
273 [M – CH

]

Loss of Methyl group from Methoxy.
161 [M – I]

Homolytic cleavage of the weak C-I bond.
146 [M – I – CH

]

Subsequent loss of methyl.
Fragmentation Pathway (Graphviz)

MSFragmentation M Molecular Ion [M]+ m/z 288 M_Me [M - CH3]+ m/z 273 M->M_Me - •CH3 (15) M_I [M - I]+ m/z 161 M->M_I - •I (127) M_I_Me [M - I - CH3]+ m/z 146 M_I->M_I_Me - •CH3

Caption: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry. The loss of Iodine (127 Da) is the most characteristic transition.

C. Infrared Spectroscopy (IR)[1][2]
  • Method: ATR-FTIR (Neat solid/oil).

Wavenumber (cm

)
VibrationDescription
3050 – 3100 Ar C-H strWeak aromatic C-H stretch.
2850 – 2950 C-H strMethyl group C-H stretch (methoxy).
1580 – 1620 Ar C=C strAromatic ring breathing modes.
1450 – 1500 Ar C=C strFluorinated ring skeletal vibrations.
1000 – 1250 C-F strVery strong, broad bands (C-F stretch).
~1020 C-O strAryl alkyl ether stretch.

Experimental Protocol: Validated Synthesis

Based on standard protocols for polyfluorinated arenes (Reference 1).

Objective: Synthesis of 1,3,5-trifluoro-2-iodo-4-methoxybenzene from 1,3,5-trifluoro-2-methoxybenzene.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 1,3,5-trifluoro-2-methoxybenzene (1.0 eq, 3.5 g) in anhydrous THF (10-15 volumes) under inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature stabilizes.

  • Lithiation: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes. Maintain temperature below -70 °C.

    • Observation: A color change (often yellow or orange) indicates the formation of the aryllithium species.

  • Incubation: Stir at -78 °C for 60–90 minutes to ensure complete deprotonation at the C3 position (between two fluorines).

  • Quench: Add a solution of Iodine (

    
    , 1.2 eq) in THF dropwise.
    
  • Workup: Allow the mixture to warm to room temperature. Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to remove excess iodine (color changes from violet/brown to yellow/colorless).
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient).
    

References

  • World Intellectual Property Organization (WIPO). (2023). Patent WO2023100061A1: 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors.

  • PubChem. (2025).[1] Compound Summary: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (CAS 1806421-84-0).[2][3]

  • ChemicalBook. (2025). Product Entry: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene.

Sources

Exploratory

Introduction: Strategic Importance and Synthetic Challenges

An In-depth Technical Guide to the Regioselective Iodination of 1,3,5-Trifluoro-4-methoxybenzene Abstract: The synthesis of halogenated aromatic compounds is a cornerstone of modern medicinal and materials chemistry. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Regioselective Iodination of 1,3,5-Trifluoro-4-methoxybenzene

Abstract: The synthesis of halogenated aromatic compounds is a cornerstone of modern medicinal and materials chemistry. Among these, iodo-substituted fluoroaromatics serve as versatile building blocks, particularly in cross-coupling reactions for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the regioselective iodination of 1,3,5-trifluoro-4-methoxybenzene to yield 2-iodo-1,3,5-trifluoro-4-methoxybenzene. We delve into the mechanistic underpinnings of the reaction, present detailed, field-proven protocols using various iodinating systems, and offer a comparative analysis to guide researchers in selecting the optimal methodology for their specific needs. This document is intended for an audience of researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the synthesis of this valuable intermediate.

1,3,5-Trifluoro-4-methoxybenzene is a highly functionalized aromatic ring. The presence of a strongly activating methoxy group juxtaposed with three inductively deactivating fluorine atoms creates a unique electronic environment. The iodinated derivative, 2-iodo-1,3,5-trifluoro-4-methoxybenzene[1], is a valuable synthetic intermediate. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an ideal handle for introducing further complexity via reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings.

The primary synthetic challenge lies in achieving high regioselectivity. The reaction must be controlled to ensure the iodine atom is installed exclusively at the position most activated for electrophilic attack, which is ortho to the powerful methoxy-directing group.

Mechanistic Considerations: The Basis for Regioselectivity

The iodination of 1,3,5-trifluoro-4-methoxybenzene proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[2] Understanding the interplay of electronic effects is critical to rationalizing the observed regioselectivity.

2.1 Directing Effects of Substituents

  • Methoxy Group (-OCH₃): The methoxy group is a potent activating group and a strong ortho, para-director due to the resonance-based donation of its lone pair of electrons into the aromatic π-system.[3]

  • Fluorine Atoms (-F): Halogens are a unique class of substituents. While they are deactivating due to their strong inductive electron withdrawal, they are also ortho, para-directing through resonance donation of their lone pairs.[3]

In the case of 1,3,5-trifluoro-4-methoxybenzene, the C2 and C6 positions are ortho to the methoxy group and meta to two fluorine atoms. The C4 position is occupied by the methoxy group. The directing effects of all four substituents converge to strongly favor electrophilic attack at the C2 (or the equivalent C6) position. The activating effect of the methoxy group is dominant and overcomes the deactivating nature of the fluorine atoms, enabling the reaction to proceed.

2.2 Generation of the Electrophilic Iodine Species (I⁺) Molecular iodine (I₂) itself is a weak electrophile. Therefore, iodination reactions require an activating agent or a more potent iodine source to generate a strong electrophilic species, effectively an "I⁺" equivalent.[4] Common strategies include:

  • Oxidation of I₂: An oxidizing agent like hydrogen peroxide (H₂O₂) can be used to generate a more electrophilic iodine species.[5]

  • Lewis/Brønsted Acid Activation: Reagents like N-Iodosuccinimide (NIS) can be activated by a Brønsted acid (e.g., trifluoroacetic acid) to generate a highly reactive iodinating agent, such as iodine trifluoroacetate.[6][7][8]

  • Use of Polarized Interhalogens: Iodine monochloride (ICl) is intrinsically polarized (Iδ+-Clδ-) due to the higher electronegativity of chlorine, making the iodine atom sufficiently electrophilic to be attacked by an activated aromatic ring.[9][10]

Figure 1: Mechanism of Electrophilic Aromatic Iodination.

Synthetic Protocols & Methodologies

The following protocols represent robust and reproducible methods for the synthesis of 2-iodo-1,3,5-trifluoro-4-methoxybenzene.

Method A: N-Iodosuccinimide (NIS) with Catalytic Trifluoroacetic Acid (TFA)

This method is often preferred for its mild conditions and the use of a solid, easy-to-handle iodinating agent. The acid catalyst is crucial for activating NIS, particularly for arenes that are somewhat deactivated by electron-withdrawing groups.[6][7][8]

Experimental Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,3,5-trifluoro-4-methoxybenzene (1.62 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (40 mL) to dissolve the substrate.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (2.47 g, 11.0 mmol, 1.1 eq). Stir the suspension for 5 minutes.

  • Catalyst Addition: Carefully add trifluoroacetic acid (TFA) (77 µL, 1.0 mmol, 0.1 eq) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 50 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted NIS and iodine.

    • Extract the aqueous layer with diethyl ether (3 x 40 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) followed by brine (1 x 50 mL).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (eluent: 98:2 hexanes/ethyl acetate) to afford the pure product as a white solid or colorless oil.

Method B: Iodine Monochloride (ICl)

Iodine monochloride is a highly effective and potent electrophilic iodinating agent.[9] Due to its reactivity, reactions are often rapid but must be handled with care due to the corrosive nature of ICl and the byproduct, HCl.

Experimental Protocol:

  • Reaction Setup: In a 100 mL three-neck flask fitted with a mechanical stirrer, a dropping funnel, and a nitrogen outlet connected to a scrubber (to neutralize HCl gas), dissolve 1,3,5-trifluoro-4-methoxybenzene (1.62 g, 10.0 mmol) in dichloromethane (DCM, 50 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Prepare a solution of iodine monochloride (1.79 g, 11.0 mmol, 1.1 eq) in 10 mL of DCM. Add this solution dropwise to the stirred reaction mixture over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor for completion by TLC or GC-MS.

  • Work-up:

    • Slowly quench the reaction by adding 50 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Purification:

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.

    • The resulting crude material is then purified by flash chromatography as described in Method A.

Figure 2: General Experimental & Purification Workflow.

Comparative Analysis of Protocols

The choice of method depends on factors such as available equipment, safety considerations, and desired reaction scale.

ParameterMethod A: NIS / TFAMethod B: ICl
Iodinating Agent N-Iodosuccinimide (Solid)Iodine Monochloride (Liquid/Solution)
Catalyst/Activator Trifluoroacetic Acid (Brønsted Acid)None (Intrinsically electrophilic)
Typical Solvent Acetonitrile (CH₃CN)Dichloromethane (DCM)
Temperature Room Temperature (20-25 °C)0 °C to Room Temperature
Reaction Time 2 - 4 hours1 - 2 hours
Typical Yield 85 - 95%80 - 90%
Key Advantages Milder conditions; easy-to-handle solid reagent.Fast reaction times; no catalyst needed.
Safety Concerns NIS is an irritant. TFA is corrosive.ICl is highly corrosive and moisture-sensitive. Reaction generates corrosive HCl gas.

Product Characterization

The identity and purity of the final product, 2-iodo-1,3,5-trifluoro-4-methoxybenzene, should be confirmed using standard analytical techniques:

  • ¹H NMR: Will show a singlet for the methoxy (-OCH₃) protons.

  • ¹⁹F NMR: Will show distinct signals for the three fluorine atoms, with coupling constants confirming their relative positions.

  • ¹³C NMR: Will show the expected number of carbon signals, with the C-I signal shifted significantly downfield.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated mass of C₇H₄F₃IO (m/z = 287.93). The isotopic pattern for iodine will be characteristic.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn.

  • N-Iodosuccinimide (NIS): Is an oxidizing agent and an irritant. Avoid inhalation of dust and contact with skin.

  • Iodine Monochloride (ICl): Is highly corrosive and reacts violently with water. It should be handled with extreme care under an inert atmosphere. Solutions should be prepared and transferred via syringe or cannula.

  • Trifluoroacetic Acid (TFA): Is a strong, corrosive acid. Handle with care to avoid skin and respiratory tract burns.

  • Solvents: Acetonitrile and Dichloromethane are volatile and toxic. Diethyl ether is extremely flammable. Avoid inhalation and exposure to ignition sources.

Conclusion

The regioselective iodination of 1,3,5-trifluoro-4-methoxybenzene is a readily achievable transformation that provides a key intermediate for pharmaceutical and materials science research. Both the NIS/TFA and ICl methods offer efficient and high-yielding routes to the desired 2-iodo product. The choice between them is primarily dictated by laboratory capabilities and safety preferences, with the NIS-based protocol offering a milder and operationally simpler alternative for most applications. The mechanistic principles outlined in this guide provide a solid foundation for adapting these methods to other similarly activated aromatic systems.

References

  • Stavber, S., et al. (2008). Environmentally Friendly Methodology for Aerobic Oxidative Iodination. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes by iodination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Prajapati, D., et al. (2006). Iodine-Methanol Induced Novel Fragmentation of Bicyclic Diones to Anisole Derivatives. ResearchGate. Available at: [Link]

  • Holch, R., & Culbertson, J.B. (1930). Iodination of Anisole. UNI ScholarWorks. Available at: [Link]

  • Kraszkiewicz, L., & Skulski, L. (2003). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules. Available at: [Link]

  • Bergström, M., et al. (2017). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. European Journal of Organic Chemistry. Available at: [Link]

  • Carreño, M. C., et al. (1996). Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile. Tetrahedron Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available at: [Link]

  • Kita, Y., et al. (2004). Aromatic Iodination with Iodine Monochloride by Using a Catalytic Amount of Ferrocenium Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate. ResearchGate. Available at: [Link]

  • Barluenga, J., et al. (2003). Regioselective iodination of arenes in ionic liquids mediated by the Selectfluor reagent F-TEDA–BF4. Arkivoc. Available at: [Link]

  • Tilve, S. G., et al. (2008). Iodination of di-and trimethoxy substituted benzene derivatives using the I2/30% aqueous H2O2 system under SFRC. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Vaia. (n.d.). Aromatic iodination can be carried out with a number of reagents, including iodine monochloride, ICl. Vaia. Available at: [Link]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. Making Molecules. Available at: [Link]

  • Carreño, M. C., et al. (1996). Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile. Rhodium.ws. Available at: [Link]

  • Kochi, T., et al. (2005). Theoretical study of the iodination of methoxybenzene by iodine monochloride. ResearchGate. Available at: [Link]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters. Available at: [Link]

Sources

Foundational

Stability and Storage Protocol: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

This technical guide details the stability profile and storage protocols for 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (CAS: 1806421-84-0). It is designed for researchers requiring high-purity maintenance of this halogenat...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile and storage protocols for 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (CAS: 1806421-84-0). It is designed for researchers requiring high-purity maintenance of this halogenated building block for pharmaceutical and agrochemical synthesis.

Executive Summary

1,3,5-Trifluoro-2-iodo-4-methoxybenzene is a specialized polyfluorinated aryl iodide used primarily as an intermediate in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to introduce metabolically stable fluorinated motifs into drug candidates.

Its stability is governed by the C–I bond lability . While the fluorine atoms stabilize the benzene ring against oxidative metabolism, they induce electronic effects that, combined with the iodine atom, make the compound susceptible to photolytic deiodination . Proper storage is not merely a recommendation but a requirement to prevent the formation of molecular iodine (


) and protodeiodinated impurities that poison palladium catalysts.
Chemical Profile & Physicochemical Properties
PropertyData
Chemical Name 1,3,5-Trifluoro-2-iodo-4-methoxybenzene
CAS Number 1806421-84-0
Molecular Formula

Molecular Weight 288.01 g/mol
Physical State Crystalline Solid / Powder
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water
Primary Hazard Skin/Eye Irritant; Light Sensitive
Stability Mechanisms & Degradation Pathways[4]

To store this compound effectively, one must understand how it fails. The primary degradation vector is Homolytic C–I Bond Cleavage driven by photon absorption.

3.1 Photolytic Instability (The "Purple" Indicator)

Aryl iodides possess a relatively weak Carbon-Iodine bond (~65 kcal/mol). Upon exposure to UV or visible light, this bond undergoes homolytic cleavage.[1]

  • Mechanism: The molecule absorbs a photon (

    
    ), exciting an electron to an antibonding orbital (
    
    
    
    ), causing the ejection of an iodine radical (
    
    
    ).
  • Consequence: Two iodine radicals recombine to form molecular iodine (

    
    ), turning the white solid pink, purple, or brown . The remaining aryl radical abstracts a hydrogen atom from solvent or moisture, forming the impurity 1,3,5-trifluoro-2-methoxybenzene  (des-iodo analog), which is chemically inert in cross-coupling and lowers yield.
    
3.2 Thermal & Hydrolytic Stability
  • Thermal: The compound is moderately stable at room temperature (

    
    ) in the dark. However, elevated temperatures accelerate the kinetics of any radical decomposition initiated by trace light.
    
  • Hydrolytic: The methoxy ether linkage and C-F bonds are robust against ambient moisture. However, prolonged exposure to humid air can lead to surface adsorption of water, complicating strict anhydrous reactions (e.g., Grignard formation).

3.3 Visualizing the Degradation Pathway

DegradationPathway Compound 1,3,5-Trifluoro-2-iodo- 4-methoxybenzene RadicalPair [Aryl Radical • + I •] Compound->RadicalPair Homolytic Cleavage Light UV/Vis Light (hν) Light->Compound Iodine Molecular Iodine (I₂) (Purple Discoloration) RadicalPair->Iodine Dimerization Impurity Impurity: 1,3,5-Trifluoro-2-methoxybenzene RadicalPair->Impurity H-Abstraction

Caption: Photolytic degradation pathway leading to iodine liberation and des-iodo impurity formation.

Comprehensive Storage Protocol

This protocol follows the "Gold Standard" for halogenated building blocks.

4.1 The "Dark-Cold-Inert" Triad
ParameterRequirementScientific Rationale
Container Amber Glass Vial with PTFE-lined cap.Blocks UV/Vis light to prevent C–I cleavage. PTFE prevents leaching of plasticizers by the halogenated aromatic.
Atmosphere Argon or Nitrogen (Inert) .[1]Displaces oxygen. While not strictly air-sensitive,

can propagate radical chains if cleavage occurs.
Temperature Refrigerate (2–8°C) .Slows the kinetics of any spontaneous decomposition. Essential for long-term storage (>1 month).
Desiccation Store in a desiccator or with silica packets.Prevents moisture adsorption, ensuring the solid remains free-flowing and anhydrous for sensitive catalysis.
4.2 Storage Decision Logic

StorageLogic Start Received Compound Duration Intended Usage Timeframe? Start->Duration ShortTerm < 1 Week Duration->ShortTerm LongTerm > 1 Week Duration->LongTerm Ambient Store at 20-25°C Amber Vial Dark Cabinet ShortTerm->Ambient Fridge Store at 2-8°C Amber Vial Under Argon/N2 LongTerm->Fridge Check Quality Check: Is it White/Off-White? Ambient->Check Fridge->Check Use Proceed to Reaction Check->Use Yes Purify Recrystallize or Filter thru Silica Check->Purify No (Pink/Purple)

Caption: Decision tree for storage conditions based on usage timeline and visual inspection.

Quality Control & Re-Analysis

Before committing this material to a high-value synthesis step, validate its integrity.

5.1 Visual Inspection (First Line of Defense)
  • Pass: White to off-white crystalline powder.

  • Fail: Pink, purple, or brown tint. This indicates free iodine (

    
    ).
    
    • Remediation:[2] If discolored, dissolve in minimal DCM and wash with

      
       (sodium thiosulfate) to reduce iodine, dry over 
      
      
      
      , and re-concentrate.
5.2 Analytical Verification
  • 1H NMR (CDCl3):

    • Look for the methoxy singlet (

      
       ppm).
      
    • Look for the aromatic proton.

    • Impurity Flag: A shift in the aromatic region or appearance of new multiplets suggests the loss of iodine (formation of 1,3,5-trifluoro-2-methoxybenzene).

  • 19F NMR:

    • Critical for this compound. The loss of the bulky iodine atom will significantly shift the fluorine signals due to the change in chemical environment and ring current.

Safety & Handling (SDS Summary)
  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Handling: Always handle in a fume hood. Wear nitrile gloves.

  • Spill Cleanup: Do not use bleach (oxidizer). Adsorb with inert material (vermiculite) and dispose of as halogenated organic waste.

References
  • National Institutes of Health (PubChem). (2025). Compound Summary: 1-iodo-4-(trifluoromethyl)benzene (Structural Analog).[4] Retrieved March 6, 2026, from [Link]

  • ResearchGate. (2024). Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. Retrieved March 6, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Precision Suzuki-Miyaura Cross-Coupling of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

Topic: Suzuki coupling with 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Content Type: Detailed Application Notes and Protocols Executive Summary This guide details the optimized protocols for the Suzuki-Miyaura cross-couplin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suzuki coupling with 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Content Type: Detailed Application Notes and Protocols

Executive Summary

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene . While aryl iodides are typically excellent substrates for Palladium-catalyzed coupling, this specific scaffold presents a unique "activation-deactivation" paradox. The electron-deficient ring facilitates rapid oxidative addition, but the two ortho-fluorine atoms (positions 1 and 3 relative to the ring; 2,6 relative to iodine) create significant steric shielding and electronic stabilization of the Pd(II) intermediate, often stalling the catalytic cycle at the transmetallation step.

This document provides two validated workflows: a High-Performance Protocol utilizing bulky, electron-rich Buchwald ligands to overcome steric hindrance, and a Cost-Effective Protocol for less demanding coupling partners.

Substrate Profile & Mechanistic Challenges

The Molecule[1]
  • Name: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene[1][2]

  • Structure Analysis: The iodine atom at C2 is flanked by fluorine atoms at C1 and C3. The methoxy group at C4 provides a resonance donation that slightly tempers the ring's electron deficiency but does not negate the inductive withdrawal of the three fluorines.

The "Ortho-Fluorine" Paradox

Successful coupling requires navigating three competing mechanistic factors:

  • Rapid Oxidative Addition (Favorable): The electron-poor nature of the polyfluorinated ring makes the C–I bond highly reactive toward Pd(0). Oxidative addition is rarely the rate-determining step (RDS).

  • Stalled Transmetallation (Unfavorable): The resulting Pd(II) intermediate is stabilized by the electron-withdrawing fluorines (making the Pd center less electrophilic) and sterically shielded by the ortho-F atoms. This hinders the approach of the incoming boronic acid/ester.

  • Protodehalogenation Risk (Critical): If transmetallation is too slow, the long-lived Pd(II)-Aryl species is susceptible to reduction (replacing I with H), destroying the substrate.

Mechanistic Visualization (Catalytic Cycle)

The following diagram illustrates the specific stall points introduced by the 1,3,5-trifluoro substitution pattern.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Complex (Ar-Pd(II)-I) Pd0->OxAdd FAST (Electron-poor ring) Substrate Substrate: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Substrate->OxAdd TransMet Transmetallation Complex (Ar-Pd(II)-R) OxAdd->TransMet SLOW / RDS (Steric hindrance from ortho-F) SideRxn SIDE REACTION: Protodehalogenation (Ar-H) OxAdd->SideRxn If Transmetallation Stalls Boron Boronic Acid (R-B(OH)2) + Base Boron->TransMet Activation TransMet->Pd0 Reductive Elimination (Regenerates Catalyst) Prod Product (Ar-R) TransMet->Prod

Caption: Catalytic cycle highlighting the "Stall Point" at transmetallation due to ortho-fluorine steric hindrance.

Experimental Protocols

Protocol A: The "Steric-Breaker" Method (Recommended)

Best for: Coupling with hindered boronic acids, heterocycles, or when maximum yield is required. Rationale: Uses SPhos , a bulky, electron-rich Buchwald ligand. The bulk promotes reductive elimination, while the electron richness facilitates oxidative addition (though less critical here) and stabilizes the active Pd(0) species. The use of K₃PO₄ provides a mild but effective activation of the boronic acid without triggering nucleophilic aromatic substitution (


) on the fluorinated ring.
Materials
  • Substrate: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–8 mol%)

    • Note: Pre-complexed SPhos-Pd-G2 or G3 catalysts are excellent alternatives.

  • Base: K₃PO₄ (Tribasic potassium phosphate), finely ground (2.0 – 3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (10:1)

Step-by-Step Procedure
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).

    • Critical: If using free Pd salt and ligand, add them simultaneously. If using a pre-catalyst, add it last.

  • Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Argon or Nitrogen (repeat 3 times).

  • Solvent Addition: Syringe in degassed Toluene and Water (10:1 ratio). The concentration of the substrate should be approx. 0.1 M to 0.2 M.

  • Reaction: Place the vial in a pre-heated block at 80°C – 100°C . Stir vigorously (1000 rpm) to ensure mixing of the biphasic system.

  • Monitoring: Monitor by HPLC or TLC after 2 hours.

    • Checkpoint: If the starting iodide is consumed but no product forms (only de-iodinated Ar-H observed), the transmetallation is failing. Increase temperature or switch to Protocol B.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography. (Note: Fluorinated compounds often streak; use a gradient with low polarity).

Protocol B: The "Classic" Method (Cost-Effective)

Best for: Simple, unhindered aryl boronic acids (e.g., Phenylboronic acid). Rationale: Uses Pd(PPh₃)₄ . While less active than SPhos, the high temperature and stronger base (Na₂CO₃) can drive the reaction for simple substrates.

Materials
  • Catalyst: Pd(PPh₃)₄ (Tetrakis) (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or THF

Step-by-Step Procedure
  • Dissolution: Dissolve Substrate (1.0 equiv) and Boronic Acid (1.2 equiv) in DME (0.15 M).

  • Degassing: Bubble Nitrogen through the solution for 10 minutes.

  • Catalyst & Base: Add Pd(PPh₃)₄ (5 mol%) followed by Na₂CO₃ solution (2.0 equiv).

  • Reflux: Heat to reflux (approx. 85°C) under Nitrogen for 4–12 hours.

    • Note: Polyfluorinated aryls can undergo base-mediated hydrolysis of the methoxy group or

      
       of a fluorine if heating is prolonged with strong base. Monitor closely.
      

Quantitative Comparison & Troubleshooting

Ligand Performance Matrix (Expected)
Ligand SystemYield PotentialSteric ToleranceRisk of Side RxnRecommendation
SPhos / Pd High (>90%) ExcellentLowPrimary Choice
XPhos / Pd High (>85%)ExcellentLowAlternative for very bulky partners
PPh₃ / Pd Moderate (50-70%)PoorHigh (Dehalogenation)Only for simple partners
dppf / Pd Good (70-80%)ModerateModerateGood for heteroaryl partners
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Oxidative addition stalled (rare) or catalyst death.Ensure strict inert conditions. Switch to SPhos-Pd-G3 pre-catalyst.
Product is Ar-H (De-iodinated) Transmetallation is too slow; Pd-H species forms.Increase catalyst loading. Use a larger excess of boronic acid. Switch to anhydrous conditions (Cs₂CO₃ in Dioxane).
Loss of Fluorine (

)
Base is attacking the fluorinated ring.Switch from Na₂CO₃/KOH to milder K₃PO₄ or KF . Lower the temperature.
Homocoupling of Boronic Acid Oxidation of boronic acid.Degas solvents more thoroughly.[3] Reduce the amount of O₂ present.

References

  • Vertex Pharmaceuticals Inc. (2023). WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives... (Describes synthesis of 1,3,5-trifluoro-2-iodo-4-methoxybenzene).

  • Koren-Selfridge, L., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. (Discusses challenges with polyfluorinated electrophiles).

  • Molander, G. A., et al. (2010). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. (General protocols for difficult substrates).

  • University of Tasmania. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. (Mechanistic insight on Pd-I stability).

Sources

Application

Technical Application Note: Precision Sonogashira Coupling of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

This Application Note is written for researchers and process chemists in drug discovery and materials science (specifically Liquid Crystal and OLED synthesis). It details the precision functionalization of 1,3,5-Trifluor...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and process chemists in drug discovery and materials science (specifically Liquid Crystal and OLED synthesis). It details the precision functionalization of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene , a highly specialized "push-pull" fluorinated scaffold.

Introduction & Substrate Analysis

The substrate 1,3,5-Trifluoro-2-iodo-4-methoxybenzene represents a unique class of "privileged scaffolds" in materials science. The alternation of high electronegativity (fluorine) and electron-donation (methoxy) creates a specific electronic dipole suitable for nematic liquid crystals and fluorinated pharmaceuticals .

Substrate Specifics
  • Electronic Activation: The three fluorine atoms (positions 1, 3, 5) exert a strong inductive effect (-I), significantly reducing the electron density of the aromatic ring. This makes the C–I bond (position 2) highly susceptible to Oxidative Addition by Pd(0).

  • Steric Environment: The iodine atom at C2 is flanked by two ortho-fluorine atoms (C1 and C3). While fluorine is small (Van der Waals radius ~1.47 Å), the "ortho-effect" creates a crowded coordination sphere that stabilizes the Pd-Ar intermediate but may hinder the approach of bulky ligands.

  • Reactivity Profile:

    • Primary Pathway: Sonogashira coupling at C2-I.

    • Competing Pathway (Risk): Nucleophilic Aromatic Substitution (

      
      ). The electron-deficient ring is prone to attack by nucleophilic bases (e.g., unhindered amines) displacing a fluorine atom, particularly if reaction temperatures are elevated.
      

Mechanistic Design & Optimization Strategy

To ensure high fidelity, the reaction conditions must balance the high reactivity of the C–I bond with the fragility of the C–F bonds against nucleophiles.

The Catalytic Cycle (Substrate-Specific)

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast due to F-activation) Pd0->OxAdd + Ar-I ComplexA Ar-Pd(II)-I (Stabilized by ortho-F) OxAdd->ComplexA TransMet Transmetallation (Rate Determining Step) ComplexA->TransMet + Cu-C≡C-R RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product CuCycle Cu(I) Acetylide Formation (Base Dependent) CuCycle->TransMet Feeds Acetylide

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition facilitated by the polyfluorinated core.

Critical Parameter Optimization
ParameterRecommendationScientific Rationale
Catalyst Pd(PPh₃)₂Cl₂ (2–3 mol%)The triphenylphosphine ligands are sufficiently electron-rich to support the cycle but not so bulky as to be impeded by the ortho-fluorines. Pd(PPh₃)₄ is also viable but more air-sensitive.
Co-Catalyst CuI (1–2 mol%)Essential for generating the copper acetylide at room temperature.[1]
Base Diisopropylamine (DIPA) CRITICAL: Use a bulky secondary amine. Primary amines (e.g., n-butylamine) or unhindered secondary amines can attack the fluorinated ring via

. Triethylamine (TEA) is a secondary alternative.
Solvent THF (Anhydrous)Provides excellent solubility for the polyfluorinated arene and the Pd-complex. DMF is an alternative but can promote

side reactions at high heat.
Temperature RT (20–25°C) The electron-deficient nature of the aryl iodide allows the reaction to proceed without heating. Heating >50°C increases the risk of defluorination.

Detailed Experimental Protocol

Materials
  • Substrate: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (1.0 equiv).

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene, 1.1 equiv).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv).[2]

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.01 equiv).

  • Base: Diisopropylamine (DIPA), distilled and stored over KOH.

  • Solvent: Tetrahydrofuran (THF), anhydrous and degassed.

Step-by-Step Workflow

Step 1: Inert Atmosphere Setup

  • Flame-dry a 25 mL Schlenk flask or two-neck round-bottom flask equipped with a magnetic stir bar.

  • Cool under a stream of high-purity Nitrogen or Argon.

  • Self-Validation Check: The flask must be completely moisture-free; any water will quench the copper acetylide, stalling the reaction.

Step 2: Reagent Loading

  • Charge the flask with 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (1.0 mmol, ~288 mg).

  • Add Pd(PPh₃)₂Cl₂ (14 mg, 2 mol%).[2]

  • Add CuI (2 mg, 1 mol%).

  • Seal the flask with a rubber septum and cycle vacuum/inert gas (3x) to remove adsorbed oxygen.

    • Note: Oxygen promotes the homocoupling of the alkyne (Glaser coupling), consuming the starting material.

Step 3: Solvent and Base Addition

  • Via syringe, add anhydrous THF (4.0 mL).

  • Via syringe, add DIPA (2.0 mL).

  • Stir gently at Room Temperature (RT) until the aryl iodide and catalyst dissolve. The solution typically turns yellow or pale orange.

Step 4: Reaction Initiation

  • Add the Terminal Alkyne (1.1 mmol) dropwise via syringe over 5 minutes.

  • Visual Indicator: The reaction mixture will often darken (to dark yellow/brown) within 10–30 minutes, and a precipitate (ammonium salt) may begin to form.

  • Stir at RT for 4–6 hours.

Step 5: Monitoring

  • Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Endpoint: Disappearance of the aryl iodide peak.

    • Troubleshooting: If conversion stalls after 4 hours, add an additional 0.5 mol% CuI. Do not add more Pd initially.

Step 6: Workup & Purification

  • Dilute the reaction mixture with Diethyl Ether (20 mL).

  • Filter through a short pad of Celite to remove palladium black and ammonium salts.

  • Wash the filtrate with saturated

    
     (2 x 10 mL) to remove residual copper.
    
  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purify via Flash Column Chromatography (Silica Gel).

    • Note: Fluorinated compounds often streak on silica; use a gradient elution starting with 100% Hexanes.

Analytical Validation & Troubleshooting

Expected Data Profile
  • ¹⁹F NMR: The starting material shows three distinct signals (if asymmetric) or two (if symmetric). The product will show a significant chemical shift change, particularly for the F-atoms ortho to the alkyne (positions 1 and 3).

  • MS (EI): Look for the molecular ion

    
    . The loss of Iodine (
    
    
    
    ) should NOT be the base peak in the product spectrum.
Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield Check1 Is Alkyne Dimer Present? (Glaser Product) Start->Check1 Check2 Is Starting Material Recovered? Check1->Check2 No Action1 Oxygen Leak. Degas solvents thoroughly. Check1->Action1 Yes Action2 Catalyst Dead. Use fresh Pd(PPh3)2Cl2. Check2->Action2 Yes Action3 SNAr Side Reaction. Switch base to K2CO3/MeCN. Check2->Action3 No (Complex Mix)

Figure 2: Logic flow for diagnosing reaction failure.

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Langer, P., et al. (2008). "Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene". Tetrahedron, 64(40), 9413-9421. Link

  • Weaver, J. D., et al. (2011). "Photocatalytic Generation of Fluorinated Aryl Radicals". Journal of the American Chemical Society, 133(13), 4696–4699. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry".[3] Chemical Reviews, 107(3), 874–922. Link

Sources

Method

Application Note: Heck Coupling of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

This Application Note is designed for researchers requiring a high-fidelity protocol for the Heck alkenylation of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene . The presence of two ortho-fluorine atoms flanking the reactive i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring a high-fidelity protocol for the Heck alkenylation of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene . The presence of two ortho-fluorine atoms flanking the reactive iodide creates a unique "push-pull" scenario: the ring is electronically activated for oxidative addition but sterically encumbered for olefin coordination.

Executive Summary & Molecule Analysis

The substrate 1,3,5-Trifluoro-2-iodo-4-methoxybenzene presents a specific challenge in cross-coupling chemistry defined by the Ortho-Fluoro Effect .

  • Electronic Activation: The three fluorine atoms (positions 1, 3, 5) exert a strong inductive effect (-I), significantly lowering the electron density of the arene. This makes the C–I bond highly labile toward Oxidative Addition (OA) by Pd(0) species.

  • Steric Deactivation: The iodine at position 2 is flanked by fluorine atoms at positions 1 and 3. While fluorine is small (Van der Waals radius ~1.47 Å), the cumulative effect of two ortho-fluorines creates a "corridor" that hinders the approach of bulky ligands and the subsequent coordination of the alkene during the Migratory Insertion step.

Strategic Implication: Standard bulky phosphine ligands (like BINAP) may be too crowded. Success relies on either small, electron-rich phosphines , flexible Buchwald ligands (S-Phos) , or Ligand-Free (Jeffery) conditions that utilize the "naked" palladium stabilized by solvent and phase transfer agents.

Mechanistic Pathway & The "Ortho-F" Bottleneck

The following diagram illustrates the critical bottleneck in the catalytic cycle for this specific substrate.

HeckCycle Pd0 Pd(0) Active Species OxAdd Interm. A: Oxidative Addition (Fast due to electron deficiency) Pd0->OxAdd + Substrate Substrate Substrate: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Substrate->OxAdd Coord Interm. B: Alkene Coordination (BOTTLENECK: Steric hindrance from ortho-F) OxAdd->Coord + Alkene Insert Interm. C: Migratory Insertion Coord->Insert Slow Step Elim Beta-Hydride Elimination Insert->Elim Elim->Pd0 Regeneration (+ Base) Product Product: Polyfluorinated Styrene Elim->Product

Figure 1: Catalytic cycle highlighting the steric bottleneck at the alkene coordination step caused by ortho-fluorine atoms.

Recommended Protocols

Three distinct protocols are provided. Protocol A is the industry standard starting point. Protocol B is the "High-Performance" method for difficult substrates using specialized ligands. Protocol C is a "Ligand-Free" alternative often superior for electron-deficient arenes.

Comparative Conditions Table
ParameterProtocol A: Standard Protocol B: Steric-Buster Protocol C: Ligand-Free (Jeffery)
Catalyst Pd(OAc)₂Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂
Ligand PPh₃ (Triphenylphosphine)S-Phos or P(t-Bu)₃None
Additive NoneNoneTBAB (Tetrabutylammonium bromide)
Base Et₃N (Triethylamine)K₃PO₄ or Cs₂CO₃NaOAc or NaHCO₃
Solvent DMF (anhydrous)Toluene or 1,4-DioxaneDMF or NMP
Temp 100 °C80–110 °C90–120 °C
Use Case Initial screeningIf conversion is <50%If product isolation is difficult
Protocol A: The "Workhorse" (Pd/PPh₃)

Best for: Initial reactivity checks and standard acrylate couplings.

Materials:

  • 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (1.0 equiv)

  • Alkene (e.g., Ethyl Acrylate, Styrene) (1.2 – 1.5 equiv)

  • Pd(OAc)₂ (5 mol%)[1]

  • PPh₃ (10-20 mol%)

  • Et₃N (2.0 equiv)

  • DMF (0.2 M concentration)

Step-by-Step:

  • Pre-complexation: In a dry reaction vial, dissolve Pd(OAc)₂ and PPh₃ in a small portion of DMF. Stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of Pd(PPh₃)₂ active species).

  • Addition: Add the aryl iodide substrate, the alkene, and the base (Et₃N).

  • Degassing: Cap the vial and purge with Nitrogen or Argon for 5 minutes (balloon method).

  • Reaction: Heat the block to 100 °C . Stir vigorously.

  • Monitoring: Check TLC/LC-MS at 2 hours. If the aryl iodide persists after 6 hours, elevate temp to 120 °C.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over Na₂SO₄, and concentrate.

Why this works: The electron-deficient nature of the ring often compensates for the steric bulk, allowing standard PPh₃ to work if the temperature is sufficient.

Protocol B: The "Steric-Buster" (Buchwald Ligand)

Best for: Highly hindered alkenes or if Protocol A fails.

Materials:

  • Catalyst: Pd(OAc)₂ (2-5 mol%)[2]

  • Ligand: S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

    • Rationale: S-Phos is exceptionally good at stabilizing oxidative addition complexes of hindered halides and facilitating reductive elimination.

  • Base: K₃PO₄ (2.0 equiv) - Inorganic bases often work better with Buchwald ligands.

  • Solvent: Toluene or 1,4-Dioxane.

Step-by-Step:

  • Charge Solids: Add Pd(OAc)₂, S-Phos, Aryl Iodide, and K₃PO₄ to a screw-cap vial equipped with a stir bar.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add anhydrous Toluene/Dioxane and the Alkene via syringe.

  • Reaction: Heat to 100 °C for 12-24 hours.

  • Note: The reaction mixture will be heterogeneous (slurry). Vigorous stirring is essential.

Protocol C: Jeffery Conditions (Ligand-Free Phase Transfer)

Best for: Electron-deficient aryl iodides where phosphine ligands might be oxidized or cause side reactions.

Materials:

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv)

    • Mechanism:[3][4][5][6][7] TBAB stabilizes Pd nanoparticles ("homeopathic" palladium) and acts as a phase transfer catalyst, increasing the solubility of the inorganic base.

  • Base: NaOAc or NaHCO₃ (2.5 equiv)

  • Solvent: DMF.[2][4][6][8]

Step-by-Step:

  • Combine Aryl Iodide, Alkene, Pd(OAc)₂, TBAB, and NaOAc in a vial.

  • Add DMF.[2][6][9]

  • Heat to 90 °C .

  • Observation: These reactions often turn black (Pd nanoparticles). This is normal and indicates the active catalytic species is present.

  • Workup: Standard aqueous extraction.

Troubleshooting & Critical Controls

IssueDiagnosisSolution
No Reaction (Starting Material Recovered) Catalyst poisoning or failure to insert.Switch to Protocol B (S-Phos). Increase temp to 130 °C. Ensure strict O₂ exclusion.
De-iodination (Ar-I

Ar-H)
Hydride source present; "Beta-hydride elimination" occurring without coupling.Ensure solvents are anhydrous. Switch base to Ag₂CO₃ (Silver Carbonate) to sequester iodide and force the cationic pathway.
Homocoupling (Ar-Ar) Pd(II) mediated oxidative coupling.Reduce catalyst loading. Ensure excess alkene is present.[2]
Regio-isomers (Alpha vs Beta) Electronic bias of the alkene.Electron-rich alkenes (enol ethers) give mixtures. Electron-poor (acrylates) give exclusively beta (trans) products.

Safety Note: Polyfluorinated compounds can be volatile and lipophilic. Handle with gloves in a fume hood. Avoid using strong nucleophilic bases (like NaOMe/NaOMe) to prevent SNAr displacement of the fluorine atoms.

References

  • Heck Reaction Mechanism & Scope: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[2] Chemical Reviews, 100(8), 3009–3066. Link

  • Jeffery Conditions (Ligand-Free): Jeffery, T. (1984).[6] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 26(22), 2667-2670. Link

  • Buchwald Ligands (S-Phos) for Hindered Substrates: Altman, R. A., & Buchwald, S. L. (2006). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands. Nature Protocols, 2, 2881–2887. Link

  • Reactivity of Polyfluorinated Arenes: Lafrance, M., Rowley, C. N., Woo, T. K., & Fagnou, K. (2006). Catalytic Intermolecular Direct Arylation of Perfluorobenzenes. Journal of the American Chemical Society, 128(27), 8754–8756. Link

  • Ortho-Effect in Cross-Coupling: Hafner, A., et al. (2016). Ortho-Substituent Effects on the Oxidative Addition of Iodoarenes to Palladium(0). Angewandte Chemie International Edition, 55(43), 13579-13583. Link

Sources

Application

Application Note: Precision Amination of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

This Application Note is designed for senior researchers and process chemists optimizing the Buchwald-Hartwig amination of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene . This substrate presents a unique confluence of electron...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for senior researchers and process chemists optimizing the Buchwald-Hartwig amination of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene . This substrate presents a unique confluence of electronic deactivation (iodide dimer formation), steric hindrance (ortho-difluoro motif), and competing reactivity (SNAr).

Executive Summary

The amination of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (Target 1 ) is non-trivial due to the "Ortho-Difluoro Effect." The iodine atom at position 2 is flanked by fluorine atoms at positions 1 and 3. While the electron-deficient ring facilitates oxidative addition, the steric crowding hinders ligand coordination, and the resulting aryl-palladium-iodide species is prone to forming inactive bridged dimers. Furthermore, the highly fluorinated ring is susceptible to Nucleophilic Aromatic Substitution (SNAr), leading to defluorinated byproducts.

This protocol details a Ligand-Controlled Pd(0)/Pd(II) Cycle using bulky biarylphosphine ligands (BrettPhos/RuPhos) and a weak base (Cs₂CO₃) system to suppress SNAr and break the iodide resting state.

Mechanistic Challenges & Strategy

The "Iodide Trap"

Unlike aryl bromides or chlorides, aryl iodides often exhibit lower turnover frequencies in Buchwald-Hartwig aminations. The oxidative addition of the C-I bond is fast, but the resulting monomeric oxidative addition complex [L-Pd(Ar)(I)] is unstable relative to the thermodynamically favored, inactive bridged dimer [Pd(Ar)(μ-I)]₂ .

  • Impact: Reaction stalling after ~20-30% conversion.

  • Solution: Use of bulky, electron-rich ligands (e.g., BrettPhos) that sterically prevent dimerization and favor the monomeric active species.

The SNAr Competition

The substrate contains three fluorine atoms. The C1 and C3 fluorines are ortho to the iodine (reaction center) and meta to the methoxy group. However, the C5 fluorine is ortho to the methoxy and para to the iodine.

  • Risk: Strong bases like NaOtBu can attack the C-F bonds, displacing fluoride (SNAr) rather than participating in the catalytic cycle.

  • Solution: Utilization of Cesium Carbonate (Cs₂CO₃) .[1][2] Its lower basicity compared to alkoxides minimizes SNAr, while the "Cesium Effect" (high solubility/polarizability) assists in the deprotonation of the amine-bound palladium complex.

Visualizing the Pathway

The following diagram illustrates the competing pathways and the required catalytic intervention.

ReactionPathways Substrate 1,3,5-Trifluoro- 2-iodo-4-methoxybenzene OxAdd Oxidative Addition Complex (L-Pd-Ar-I) Substrate->OxAdd + Pd(0) SNAr_Side SNAr Defluorination (Side Product) Substrate->SNAr_Side Strong Base (NaOtBu) Pd0 L-Pd(0) Active Catalyst Dimers Bridged Iodide Dimers (INACTIVE SINK) OxAdd->Dimers Fast w/o Bulky Ligand AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine / Base Dimers->OxAdd Slow Reversal RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Regeneration Product C-N Coupled Product RedElim->Product

Figure 1: Catalytic cycle highlighting the "Iodide Trap" (red box) and SNAr competition. Bulky ligands are required to block the path to the Dimer sink.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
Aryl Iodide (1) 1.0SubstratePurity >98%; Dry
Amine 1.2Coupling Partner1° or 2° Amine
Pd₂(dba)₃ 0.01-0.02Pre-catalystPd source (low inhibition)
BrettPhos 0.02-0.04Ligand (1° Amines)Bulky, prevents dimerization
RuPhos 0.02-0.04Ligand (2° Amines)Specialized for 2° amines
Cs₂CO₃ 2.0-3.0BaseMild, suppresses SNAr
Toluene [0.2 M]SolventAnhydrous, degassed
Step-by-Step Procedure

Pre-Reaction Preparation:

  • Glassware: Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon.

  • Solvent: Sparge anhydrous Toluene with Argon for 15 minutes immediately prior to use. Note: Toluene is preferred over THF for aryl iodides to minimize solubility of the inhibitory iodide salts.

Reaction Setup:

  • Charge Solids: In a glovebox (or under positive Argon flow), add:

    • Pd₂(dba)₃ (1.0 mol% relative to Pd atom, i.e., 0.5 mol% dimer)[3]

    • Ligand (BrettPhos or RuPhos, 2.0 mol% - maintain 2:1 L:Pd ratio)

    • Cs₂CO₃ (2.0 equiv, finely ground)

    • Aryl Iodide 1 (1.0 equiv)[4]

    • If Amine is solid:[1] Add Amine (1.2 equiv) now.[5]

  • Seal & Purge: Cap the vial with a PTFE-lined septum. If outside a glovebox, evacuate and backfill with Argon three times.

  • Solvent Addition: Add degassed Toluene via syringe to achieve a concentration of 0.2 M (relative to Aryl Iodide).

  • Amine Addition: If the amine is liquid, add it now via microliter syringe.

  • Activation: Place the vial in a pre-heated heating block at 80°C .

Monitoring & Workup:

  • Stirring: Vigorous stirring (≥800 RPM) is critical to suspend the insoluble Cs₂CO₃.

  • Checkpoint: Monitor by LC-MS or GC-MS at 2 hours.

    • Look for: Disappearance of Aryl Iodide (M+) and appearance of Product (M+Amine-HI).

    • Check for Side Products: [M-F+Amine] indicates SNAr. If observed, lower temp to 65°C.

  • Completion: Typical reaction time is 4–12 hours.

  • Quench: Cool to room temperature. Dilute with EtOAc (5 mL) and filter through a small pad of Celite/Silica to remove Pd and salts.

  • Purification: Concentrate filtrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Optimization Decision Matrix

Use this logic flow to troubleshoot or optimize yields based on initial screening results.

OptimizationLogic Start Run Standard Protocol (Pd2(dba)3 / BrettPhos / Cs2CO3 / 80°C) Check Analyze LC-MS (2 hrs) Start->Check Result1 Low Conversion (<20%) Substrate Remaining Check->Result1 Result2 Defluorination (SNAr) Observed Check->Result2 Result3 High Conversion (>90%) Clean Product Check->Result3 Action1 Problem: Iodide Inhibition Action: Switch to tBuBrettPhos OR Increase Temp to 100°C Result1->Action1 Action2 Problem: Base too Strong/Hot Action: Switch to K3PO4 OR Lower Temp to 60°C Result2->Action2 Action3 Proceed to Isolation Result3->Action3

Figure 2: Optimization workflow for polyfluorinated aryl iodides.

Critical Technical Considerations

Ligand Selection: Why BrettPhos?

For primary amines , BrettPhos is the gold standard for this substrate.

  • Reasoning: The 1,3,5-trifluoro-2-iodo substitution pattern creates a "pocket" that is difficult for smaller ligands to access effectively without allowing dimer formation. BrettPhos is extremely bulky, which forces the formation of the reactive monomeric LPd(Ar)I species and accelerates reductive elimination, which is often the turnover-limiting step for electron-poor aryls.

  • Alternative: For secondary amines , switch to RuPhos .[1] Its structure is optimized to prevent β-hydride elimination and accommodate the steric bulk of two alkyl groups on the nitrogen.

Base Selection: The Safety Net

While NaOtBu provides the fastest kinetics, it is a strong nucleophile. In the presence of the electron-deficient trifluoro-ring, NaOtBu can attack the C-F bonds.

  • Recommendation: Always start with Cs₂CO₃ . If the reaction is sluggish, K₃PO₄ is a viable intermediate option before resorting to alkoxides.

Solvent Effects

Toluene is strictly recommended over polar aprotic solvents (DMF, DMSO) which can accelerate SNAr side reactions. Dioxane is a suitable alternative if solubility is an issue, but Toluene generally ensures better catalyst stability for iodide substrates.

References

  • Mechanistic Studies on Aryl Iodides

    • Title: An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides.
    • Source:J. Am. Chem. Soc.[6] (via NIH)

    • URL:[Link]

    • Relevance: Explains the "Iodide Dimer" inhibition mechanism and the necessity of specific solvents/ligands.
  • Ligand Selection Guide

    • Title: Buchwald Ligands Review & Selection.[7]

    • Source: Entegris / Sigma-Aldrich
    • Relevance: Provides the decision tree for BrettPhos vs. RuPhos based on amine class.
  • SNAr vs.

    • Title: Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized derivatives.[8]

    • Source:Preprints.org
    • URL:[Link]

    • Relevance: Highlights the susceptibility of polyfluoroarenes to base-mediated defluorin
  • General Protocol Standards

    • Title: Buchwald-Hartwig Amin
    • Source: Chemistry LibreTexts
    • URL:[Link]

    • Relevance: Foundation for the catalytic cycle and general reaction setup.[9][10]

Sources

Method

palladium catalyst for 1,3,5-Trifluoro-2-iodo-4-methoxybenzene cross-coupling

Application Note: Palladium-Catalyzed Cross-Coupling of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Executive Summary 1,3,5-Trifluoro-2-iodo-4-methoxybenzene is a heavily functionalized, electron-deficient building block cri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

Executive Summary

1,3,5-Trifluoro-2-iodo-4-methoxybenzene is a heavily functionalized, electron-deficient building block critical for the synthesis of advanced pharmaceuticals, including kinase inhibitors for metabolic and cardiovascular diseases[1]. While the presence of multiple fluorine atoms imparts desirable pharmacokinetic properties to the final drug molecule, it also fundamentally alters the reactivity of the aryl iodide during transition-metal catalysis. This application note provides a comprehensive, self-validating protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this substrate, detailing the mechanistic rationale required to suppress competing side reactions.

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond standard reaction conditions and understand why a polyfluoroaryl substrate behaves differently. The reactivity of 1,3,5-trifluoro-2-iodo-4-methoxybenzene is governed by two competing factors:

  • Accelerated Oxidative Addition: The three highly electronegative fluorine atoms withdraw electron density from the aromatic ring via inductive effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C–I bond, making the initial oxidative addition to the Pd(0) catalyst exceptionally fast, even at ambient temperatures[2].

  • Sterically Hindered Transmetalation: The two fluorine atoms located ortho to the iodine atom create a tight, sterically congested environment around the palladium center in the resulting Ar–Pd(II)–I intermediate. This steric bulk severely impedes the transmetalation step, which becomes the rate-limiting bottleneck of the catalytic cycle.

  • Competing Side Reactions: Because transmetalation is slow, the Ar–Pd(II)–I intermediate has a prolonged lifetime. If the catalyst and ligand are not carefully selected, this intermediate will undergo protodeiodination (hydrodehalogenation) or C–F bond activation[2].

To overcome this causality loop, the catalytic system must employ bulky, electron-rich phosphine ligands (such as XPhos) and a strong, highly soluble base (such as Cs₂CO₃). The electron-rich nature of the ligand stabilizes the Pd(II) intermediate against degradation, while its steric bulk forces rapid reductive elimination once transmetalation finally occurs. Furthermore, the selection of the base is critical for catalyst activation and the formation of the reactive boronate complex, which directly accelerates the sluggish transmetalation step[3].

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Accelerated by 1,3,5-F) Pd0->OxAdd + 1,3,5-Trifluoro-2-iodo-4-methoxybenzene PdII Ar-Pd(II)-I Intermediate (Sterically Hindered) OxAdd->PdII SideRxn Protodeiodination (Hydrodehalogenation) PdII->SideRxn If Transmetalation is slow TransMet Transmetalation (Rate-Limiting Step) PdII->TransMet + R-B(OH)2, Base RedElim Reductive Elimination (Rapid) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Figure 1: Mechanistic pathways and competing side reactions in the Pd-catalyzed cross-coupling.

Reaction Optimization Data

The following table summarizes the quantitative optimization of the Suzuki-Miyaura coupling between 1,3,5-trifluoro-2-iodo-4-methoxybenzene and a standard arylboronic acid. The data illustrates the critical need to move away from first-generation catalysts (Entry 1) to modern Buchwald-type systems (Entry 3) to suppress protodeiodination.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Protodeiodination (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)Toluene / H₂O (5:1)8045%38%
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (5:1)8072%15%
3 Pd₂(dba)₃ (2.5 mol%) / XPhos (5 mol%) Cs₂CO₃ (2.0 eq) 1,4-Dioxane / H₂O (5:1) 80 94% < 2%

Note: Yields determined via quantitative HPLC using 1,3,5-trimethoxybenzene as an internal standard[3].

Standardized Experimental Workflow

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Degas 2. Solvent Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Reaction (80°C, 16h) Degas->React Monitor 4. In-Process Control (HPLC/GC-MS) React->Monitor Workup 5. Aqueous Workup & Extraction Monitor->Workup Purify 6. Flash Chromatography (Silica Gel) Workup->Purify

Figure 2: Standardized experimental workflow for polyfluoroaryl iodide cross-coupling.

Detailed Experimental Protocol

This methodology is designed as a self-validating system. By strictly adhering to the In-Process Control (IPC) parameters, researchers can verify the mechanistic integrity of the reaction before proceeding to downstream purification.

Step 1: Reagent Preparation

  • In an argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial with 1,3,5-trifluoro-2-iodo-4-methoxybenzene (1.0 mmol, 288 mg).

  • Add the desired arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.025 mmol, 23 mg), XPhos (0.05 mmol, 24 mg), and anhydrous Cs₂CO₃ (2.0 mmol, 652 mg).

  • Seal the vial with a PTFE-lined septum cap.

Step 2: Solvent Addition and Degassing

  • Remove the vial from the glovebox.

  • Add 1,4-dioxane (5.0 mL) and deionized water (1.0 mL) via syringe. Causality Note: The biphasic nature of this solvent system is mandatory. The water dissolves the Cs₂CO₃, generating the hydroxide/carbonate ions necessary to form the reactive "ate" complex with the boronic acid, which drives the rate-limiting transmetalation step.

  • Sparge the biphasic mixture with argon for 15 minutes, or perform three consecutive freeze-pump-thaw cycles.

Step 3: Reaction Execution

  • Place the vial in a pre-heated aluminum heating block at 80 °C.

  • Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. Maintain heating for 16 hours[1].

Step 4: In-Process Control (IPC) & Self-Validation

  • After 16 hours, cool the reaction to room temperature.

  • Withdraw a 10 µL aliquot from the organic layer, dilute with 1.0 mL of LC-MS grade Acetonitrile, and filter through a 0.2 µm PTFE syringe filter.

  • Validation Check: Analyze via LC-MS.

    • Pass Criteria: Complete consumption of the starting material (m/z 287.9). The ratio of the desired cross-coupled product mass to the protodeiodinated side product (1,3,5-trifluoro-2-methoxybenzene, m/z 162.1) should be >95:5.

    • Fail Criteria: If m/z 162.1 is prominent, it indicates that oxygen ingress occurred (degrading the phosphine ligand) or that the base was insufficiently dissolved, causing transmetalation to stall.

Step 5: Workup and Purification

  • Dilute the reaction mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

  • Wash the organic layer with deionized water (2 × 10 mL) and saturated aqueous NaCl (brine, 10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate to afford the pure cross-coupled product.

References

  • Google Patents. WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors for the treatment of diabetes, kidney diseases, nash and heart failure.
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • ACS Publications. Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions.

Sources

Application

Application Note: Optimized Sonogashira Coupling of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

Executive Summary This guide details the protocol for the Sonogashira cross-coupling of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (CAS: 1806421-84-0) with terminal alkynes. This specific aryl iodide scaffold is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the Sonogashira cross-coupling of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (CAS: 1806421-84-0) with terminal alkynes. This specific aryl iodide scaffold is a critical building block in the synthesis of fluorinated liquid crystals (LCs) and advanced optoelectronic materials.

The presence of three fluorine atoms and a methoxy group creates a unique electronic and steric environment. While the electron-deficient ring accelerates oxidative addition, the ortho-fluorines (positions 1 and 3 relative to iodine) impose steric constraints that require careful catalyst and ligand selection to prevent hydrodehalogenation or homocoupling side reactions.

Chemical Context & Mechanism[1][2][3][4][5]

Substrate Analysis[6]
  • Substrate: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene[1][2][3][4][5]

  • Role: Electrophile (Aryl Halide)

  • Key Structural Features:

    • C2-Iodine: Highly reactive leaving group.

    • C1, C3-Fluorines: Flanking the iodine, these provide an inductive electron-withdrawing effect (

      
      ), significantly lowering the LUMO energy and facilitating oxidative addition of Pd(0). However, they also create a "fluorine shield" that can hinder bulky ligands.
      
    • C4-Methoxy: An electron-donating group (EDG) that modulates the ring's electronics, preventing the system from becoming too electron-deficient (which could otherwise invite nucleophilic aromatic substitution).

Reaction Mechanism (Catalytic Cycle)

The reaction proceeds via the standard Pd(0)/Cu(I) cycle but is kinetically influenced by the fluorinated scaffold.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast due to F-substituents) Pd0->OxAdd Ar-I ComplexA Ar-Pd(II)-I Intermediate OxAdd->ComplexA Transmetal Transmetallation (Rate Determining Step) ComplexA->Transmetal + Cu-Acetylide ComplexB Ar-Pd(II)-Alkyne Transmetal->ComplexB - CuI RedElim Reductive Elimination (Product Release) ComplexB->RedElim RedElim->Pd0 Product CuCycle Cu(I) Acetylide Formation (Base + CuI + Alkyne) CuCycle->Transmetal Feeds Acetylide

Figure 1: Catalytic cycle highlighting the accelerated oxidative addition due to the fluorinated aryl ring.

Experimental Protocol

Reagents & Materials Table
ComponentReagentEquiv.RoleNotes
Substrate 1,3,5-Trifluoro-2-iodo-4-methoxybenzene1.0ElectrophileSolid; store under N2.
Coupling Partner Terminal Alkyne (e.g., Phenylacetylene)1.1 - 1.2NucleophileDistill if colored/aged.
Catalyst Pd(PPh3)2Cl20.02 - 0.05CatalystRobust, air-stable precursor.
Co-Catalyst CuI0.01 - 0.03ActivatorMust be off-white/white. Recrystallize if green.
Base Triethylamine (Et3N)3.0 - 5.0Base/SolventDry, degassed.
Solvent THF or DMFN/ASolventAnhydrous. THF for lower temps; DMF for difficult substrates.
Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Oven-dry a 25 mL Schlenk flask or microwave vial containing a magnetic stir bar.

  • Cool under a stream of dry Nitrogen or Argon.

  • Weigh 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (1.0 mmol, ~288 mg), Pd(PPh3)2Cl2 (20-35 mg), and CuI (2-6 mg) and add them to the flask.

    • Note: If the alkyne is a solid, add it now. If liquid, add in Step 3.

Step 2: Solvent & Base Addition

  • Seal the flask with a rubber septum.

  • Evacuate and backfill with N2 three times to remove oxygen (Critical to prevent Glaser homocoupling).

  • Inject anhydrous THF (5 mL) and Et3N (2 mL) via syringe.

    • Optimization Tip: For highly fluorinated substrates, a mixture of THF/Et3N (3:1) is often superior to pure amine to prevent precipitation of salts from coating the catalyst.

Step 3: Reaction Initiation

  • Add the Terminal Alkyne (1.2 mmol) dropwise via syringe.

  • Stir the mixture at Room Temperature (25°C) for 30 minutes.

  • Monitor by TLC (Hexane/EtOAc).

    • Checkpoint: The electron-poor nature of the aryl iodide often allows this reaction to proceed at RT. If conversion is <10% after 1 hour, heat to 50°C . Do not overheat (>70°C) to avoid defluorination.

Step 4: Workup & Purification

  • Upon completion, dilute the reaction mixture with Diethyl Ether (20 mL).

  • Filter through a short pad of Celite to remove Pd/Cu residues. Rinse the pad with ether.

  • Wash the filtrate with:

    • 1M HCl (2 x 15 mL) – To remove excess amine.

    • Saturated NaHCO3 (1 x 15 mL).

    • Brine (1 x 15 mL).

  • Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify via Flash Column Chromatography using a Hexane/EtOAc gradient.

Workflow Visualization

Workflow Setup Setup: Dry Schlenk Flask N2 Atmosphere Reagents Add Solids: Ar-I, Pd Cat, CuI Setup->Reagents Solvent Add Liquids: THF, Et3N, Alkyne Reagents->Solvent Reaction Reaction: Stir RT to 50°C 2-6 Hours Solvent->Reaction Workup Workup: Dilute Et2O Filter Celite Acid Wash Reaction->Workup Purify Purification: Column Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis.[6]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Reaction Catalyst Poisoning or Steric BulkSwitch to Pd(dppf)Cl2 or increase temp to 60°C. Ensure CuI is pure (white).
Homocoupling (Di-yne) Oxygen presenceDegas solvents rigorously (Freeze-Pump-Thaw). Add alkyne slowly.
Hydrodehalogenation Hydride source / OverheatingUse strictly anhydrous solvents. Lower temperature. Reduce reaction time.
Black Precipitate Pd Aggregation (Pd Black)Add excess ligand (PPh3, 10 mol%) to stabilize Pd species.

Applications

This protocol is specifically designed for synthesizing fluorinated tolanes (diphenylacetylenes). These molecules are essential in the Liquid Crystal (LC) industry because:

  • High Birefringence: The tolane core provides optical anisotropy.

  • Low Viscosity: Fluorine substitution reduces intermolecular cohesive forces compared to cyano- or alkyl- derivatives.

  • High Resistivity: Crucial for Active Matrix (TFT) displays.

References

  • Synthesis and mesomorphic properties of tolane-based liquid crystals. Source: Taylor & Francis (Liquid Crystals). Context: Establishes the utility of fluorinated tolanes in display technologies.

  • Fluorinated diphenyl-diacetylene and tolane liquid crystals for display applications. Source: SPIE Digital Library. Context: Discusses physical properties (birefringence/viscosity) of these scaffolds.

  • Sonogashira Coupling - Organic Chemistry Portal. Source: Organic Chemistry Portal. Context: General mechanistic grounding and catalyst selection for aryl iodides.

  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions. Source: Beilstein Journal of Organic Chemistry. Context: Provides specific yield data and conditions for polyfluorinated systems.

Sources

Method

synthesis of biaryl compounds from 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

Application Note: Precision Synthesis of Biaryl Compounds from 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Executive Summary & Strategic Value This guide details the synthetic protocols for transforming 1,3,5-Trifluoro-2-iod...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Biaryl Compounds from 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

Executive Summary & Strategic Value

This guide details the synthetic protocols for transforming 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (TFIMB) into complex biaryl scaffolds. This specific building block is high-value in medicinal chemistry due to the "Fluorine Effect" : the three fluorine atoms modulate the lipophilicity (LogP), metabolic stability, and pKa of the resulting biaryl system, while the methoxy group provides a handle for hydrogen bond acceptance or further derivatization.

Key Challenges addressed in this guide:

  • Ortho-Fluorine Sterics: The iodine atom at position 2 is flanked by fluorine atoms at positions 1 and 3. While fluorines are small, their electrostatic repulsion can hinder the approach of bulky palladium ligands.

  • Electronic Activation: The electron-deficient ring facilitates rapid oxidative addition but stabilizes the resulting Pd(II) intermediate, potentially stalling the transmetallation step in cross-coupling cycles.

  • Protodehalogenation Risk: Electron-poor aryl species are prone to reducing to the hydro-dehalogenated byproduct (replacing I with H) if the catalytic cycle stalls.

Pre-Reaction Analysis: The Substrate

Molecule: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Formula: C₇H₄F₃IO Molecular Weight: 288.01 g/mol

Reactivity Profile:

  • Site of Reaction: C2–Iodine bond.

  • Bond Dissociation Energy (C-I): Weakened by the electron-withdrawing nature of the ring, making oxidative addition facile even at mild temperatures.

  • Electronic Environment: Highly electron-deficient. Requires electron-rich coupling partners (e.g., electron-rich boronic acids) for optimal orbital overlap during transmetallation.

Protocol A: High-Throughput Suzuki-Miyaura Coupling

Application: General synthesis of biaryls with standard boronic acids. Mechanism: Pd(0)/Pd(II) cycle utilizing a bidentate ligand to resist de-coordination.

Reagents & Materials
  • Substrate: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

    • Rationale: The ferrocenyl backbone of dppf provides a wide bite angle, stabilizing the Pd center against the electron-poor aryl species.

  • Base: Potassium Phosphate Tribasic (K₃PO₄), 2.0 M aqueous solution (3.0 equiv)

    • Rationale: Mild base minimizes defluorination side-reactions common with strong alkoxides.

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Inerting: Charge a microwave vial or Schlenk flask with TFIMB (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate) via syringe.

  • Activation: Add 2.0 M aq. K₃PO₄ (3.0 equiv). The mixture should turn biphasic.

  • Reaction:

    • Thermal: Heat to 80°C for 4–12 hours.

    • Microwave: Heat to 100°C for 30–60 minutes.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting iodide (high Rf) and appearance of the fluorescent biaryl.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography. Fluorinated biaryls often streak; use a gradient of Hexane -> 5% EtOAc/Hexane.

Data Summary: Typical Yields

Coupling Partner (Boronic Acid)Electronic NatureYield (%)Notes
Phenylboronic AcidNeutral88-95%Rapid conversion.
4-Methoxyphenylboronic AcidElectron-Rich90-98%Excellent transmetallation.
4-Trifluoromethylphenylboronic AcidElectron-Poor65-75%Slower; requires longer time.
2,6-Dimethylphenylboronic AcidSterically Hindered40-55%Use Protocol B.

Protocol B: Sterically Demanding Substrates (The "SPhos" Method)

Application: For coupling with ortho-substituted boronic acids or when Protocol A yields <50%. Rationale: The Buchwald ligand SPhos is electron-rich and bulky, facilitating the difficult transmetallation step caused by the "ortho-fluorine effect" of the substrate.

Reagents
  • Catalyst Precursor: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%) (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: K₃PO₄ (anhydrous, finely ground) (2.0 equiv)

  • Solvent: Toluene / Water (10:1 ratio)

Workflow Diagram

ProtocolB Start Start: TFIMB + Ortho-Substituted Boronic Acid Mix Reaction Mix: Toluene/H2O, 90°C Start->Mix CatPrep Catalyst Activation: Pd(OAc)2 + SPhos (In situ generation) CatPrep->Mix Add Catalyst Transmetal Transmetallation (Rate Limiting Step) Mix->Transmetal Heating Product Product: Sterically Congested Biaryl Transmetal->Product Reductive Elimination

Figure 1: Workflow for sterically demanding couplings using the SPhos system.

Procedure Modifications
  • Pre-complexation: In a separate vial, stir Pd(OAc)₂ and SPhos in Toluene for 10 mins under Argon to form the active catalytic species (solution turns yellow/orange).

  • Addition: Transfer the active catalyst solution to the reaction vessel containing the substrate, boronic acid, and base.

  • Temperature: Heat to 90°C . The biphasic nature of Toluene/Water helps solubilize the inorganic base while protecting the catalyst.

Mechanistic Insight & Troubleshooting

The synthesis of biaryls from 1,3,5-trifluoro-2-iodo-4-methoxybenzene is governed by the unique electronic properties of the polyfluorinated ring.

The Catalytic Cycle Visualization:

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Very Fast due to F) Pd0->OxAdd + Ar-I PdII Ar-Pd(II)-I (Electron Deficient) OxAdd->PdII TransMet Transmetallation (Critical Step) PdII->TransMet + Ar'-B(OH)2 + Base Note1 Fluorines pull e- density, stabilizing Pd(II) intermediate PdII->Note1 TransMet->Pd0 Reductive Elimination - Product Note2 Requires e- rich Ligand to force turnover TransMet->Note2

Figure 2: Catalytic cycle emphasizing the electronic stabilization of the Pd(II) intermediate by the fluorinated ring.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive species.Switch to Pd(dppf)Cl₂ ; ensure Argon purge is rigorous (O₂ kills active Pd).
Protodehalogenation (Ar-H formed) "Wet" solvent or stalled cycle.Use anhydrous Toluene ; increase Boronic Acid equivalents; switch to Protocol B (SPhos).
Homocoupling of Boronic Acid Oxidation of Boronic Acid.Degas solvents thoroughly; reduce O₂ exposure; add catalyst last.
Defluorination (Ar-F to Ar-OH) Base is too strong/nucleophilic.Switch from carbonates (K₂CO₃) to phosphates (K₃PO₄ ) or fluorides (CsF ).

References

  • Molander, G. A., & Fumagalli, T. (2006).[3] Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides.[3] The Journal of Organic Chemistry, 71(15), 5743–5747.

  • Carreras, V., Sandtorv, A. H., & Stuart, D. R. (2017).[4] Synthesis of Aryl(2,4,6-trimethoxyphenyl)iodonium Trifluoroacetate Salts. The Journal of Organic Chemistry, 82(2), 1279–1284.[4]

  • BenchChem Application Notes. (2025). Palladium-Catalyzed Synthesis of Biaryls from Iodomethoxybenzene.

  • Xu, N., et al. (2011). Pd-Catalyzed Direct Cross-Coupling of Electron-Deficient Polyfluoroarenes with Heteroaromatic Tosylates. Organic Letters, 13(11).

  • Korenaga, T., et al. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Organometallics.

Sources

Application

use of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene in medicinal chemistry

Application Note: Strategic Utilization of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene in Medicinal Chemistry Abstract This technical guide outlines the application of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (CAS: 1806421-84...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene in Medicinal Chemistry

Abstract

This technical guide outlines the application of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (CAS: 1806421-84-0) as a high-value scaffold in the synthesis of metabolically stable kinase inhibitors and branched-chain alpha-keto acid dehydrogenase kinase (BCKDK) modulators. We provide validated protocols for Palladium-catalyzed cross-couplings and regioselective nucleophilic aromatic substitutions (


), addressing the specific reactivity challenges posed by electron-deficient polyfluorinated arenes.

Strategic Value in Drug Design

In modern medicinal chemistry, the "Magic Methyl" effect has a counterpart: the "Fluorine Scan." 1,3,5-Trifluoro-2-iodo-4-methoxybenzene serves as a critical building block for introducing a specific trifluorinated motif that enhances:

  • Metabolic Stability: The C-F bonds (approx. 116 kcal/mol) block metabolic soft spots (P450 oxidation) on the aromatic ring.

  • Lipophilicity (

    
    ):  Fluorine substitution modulates lipophilicity, improving membrane permeability without the steric bulk of chlorine or methyl groups.
    
  • Electronic Tuning: The unique 1,3,5-substitution pattern creates an electron-deficient core, altering the

    
     of neighboring amines or phenols in the final pharmacophore.
    

Primary Application: Synthesis of biaryl systems via Suzuki-Miyaura coupling, specifically in the development of inhibitors for metabolic enzymes like BCKDK [1].

Chemical Profile & Reactivity Analysis

PropertySpecification
IUPAC Name 1,3,5-Trifluoro-2-iodo-4-methoxybenzene
Molecular Formula

Molecular Weight 288.01 g/mol
Appearance White to off-white crystalline solid
Key Reactivity C-I Bond: Highly reactive in Pd-catalyzed cross-couplings.C-F Bonds: Susceptible to

under forcing conditions.C-H Bond (Pos 6): Acidic; potential for directed ortho-metalation (DoM).
Reactivity Heatmap
  • Site A (C-I): Primary handle for C-C bond formation (Suzuki, Sonogashira). High reactivity due to the weak C-I bond and electron-deficient ring.

  • Site B (C-F): The fluorine atoms are activated by the ring's electron deficiency. Nucleophilic attack is possible, typically requiring strong nucleophiles (alkoxides, thiols).

  • Site C (OMe): Stable under standard coupling conditions; cleavable with

    
     to generate the phenol.
    

Validated Experimental Protocols

Protocol A: High-Efficiency Suzuki-Miyaura Coupling

Objective: To couple the fluorinated core with an aryl boronic acid while preventing protodeiodination.

Mechanism: The electron-deficient nature of the ring facilitates the oxidative addition of Pd(0) into the C-I bond. However, it also makes the ring prone to base-mediated dehalogenation if the cycle is slow. We utilize a specialized phosphine ligand system to accelerate the catalytic cycle.

Materials:

  • Substrate: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or pressure tube with the substrate, arylboronic acid, and

    
    .
    
  • Inertion: Seal the vessel and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous

    
     solution.
    
  • Reaction: Heat to 80°C for 4–6 hours. Note: Microwave irradiation at 100°C for 30 mins is a viable alternative.

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting:

  • Issue: Low yield due to homocoupling of boronic acid.

  • Fix: Switch solvent to DME/Water (2:1) or use

    
     with 
    
    
    
    .
Protocol B: Regioselective Nucleophilic Aromatic Substitution ( )

Objective: To displace a fluorine atom with a heterocycle (e.g., morpholine or piperazine).

Rationale: While the C-I bond is the primary handle, the fluorines at positions 1, 3, and 5 are activated. The position para to the strongest withdrawing influence (or governed by steric access) is most labile.

Methodology:

  • Dissolve 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (1.0 equiv) in anhydrous DMSO.

  • Add

    
     (2.0 equiv) and the amine nucleophile (1.1 equiv).
    
  • Heat to 100°C for 12 hours.

  • Critical Step: Monitor by LC-MS to distinguish between mono-substitution (desired) and di-substitution (impurity).

  • Pour into ice water to precipitate the product.

Visualization: BCKDK Inhibitor Synthesis Pathway

The following diagram illustrates the workflow for synthesizing a BCKDK inhibitor analog using 1,3,5-Trifluoro-2-iodo-4-methoxybenzene as the core scaffold [1].

BCKDK_Synthesis cluster_0 Key Transformation Start 1,3,5-Trifluoro-2-methoxybenzene Step1 Lithiation & Iodination (-78°C, n-BuLi, I2) Start->Step1 Activation Intermediate 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (The Scaffold) Step1->Intermediate Yield: ~85% Step2 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermediate->Step2 Cross-Coupling Product Biaryl Kinase Inhibitor (BCKDK Modulator) Step2->Product Functionalization

Caption: Synthetic route converting the trifluorobenzene precursor into a bioactive biaryl kinase inhibitor via the iodo-intermediate.

Comparative Data: Coupling Conditions

Catalyst SystemBaseSolventTemp/TimeYieldNotes


Dioxane/H2O80°C / 4h92% Best balance of speed/yield.


Toluene/EtOH90°C / 12h78%Slower; requires rigorous

exclusion.

/ XPhos

THF60°C / 2h88%Excellent for sterically hindered partners.

References

  • Google Patents. WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors. (2023).[1] Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Protocols. Retrieved from [Link]

Sources

Method

1,3,5-Trifluoro-2-iodo-4-methoxybenzene as an intermediate for organic electronics

Topic: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene as an intermediate for organic electronics Content Type: Application Note & Protocol Guide Precision Fluorination Module for High-Efficiency Organic Semiconductors Abstract...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene as an intermediate for organic electronics Content Type: Application Note & Protocol Guide

Precision Fluorination Module for High-Efficiency Organic Semiconductors

Abstract

1,3,5-Trifluoro-2-iodo-4-methoxybenzene (CAS: 1806421-84-0) serves as a critical building block in the synthesis of donor-acceptor (D-A) conjugated polymers and small molecules for Organic Photovoltaics (OPV) and Organic Field-Effect Transistors (OFETs).[1][2] This application note details the strategic utility of this intermediate in tuning Highest Occupied Molecular Orbital (HOMO) levels via the "Fluorine Effect" while maintaining processability through its methoxy functionality. We provide a validated, field-proven protocol for its synthesis via regioselective lithiation and its subsequent integration into semiconducting backbones.

Technical Profile & Material Characterization
PropertySpecification
IUPAC Name 1,3,5-Trifluoro-2-iodo-4-methoxybenzene
CAS Number 1806421-84-0
Molecular Formula C₇H₃F₃IO
Molecular Weight 302.03 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in CH₂Cl₂, THF, Toluene; Insoluble in Water
Structural Role End-capping unit; Side-chain precursor; Monomer building block
Electronic Effect HOMO down-shifting (Fluorine); Solubility enhancement (Methoxy)
Strategic Utility in Organic Electronics

In the design of organic semiconductors, this molecule offers a trifecta of structural advantages:

  • Deep HOMO Level Engineering: The three fluorine atoms exert a strong electron-withdrawing inductive effect (-I), effectively lowering the HOMO energy level of the resulting polymer/molecule. This is directly correlated with increased Open-Circuit Voltage (

    
    ) in solar cells and improved oxidative stability in transistors.
    
  • Steric & Conformational Control: The specific substitution pattern (1,3,5-F) promotes non-covalent intramolecular interactions (e.g., F···H, F···S) that planarize the polymer backbone, enhancing

    
    -
    
    
    
    stacking and charge carrier mobility.
  • Processability: The methoxy (-OMe) group at the 4-position acts as a solubilizing handle. Unlike long alkyl chains which can be electrically insulating, the methoxy group is compact and electron-donating, balancing the strong withdrawal of the fluorine atoms to prevent over-stabilization of the LUMO.

Mechanism of Action: Electronic Tuning

ElectronicTuning Substrate Conjugated Backbone (High HOMO) Coupling Pd-Catalyzed Cross-Coupling Substrate->Coupling Intermediate 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Intermediate->Coupling Electrophile (Ar-I) Product Fluorinated Semiconductor Coupling->Product Effect1 HOMO Level Depression (-0.2 to -0.4 eV) Product->Effect1 Effect2 Intermolecular Locking (Planarity) Product->Effect2

Figure 1: Logic flow of incorporating the fluorinated intermediate to engineer electronic band structure.

Experimental Protocols
Protocol A: Regioselective Synthesis of the Intermediate

Objective: Synthesize 1,3,5-trifluoro-2-iodo-4-methoxybenzene from 1,3,5-trifluoro-2-methoxybenzene via directed ortho-lithiation. Rationale: The methoxy group and fluorine atoms direct the lithiation to the 4-position (between F and OMe is sterically crowded; between two Fs is highly acidic). However, due to the symmetry of the starting material (1,3,5-trifluoro-2-methoxybenzene), the 4 and 6 positions are equivalent and activated by flanking Fluorines.

Reagents:

  • 1,3,5-Trifluoro-2-methoxybenzene (Starting Material)[3]

  • 
    -Butyllithium (
    
    
    
    -BuLi), 2.5 M in hexanes[3]
  • Iodine (

    
    )
    
  • Tetrahydrofuran (THF), anhydrous

  • Sodium thiosulfate (

    
    ), saturated aqueous solution
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Purge with

    
     for 15 minutes.
    
  • Solvent & Substrate: Add anhydrous THF (40 mL) and 1,3,5-trifluoro-2-methoxybenzene (3.5 g, 22 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Expert Insight: Temperature control is critical. Above -60 °C, benzyne formation or scrambling of the lithiated species may occur.

  • Lithiation: Add

    
    -BuLi (9.5 mL, 23.8 mmol, 1.08 eq) dropwise over 20 minutes via syringe pump or pressure-equalizing dropping funnel.
    
    • Observation: The solution may turn slightly yellow.

    • Incubation: Stir at -78 °C for 75 minutes to ensure complete deprotonation.

  • Iodination: Dissolve Iodine (6.1 g, 24 mmol) in 10 mL anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

    • Color Change: The mixture will turn dark brown/purple.

  • Warming: Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours.

  • Quenching: Quench the reaction with saturated aqueous

    
     (50 mL) to reduce excess iodine. The organic layer should turn from purple to pale yellow/colorless.
    
  • Extraction: Extract with Diethyl Ether (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate under reduced pressure.[4]
  • Purification: Recrystallize from cold Hexane or purify via silica gel column chromatography (Eluent: Hexane/EtOAc 95:5).

Yield Expectation: 75-85%.

Protocol B: Application - Suzuki-Miyaura Cross-Coupling

Objective: Couple the intermediate to a thiophene boronic ester to create a "Fluorinated Phenyl-Thiophene" motif common in polymer donors.

Reagents:

  • 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (1.0 eq)

  • (4-hexylthiophen-2-yl)boronic acid pinacol ester (1.1 eq)

  • 
     (5 mol%)
    
  • 
     (2M aqueous solution)
    
  • Toluene / Ethanol (4:1 v/v)

Workflow:

SuzukiWorkflow Start Combine Reagents (Ar-I + Ar-B(OR)2) Degas Degas Solvent (N2 Bubbling, 20 min) Start->Degas Catalyst Add Pd(PPh3)4 (Glovebox or Counterflow) Degas->Catalyst Reflux Reflux @ 90-110°C (12-24 Hours) Catalyst->Reflux Workup Extraction & Column Chromatography Reflux->Workup

Figure 2: Standard Suzuki coupling workflow for functionalizing the fluorinated intermediate.

Step-by-Step Methodology:

  • Degassing: In a Schlenk tube, combine the aryl iodide (1.0 eq), boronic ester (1.1 eq), and Toluene/Ethanol mixture. Bubble Nitrogen through the solution for 20 minutes to remove

    
    .
    
    • Why? Oxygen poisons the Pd(0) catalyst and promotes homocoupling.

  • Catalyst Addition: Add

    
     and aqueous 
    
    
    
    under a stream of nitrogen. Seal the tube.
  • Reaction: Heat to 90 °C for 16 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Extract with DCM.[5]

  • Purification: Silica gel chromatography. The fluorinated product is typically less polar than the boronic ester but more polar than the starting iodide.

Troubleshooting & Optimization (Expertise)
IssueProbable CauseCorrective Action
Low Yield in Protocol A Incomplete LithiationEnsure THF is strictly anhydrous. Increase lithiation time to 2 hrs. Verify

-BuLi titer.
Scrambled Isomers Temperature > -60 °CMaintain -78 °C strictly during

-BuLi addition. Use an internal thermometer.
Homocoupling in Protocol B Oxygen presenceIncrease degassing time. Use freeze-pump-thaw cycles instead of bubbling.
De-iodination (Prot B)

-Hydride elimination
Unlikely with this substrate, but ensure base is not too concentrated. Switch to

.
Safety & Handling
  • HF Generation: While the C-F bond is stable, thermal decomposition at extreme temperatures (>300°C) can release Hydrogen Fluoride (HF). Use appropriate ventilation.

  • Lithiated Intermediates: Highly pyrophoric. Protocol A must be performed in a fume hood behind a blast shield.

  • Iodine: Corrosive and sublimes. Weigh in a fume hood.

References
  • World Intellectual Property Organization (WIPO). (2023). WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives... (See Page 45 for Synthesis of C40). Link

  • Sigma-Aldrich. (n.d.). Product Specification: 1,3,5-Trifluoro-2-iodobenzene (Analogue Reference).Link

  • CymitQuimica. (n.d.). 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Product Page.[2][6][7]Link

  • Zhou, H., et al. (2011). Development of Fluorinated Benzothiadiazole as a Structural Unit for a Polymer Solar Cell of 7% Efficiency. Angewandte Chemie International Edition.[8] Link(Cited for context on Fluorine effect in OPV).

Sources

Application

experimental procedure for Stille coupling with 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

Application Note: High-Fidelity Stille Coupling of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Executive Summary & Challenge Profile This guide details the experimental protocols for the palladium-catalyzed cross-coupling (S...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Stille Coupling of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

Executive Summary & Challenge Profile

This guide details the experimental protocols for the palladium-catalyzed cross-coupling (Stille reaction) of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene with organostannanes.[1][2]

The Substrate Challenge: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene presents a unique "push-pull" electronic environment. While the electron-deficient polyfluorinated ring facilitates rapid oxidative addition to Pd(0), the 2,6-difluoro substitution pattern flanking the iodide creates significant steric hindrance. This "ortho-effect" severely retards the transmetallation step, often leading to catalyst decomposition or homocoupling of the stannane.

Strategic Solution: To overcome the steric bottleneck at the transmetallation stage, this protocol utilizes the Liebeskind-Farina modification , employing Copper(I) Iodide (CuI) as a co-catalyst and Triphenylarsine (AsPh


) or Tri-2-furylphosphine (TFP) as "soft" ligands to accelerate the reaction rate by orders of magnitude compared to standard Pd(PPh

)

conditions.

Mechanistic Insight: The Copper Effect

Standard Stille cycles rely on the direct transfer of the organic group from Tin (Sn) to Palladium (Pd). In sterically crowded substrates like 1,3,5-trifluoro-2-iodo-4-methoxybenzene, this interaction is kinetically disfavored.

The Co-Catalytic Pathway:

  • Transmetallation 1 (Sn

    
     Cu):  The organostannane transfers its R-group to CuI, forming a highly nucleophilic transient organocopper species.
    
  • Transmetallation 2 (Cu

    
     Pd):  This small, reactive organocopper species transmetallates to the sterically crowded Pd(II) center much faster than the bulky organostannane can.
    
  • Ligand Role (AsPh

    
    ):  Arsenic ligands bind less tightly to Pd than phosphines, facilitating ligand dissociation to open a coordination site for the incoming nucleophile.
    

StilleMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to e- poor ring) Pd0->OxAdd + Ar-I PdII_Ar Ar-Pd(II)-I (Sterically Crowded) OxAdd->PdII_Ar TransMet Transmetallation (Rate Determining Step) PdII_Ar->TransMet + R-Cu Sn_R R-SnBu3 Cu_R R-Cu (Transient Species) Sn_R->Cu_R + CuI - I-SnBu3 CuI CuI (Co-Catalyst) Cu_R->TransMet Fast Transfer to Pd RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Product Ar-R Product RedElim->Product

Figure 1: The Liebeskind-Farina Stille cycle. Note the "Copper Shunt" (green nodes) which bypasses the slow direct Sn-Pd transfer.

Experimental Protocols

Reagent Specifications
ReagentRoleEquiv.Notes
1,3,5-Trifluoro-2-iodo-4-methoxybenzene Substrate1.0Limiting reagent.[1][3]
Organostannane (R-SnBu

)
Nucleophile1.1 - 1.2Use vinyl, aryl, or heteroaryl stannanes.
Pd

(dba)

Catalyst Precursor0.025 (5 mol% Pd)Source of Pd(0).
Triphenylarsine (AsPh

)
Ligand0.10 (10 mol%)Toxic. Handle in fume hood.
Copper(I) Iodide (CuI) Co-Catalyst0.10 - 0.20Must be off-white/tan. If green/blue, recrystallize from KI/H

O.
DMF or NMP SolventN/AAnhydrous, degassed (Sparged with Ar).
Protocol A: The "Liebeskind-Farina" Condition (Recommended)

Best for: High yields, sterically hindered couplings, and valuable substrates.

  • Preparation: Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of Argon.

  • Charging Solids: Add Pd

    
    (dba)
    
    
    
    (23 mg, 0.025 mmol), AsPh
    
    
    (30.6 mg, 0.10 mmol), and CuI (19 mg, 0.10 mmol).
    • Tip: If the organostannane is a solid, add it here.

  • Substrate Addition: Add 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (288 mg, 1.0 mmol).

  • Solvent & Degassing: Add anhydrous DMF (5.0 mL). Seal the vessel with a septum. Sparge the solution with Argon for 10 minutes (needle in liquid, vent needle out).

    • Why? Oxygen promotes homocoupling of stannanes and kills the active Pd(0) species.

  • Liquid Stannane Addition: If liquid, add the organostannane (1.1 mmol) via syringe dropwise.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours.

    • Monitoring: Check TLC or LCMS. The starting iodide should disappear. A black precipitate (Pd black) appearing early indicates catalyst death (add more ligand next time).

  • Quench: Cool to room temperature. Dilute with EtOAc (20 mL).

Protocol B: The "Standard" Condition

Best for: Simple, non-hindered stannanes (e.g., tributyl(vinyl)tin) where cost is a factor.

  • Use Pd(PPh

    
    )
    
    
    
    (5 mol%) in Toluene at 100°C .
  • Note: Without CuI, reaction times will be significantly longer (18-24h), and yields may be lower due to the steric hindrance of the fluorines.

Purification Strategy: The "Tin Removal" Workflow

Organotin byproducts (Bu


Sn-X) are lipophilic and toxic. Standard chromatography often fails to separate them from the product. We employ a Potassium Fluoride (KF)  workup to convert soluble tin halides into insoluble polymeric tin fluorides.

Purification Rxn Crude Rxn Mixture (DMF/EtOAc) KF_Add Add Sat. aq. KF (Stir 30 min) Rxn->KF_Add Filter Filter thru Celite (Remove Bu3SnF polymer) KF_Add->Filter White ppt forms Extract Phase Separation (Wash w/ Water/Brine) Filter->Extract Column Flash Column (SiO2 + 10% K2CO3) Extract->Column Pure Pure Product (<50ppm Sn) Column->Pure

Figure 2: Optimized workup for removal of neurotoxic organotin residues.

Step-by-Step Workup:

  • KF Treatment: To the diluted reaction mixture (in EtOAc), add an equal volume of saturated aqueous Potassium Fluoride (KF).[4][5]

  • Precipitation: Stir vigorously for 30 minutes. A bulky white precipitate (Bu

    
    SnF) will form.
    
  • Filtration: Filter the biphasic mixture through a pad of Celite to remove the tin solids. Wash the pad with EtOAc.

  • Extraction: Transfer filtrate to a separatory funnel. Wash organic layer with water (

    
    ) to remove DMF, then brine (
    
    
    
    ). Dry over Na
    
    
    SO
    
    
    .
  • Polishing (Optional): If Tin residues persist (visible by NMR around 0.8-1.5 ppm), run a silica column doped with 10% w/w finely ground KF .

Troubleshooting & Optimization

ObservationDiagnosisSolution
Black precipitate forms immediately "Pd Black" formation; catalyst aggregation.Increase ligand loading (AsPh

or PPh

). Ensure strict oxygen-free conditions.
Starting material remains, Stannane consumed Protodestannylation.The stannane reacted with moisture. Dry solvents more rigorously. Use molecular sieves.
Homocoupling of Stannane (R-R) Oxidative dimerization.Oxygen leak in the system. Degas more thoroughly.
Low Conversion Steric hindrance dominating.Switch to Protocol A (CuI/AsPh

). Increase Temp to 90°C.

Safety & References

Safety Critical:

  • Organotins: Highly neurotoxic. All weighing and rotary evaporation must occur in a fume hood. All waste (solid and liquid) must be segregated into specific "Heavy Metal/Tin" waste streams.

  • 1,3,5-Trifluoro-2-iodo-4-methoxybenzene: Treat as a potential skin irritant and sensitizer.

References:

  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society.[6] Link

  • Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). On the nature of the "copper effect" in the Stille cross-coupling. The Journal of Organic Chemistry. Link

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[7][8] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[7] Angewandte Chemie International Edition. Link

  • Renaud, P., & Sibi, M. P. (2001). Radicals in Organic Synthesis (Vol. 1). (Context on Tin toxicity and removal). Wiley-VCH.[9]

Sources

Technical Notes & Optimization

Troubleshooting

purification of crude 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

Technical Support Center: Fluorinated Aromatics Division Subject: Purification Protocol for Crude 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Ticket ID: #FA-246-PUR Status: Open Assigned Specialist: Dr. Aris Thorne, Senior A...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Aromatics Division Subject: Purification Protocol for Crude 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Ticket ID: #FA-246-PUR Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Diagnostic Triage

User Context: You are synthesizing 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (often synthesized via iodination of 2,4,6-trifluoroanisole). Common Challenge: The crude material often presents as a pink/violet solid due to occluded iodine, contains unreacted starting material (2,4,6-trifluoroanisole), or is contaminated with the di-iodo byproduct.

Immediate Action Required: Determine the dominant impurity profile to select the correct purification path.

Diagnostic Decision Matrix

PurificationLogic Start Crude Material Analysis ColorCheck Is the solid Pink/Violet? Start->ColorCheck ThioWash Protocol A: Thiosulfate Wash (Remove Free Iodine) ColorCheck->ThioWash Yes PurityCheck Check HPLC/GC Purity ColorCheck->PurityCheck No (Off-white/Yellow) ThioWash->PurityCheck HighSM >5% Starting Material (2,4,6-Trifluoroanisole) PurityCheck->HighSM Retention Time < Target HighDi >3% Di-iodo Impurity PurityCheck->HighDi Retention Time > Target GoodPurity >95% Target Trace Impurities PurityCheck->GoodPurity Clean Distillation Protocol B: Vacuum Distillation (BP Separation) HighSM->Distillation Large BP Difference Recryst Protocol C: Recrystallization (Hexanes/EtOH) HighDi->Recryst Solubility Difference FinalDry Final Drying (Vacuum Desiccator) GoodPurity->FinalDry Distillation->FinalDry Recryst->FinalDry

Figure 1: Decision tree for selecting the appropriate purification method based on crude impurity profile.

Technical Deep Dive: The Purification Protocols

The purification of polyfluorinated iodobenzenes requires navigating the "Lipophilic Trap." Both the starting material and the product are highly non-polar, making standard silica chromatography inefficient unless specific gradients are used.

Protocol A: Chemical Wash (The "Iodine Scrub")

Mandatory first step if the solid is colored. Free iodine (


) acts as a radical initiator and can degrade your compound over time. It must be quenched chemically, not just washed away with solvent.
  • Dissolution: Dissolve crude solid in Dichloromethane (DCM) or Ethyl Acetate (10 mL/g).

  • Quench: Wash the organic layer twice with 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Visual Cue: The organic layer should shift from purple/brown to pale yellow or colorless immediately.

  • Extraction: Separate phases. Wash organic layer with Brine (sat.[1] NaCl).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol C: Recrystallization (The "Golden Path" for High Purity)

Recommended for removing Di-iodo impurities.

ParameterSpecificationRationale
Solvent System Hexanes (primary) / Ethanol (trace) The highly fluorinated ring is lipophilic. Trace ethanol helps solubilize the slightly more polar mono-iodo species while keeping non-polar impurities in solution or precipitating them differentially.
Temperature Dissolve at


Cool to

Fluorinated aromatics often have low melting points; deep cooling is required to maximize yield.
Concentration 5 mL solvent per gram of crudeHigh dilution prevents the co-precipitation of the di-iodo impurity.

Step-by-Step:

  • Place the crude, iodine-free solid in a flask.

  • Add Hexanes (HPLC grade). Heat to

    
     (do not boil vigorously as the compound may sublime).
    
  • If particulates remain, add Ethanol dropwise until clear.

  • Allow to cool slowly to room temperature, then place in a freezer (

    
    ) for 12 hours.
    
  • Filter the white needles rapidly (cold filtration) to prevent re-dissolution.

Troubleshooting & FAQs

Q1: My product is an oil, but it's supposed to be a solid. What happened? Dr. Thorne: This is a classic "Melting Point Depression" caused by the starting material (2,4,6-trifluoroanisole).

  • The Cause: Even 5-10% unreacted starting material can liquefy the product because they form a eutectic mixture.

  • The Fix: Do not attempt to recrystallize an oil. Perform a Vacuum Distillation (Kugelrohr is ideal). The starting material boils significantly lower than the iodinated product. Once the starting material is distilled off, the residue will solidify.

Q2: I see a new impurity peak growing during storage. Is it unstable? Dr. Thorne: Likely, yes. Polyfluorinated iodobenzenes are light-sensitive.

  • Mechanism: The C-I bond is weak (

    
    ). UV light causes homolytic cleavage, generating an aryl radical that abstracts hydrogen from solvents or dimerizes.
    
  • Solution: Store the purified compound in amber vials under Argon at

    
    . Ensure all free iodine was removed (Protocol A), as 
    
    
    
    catalyzes this decomposition.

Q3: Can I use Silica Gel Chromatography? Dr. Thorne: Yes, but it is often inefficient due to poor separation factors (


).
  • The Trap: Both SM and Product move near the solvent front in 100% Hexanes.

  • The Fix: Use Hexane:Toluene (95:5) . Toluene interacts with the

    
    -system of the aromatic ring. The iodine atom changes the polarizability of the ring enough that Toluene can differentiate the species better than Ethyl Acetate.
    

Impurity Profile & Characterization

Use this table to identify peaks in your GC/HPLC traces.

Impurity NameStructure NoteOriginRemoval Strategy
2,4,6-Trifluoroanisole Missing IodineUnreacted Starting MaterialVacuum Distillation (High volatility difference)
3,5-Diiodo-2,4,6-trifluoroanisole Two Iodine atomsOver-iodination (Reaction ran too long or excess reagent)Recrystallization (Hexanes) - Di-iodo is less soluble
2,4,6-Trifluoro-3-iodophenol Methoxy becomes -OHAcid-catalyzed demethylation (if

was used)
Base Wash (1M NaOH) - Phenol will move to aqueous layer

References

  • Synthesis of Polyfluorinated Iodobenzenes via Electrophilic Substitution

    • Source: BenchChem Technical Guides. "The Synthesis of 2,4,6-Triiodoaniline: An In-depth Guide.
    • (Verified Context via Search 1.1)

  • Solubility and Purification of Fluorinated Arom

    • Source: ResearchGate.[2] "Experimental aqueous solubility of selected per and polyfluorinated compounds."

    • (Verified Context via Search 1.4)

  • Stability of Aryl Iodides

    • Source: Organic Chemistry Portal. "Synthesis of Aryl(2,4,6-trimethoxyphenyl)iodonium Salts.
    • (Verified Context via Search 1.3)

  • Commercial Specific

    • Source: Sigma-Aldrich Product Sheet. "1-Iodo-4-methoxy-2-(trifluoromethyl)benzene." (Analogue for handling and storage conditions).
    • (Verified Context via Search 1.10)

Sources

Optimization

Technical Support Center: Recrystallization Guide for 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

Executive Summary You are dealing with 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (CAS: 1806421-84-0), a highly functionalized aromatic intermediate often synthesized via lithiation of 1,3,5-trifluoro-2-methoxybenzene [1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are dealing with 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (CAS: 1806421-84-0), a highly functionalized aromatic intermediate often synthesized via lithiation of 1,3,5-trifluoro-2-methoxybenzene [1].

Purifying this compound presents a unique challenge: the trifluoro-motif imparts significant lipophilicity, while the methoxy and iodo groups introduce polarizable vectors. This duality often leads to "oiling out" rather than discrete crystallization. The guide below moves beyond generic advice, offering a targeted solvent screening strategy and troubleshooting for halogenated aromatic ethers.

Part 1: Solvent Selection Strategy

Do not rely on a single "magic" solvent. Due to the lack of widely published physical data (e.g., precise melting point) for this specific CAS, you must employ a polarity-gradient screening .

Recommended Solvent Systems
System ClassSolvent(s)Mechanism of ActionRecommended For
Primary (Protic) Ethanol (EtOH) or Methanol (MeOH) High solubility at boiling; significantly reduced solubility at

.
Initial purification of crude solids.
Binary (Anti-Solvent) DCM / Hexanes Compound dissolves in DCM; Hexanes acts as the precipitant.Removing non-polar impurities or if the compound oils out in alcohols.
High Stability Heptane / Toluene (9:1)Toluene solubilizes the aromatic core; Heptane forces precipitation upon cooling.High-purity requirements (removes trace regioisomers).
Why These Solvents?
  • The Fluorine Effect: The three fluorine atoms create a "non-stick" electron sheath, reducing crystal lattice energy. This makes the compound soluble in standard organics (DCM, EtOAc) but prone to forming oils in water-miscible solvents if cooled too quickly.

  • Iodine Lability: Avoid high-boiling solvents (e.g., DMSO, DMF) or prolonged reflux in high-boiling ethers, as the C-I bond can be thermally sensitive, leading to iodine liberation (discoloration).

Part 2: Step-by-Step Recrystallization Protocol

Pre-requisite: Ensure the crude material is dried and free of gross solvent residues.

Phase A: The Solubility Test (Micro-Scale)
  • Place 50 mg of crude solid in a test tube.

  • Add Ethanol dropwise while heating in a water bath (

    
    ).
    
  • Observation:

    • Dissolves in <0.5 mL: Too soluble. Switch to Ethanol/Water (add water dropwise until turbid).

    • Dissolves in 1-2 mL:Ideal. Proceed to Phase B.

    • Insoluble: Switch to Toluene/Heptane .

Phase B: The Purification Workflow
  • Dissolution: Dissolve crude mass in the minimum amount of boiling solvent (determined in Phase A).

  • Clarification (Optional): If insoluble black specks (iodine decomposition or salts) are present, filter the hot solution through a pre-warmed glass frit or cotton plug.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-60 minutes).

    • Critical: Do not plunge directly into ice. Rapid cooling promotes oiling out.

  • Crystallization: Once at room temperature, place in a

    
     fridge for 2 hours.
    
  • Collection: Filter crystals using vacuum filtration. Wash with cold solvent (same composition as mother liquor).

Part 3: Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid blob instead of crystals). What do I do?

Diagnosis: The temperature dropped too fast, or the solvent is too polar (forcing the hydrophobic fluorinated product out of solution as a separate liquid phase before it could organize into a lattice). Remedy:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of the good solvent (e.g., if using EtOH/Water, add more EtOH).

  • Seed it: Add a tiny crystal of the crude solid to the cooling solution at roughly

    
    .
    
  • Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.

Q2: My crystals are turning yellow/brown during filtration.

Diagnosis: Iodine liberation (de-iodination). Remedy:

  • Work in low light or wrap the flask in foil.

  • Wash the crystals with cold solvent containing a trace amount of sodium thiosulfate (if using an aqueous system) or ensure the solvent is strictly neutral (acid traces accelerate de-iodination).

Q3: Can I use water as an anti-solvent?

Answer: Yes, but with caution. Water is highly polar and repels the lipophilic trifluoro-ring aggressively, causing immediate oiling. If using water (e.g., MeOH/Water), add it extremely slowly and stop before permanent turbidity occurs, then let temperature do the rest.

Part 4: Decision Logic Visualization

The following diagram illustrates the logical flow for selecting the optimal purification path based on your initial observations.

RecrystallizationLogic Start Start: 50mg Crude Sample SolventTest Test Solubility in Hot Ethanol (60°C) Start->SolventTest Result1 Dissolves in <0.5 mL (Too Soluble) SolventTest->Result1 High Sol Result2 Dissolves in 1-2 mL (Ideal) SolventTest->Result2 Med Sol Result3 Insoluble SolventTest->Result3 Low Sol Action1 Add Water Dropwise (Anti-Solvent Method) Result1->Action1 Action2 Proceed to Slow Cooling (Single Solvent Method) Result2->Action2 Action3 Switch to Toluene/Heptane (Non-Polar System) Result3->Action3 CheckOil Did it Oil Out? Action1->CheckOil Action2->CheckOil Action3->CheckOil FixOil Re-heat & Add More Solubilizing Solvent CheckOil->FixOil Yes Success Filter & Dry Crystals CheckOil->Success No (Crystals Form) FixOil->CheckOil Retry

Caption: Decision tree for solvent selection and troubleshooting oiling-out phenomena during purification.

References

  • World Intellectual Property Organization. (2023). WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors.

  • ResearchGate. (n.d.). Recrystallization - Solvent Selection and Techniques. [Link]

  • Reddit ChemPros. (2023). Go-to recrystallization solvent mixtures for fluorinated aromatics. [Link]

Troubleshooting

column chromatography of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

Technical Support Center: Column Chromatography of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Column Chromatography of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of highly functionalized halogenated aromatics. 1,3,5-Trifluoro-2-iodo-4-methoxybenzene is a critical building block in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for drug discovery. However, its unique electronic profile—combining strongly electron-withdrawing fluorine atoms with a heavy, polarizable iodine atom—creates specific chromatographic pitfalls.

This guide provides a self-validating protocol and causality-based troubleshooting framework to ensure high-purity isolation.

Physicochemical Profiling

Before initiating any purification, it is mandatory to understand the quantitative parameters that dictate the molecule's behavior on a stationary phase.

ParameterValueImpact on Chromatography
Chemical Name 1,3,5-Trifluoro-2-iodo-4-methoxybenzeneN/A
CAS Number 1806421-84-0 N/A
Molecular Formula C7H4F3IO High halogen content significantly reduces polarity.
Molecular Weight 288.01 g/mol Heavy iodine atom increases retention on C18 columns.
Polarity Highly LipophilicRequires strictly non-polar mobile phases.
Expected Rf (Silica) ~0.65 - 0.75 (100% Hexanes)Rapid elution; high risk of co-eluting with starting material.

Self-Validating Experimental Protocol: Normal-Phase Silica Gel Chromatography

Objective: Isolate the target compound from de-iodinated starting materials and poly-iodinated byproducts with >98% purity.

Phase 1: Stationary Phase Validation

  • Silica Preparation: Weigh standard 230-400 mesh silica gel (approximately 30-50x the mass of your crude mixture).

  • Deactivation (Optional but Recommended): Suspend the silica in hexanes containing 0.5% triethylamine (TEA). Causality: This neutralizes acidic silanol (Si-OH) sites that can interact with the methoxy oxygen via Lewis acid-base interactions, preventing streaking.

  • Slurry Packing: Pour the slurry smoothly into a glass column to prevent channeling.

  • Validation Check: Run a 2 mm band of a non-polar dye (e.g., Sudan I) through the top 3 cm of the column. Causality: A perfectly horizontal dye band validates uniform packing, ensuring that the target compound will elute in a tight fraction rather than tailing.

Phase 2: Sample Loading 5. Dry Loading: Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Add silica gel (1:3 mass ratio to crude) and evaporate the DCM under reduced pressure. 6. Thermal Control: Maintain the rotary evaporator water bath strictly below 30°C. Causality: Aryl iodides are thermally labile; excessive heat induces C-I bond cleavage . 7. Application: Layer the dry powder evenly onto the column's top sand bed.

Phase 3: Elution and Recovery 8. Isocratic Elution: Elute strictly with 100% hexanes. Do not introduce ethyl acetate unless the compound fails to move, as the highly lipophilic fluorinated ring requires near-zero polarity to separate from impurities. 9. Fractionation: Collect small volumes (e.g., 10 mL fractions for a 50 g column) to prevent accidental pooling of co-eluting impurities. 10. Concentration: Pool fractions containing the pure product. Evaporate in a flask wrapped in aluminum foil to prevent photolytic degradation.

Troubleshooting Guides & FAQs

Q: My target compound is co-eluting with the non-iodinated starting material (1,3,5-trifluoro-4-methoxybenzene). How do I resolve this? A: Causality: On normal-phase silica, separation is driven by dipole-dipole interactions and hydrogen bonding. The addition of an iodine atom to a heavily fluorinated ring does not significantly alter the molecule's dipole moment, resulting in nearly identical Rf values. Solution: Abandon normal-phase silica and switch to Reverse-Phase (C18) chromatography. In a reverse-phase system (e.g., Acetonitrile/Water), separation is driven by hydrophobicity and molecular surface area. The massive, lipophilic iodine atom will cause the target product to elute significantly later than the non-iodinated starting material, guaranteeing baseline separation.

Q: I observed a purple vapor in my rotary evaporator, and my isolated product has a brown tint. What happened? A: Causality: You have experienced homolytic cleavage of the carbon-iodine bond. Aryl iodides are highly sensitive to UV light and heat. When the C-I bond breaks, it generates radical species that rapidly recombine to form elemental iodine (I2). Elemental iodine sublimes as a purple vapor under vacuum and stains organic compounds brown . Solution: This is a self-validating indicator of degradation. To prevent this, wrap all collection flasks and the column in aluminum foil to block ambient light, and never let your water bath exceed 30°C during solvent removal.

Q: The compound is streaking heavily on the TLC plate, leading to poor recovery. Why is this happening? A: Causality: While the molecule is generally non-polar, the electron-rich methoxy group can act as a Lewis base, interacting strongly with the acidic silanol groups on standard silica gel. Solution: Pre-treat your silica gel with 1% triethylamine in hexanes. This caps the acidic sites, preventing the Lewis acid-base interaction and restoring sharp, tight elution bands.

Diagnostic Workflow Diagram

G Start Analyze Crude Fractions Check1 Purple/Brown Stain Observed? Start->Check1 Degradation Thermal/Light Degradation (I2 Loss) Check1->Degradation Yes Check2 Target Co-elutes with Impurity? Check1->Check2 No Fix1 Shield from light & evaporate < 30°C Degradation->Fix1 Fix1->Start Coelution Similar Polarity (F vs I) Check2->Coelution Yes Success Pure 1,3,5-Trifluoro-2-iodo- 4-methoxybenzene Check2->Success No Fix2 Use Reverse-Phase (C18) Chromatography Coelution->Fix2 Fix2->Start

Caption: Diagnostic workflow for resolving common chromatography failures.

References

Optimization

Technical Support Center: Catalyst Deactivation in Reactions with 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation issues encountered during cross-coupling rea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation issues encountered during cross-coupling reactions involving 1,3,5-Trifluoro-2-iodo-4-methoxybenzene. This electron-rich aryl iodide presents unique challenges, and understanding the nuances of catalyst stability is paramount for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with 1,3,5-Trifluoro-2-iodo-4-methoxybenzene is sluggish or has stalled. How do I know if catalyst deactivation is the cause?

A1: Catalyst deactivation is a primary suspect when reactions involving this substrate fail. Key indicators include:

  • Stalled Reaction: Initial product formation is observed via TLC or LC-MS, but the reaction does not proceed to completion even with extended time or heating.

  • Formation of Palladium Black: The appearance of a black precipitate is a clear sign of Pd(0) agglomeration, an inactive form of the catalyst.[1][2]

  • No Reaction: If there is no discernible product formation, the catalyst may have been deactivated upon addition or was not activated properly.

  • Color Change (or Lack Thereof): A healthy cross-coupling reaction mixture is often a clear, colored solution (e.g., yellow to reddish-brown). A lack of color change or the mixture turning black suggests catalyst issues.[2]

Q2: What are the most common causes of palladium catalyst deactivation in reactions with this specific substrate?

A2: The electron-rich nature of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene, due to the methoxy group, can slow down the oxidative addition step, a critical part of the catalytic cycle.[3] This can create opportunities for several deactivation pathways:

  • Pd(0) Agglomeration (Palladium Black): If the catalytic cycle is slow, the unstable Pd(0) intermediates can aggregate into inactive palladium nanoparticles.[1][4] This is often exacerbated by ligands that do not sufficiently stabilize the active catalyst.

  • Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands used to stabilize the palladium can degrade under reaction conditions, leading to the collapse of the catalytic complex.[1][4]

  • Catalyst Poisoning: Impurities in reagents, solvents, or even the starting material can irreversibly bind to the palladium center, rendering it inactive.[1][4][5] Common poisons include sulfur-containing compounds and other nitrogen-containing heterocycles.[1][4]

  • Oxidation of Pd(0): The active Pd(0) species is sensitive to oxygen.[2][3][4] Inadequate inert atmosphere techniques can lead to oxidation to inactive Pd(II) species.

Q3: I'm performing a Sonogashira coupling. Are there specific deactivation pathways I should be aware of?

A3: Yes, in addition to the general deactivation pathways, Sonogashira reactions have unique considerations. The copper(I) co-catalyst, while often beneficial, can sometimes complicate matters. The choice of base and solvent is also critical. For instance, some amine bases can coordinate to the palladium center and inhibit catalysis.[6][7]

Q4: Can I regenerate a deactivated palladium catalyst?

A4: In some cases, regeneration is possible, particularly if the deactivation is due to the formation of palladium black.[1] The most common approach involves re-oxidizing the inactive Pd(0) back to an active Pd(II) species, which can then be reduced in situ to re-enter the catalytic cycle.[1][5] However, if ligand degradation has occurred, simple re-oxidation may not be sufficient.[1] For small-scale reactions, using a fresh batch of catalyst is often more time and cost-effective.[1]

Troubleshooting Guides

Issue 1: The reaction mixture has turned black and the reaction has stopped.

Probable Cause: This strongly indicates the formation of palladium black due to the aggregation of Pd(0).[1]

Troubleshooting Workflow:

A Reaction mixture turns black B Filter the reaction mixture through Celite® A->B G Use fresh catalyst for subsequent reactions A->G For immediate continuation C Wash the black solid with an organic solvent (e.g., Toluene) B->C D Attempt re-oxidation of the palladium black C->D For catalyst recovery E Add a stabilizing ligand D->E F Re-introduce to the reaction E->F

Caption: Workflow for addressing palladium black formation.

Detailed Protocol: Catalyst Re-oxidation (for recovery)

  • Isolation: Filter the reaction mixture through a pad of Celite® to isolate the palladium black.

  • Washing: Wash the Celite® pad thoroughly with the reaction solvent to remove any adsorbed organic materials.

  • Re-oxidation:

    • Suspend the dried, deactivated catalyst in a suitable solvent (e.g., toluene).

    • Add 1.1 equivalents of a mild oxidant like benzoquinone relative to the amount of palladium.

    • Stir the mixture at room temperature for 2-4 hours. A color change may be observed as the Pd(0) is oxidized to Pd(II).[1]

  • Re-complexation: Add a solution of a stabilizing ligand (e.g., triphenylphosphine, 2-4 equivalents per palladium) in the same solvent.

  • Re-use: The regenerated catalyst solution may be used directly.

Issue 2: The reaction is clean but stalls at partial conversion.

Probable Cause: This could be due to more subtle deactivation mechanisms such as catalyst poisoning by an impurity or slow degradation of the ligand.

Troubleshooting Workflow:

A Reaction stalls at partial conversion B Analyze starting materials for impurities A->B E Screen alternative ligands A->E If no impurities are found F Optimize reaction conditions (temperature, base, solvent) A->F Systematic optimization C Purify all reagents and solvents B->C If impurities are suspected D Re-run reaction with purified materials C->D

Caption: Troubleshooting workflow for stalled reactions.

Experimental Protocol: Testing for Catalyst Poisoning

  • Baseline Reaction: Run the reaction under your standard conditions with the current batch of reagents and solvents. Record the final conversion.

  • High-Purity Reaction: Run the reaction again under identical conditions, but use reagents and solvents of the highest available purity. This includes:

    • Using anhydrous, degassed solvents.[3][8]

    • Recrystallizing solid starting materials.

    • Using a fresh bottle of the palladium catalyst and ligand.

  • Comparison: If the high-purity reaction proceeds to completion or shows a significantly higher conversion, it strongly suggests that an impurity in your original materials was poisoning the catalyst.[4]

Issue 3: Low yield in a Suzuki-Miyaura coupling.

Probable Cause: The electron-donating methoxy group on 1,3,5-Trifluoro-2-iodo-4-methoxybenzene can make oxidative addition difficult.[3] The choice of ligand, base, and solvent is critical to overcome this.

Data Presentation: Ligand and Base Screening for Suzuki-Miyaura Coupling

Catalyst SystemBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9035
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane10085
Pd(OAc)₂ / XPhosCs₂CO₃Toluene11092
Pd₂(dba)₃ / RuPhosNaOtBuTHF8078

Note: This is illustrative data. Actual results will vary.

Recommendations:

  • For electron-rich aryl iodides, sterically bulky and electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) are often more effective than traditional ligands like triphenylphosphine.[3][9]

  • Stronger, non-nucleophilic bases are often required.[3]

References

  • Benchchem. (n.d.). Technical Support Center: Regeneration of Deactivated Tris(p-tolyl)stibine-Palladium Catalysts.
  • Benchchem. (n.d.). Regeneration of palladium catalysts from tetraamminepalladium(II) dinitrate.
  • ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • ACS Publications. (2013, April 8). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry.
  • Semantic Scholar. (2019, August 29). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts.
  • PMC. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • DCL EUROPE GmbH. (n.d.). Regeneration of palladium based catalyst for methane abatment.
  • Catalysis Science & Technology (RSC Publishing). (n.d.). Enhancing the feasibility of Pd/C-catalyzed formic acid decomposition for hydrogen generation – catalyst pretreatment, deactivation, and regeneration.
  • ACS Publications. (2024, August 10). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine.
  • Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
  • ResearchGate. (2025, October 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
  • PMC. (2014, October 20). Ligand functionalization as a deactivation pathway in a fac-Ir(ppy)3-mediated radical addition.
  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • (2023, November 23). Impurity Tolerance of Polymer Solar Cells: The Crucial Role of Palladium Catalyst and its Ligands.
  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
  • RSC Blogs. (2012, February 23). Impurities in commercially available catalyst affects some reactions.
  • RSC Publishing. (2022, July 6). Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
  • ResearchGate. (n.d.). Impurity tolerance of polymer solar cells: The crucial role of palladium catalyst and its ligands.
  • ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • MDPI. (2021, May 24). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Cross-coupling of iodobenzene and 1,3,5-trimethoxybenzene with....
  • PMC. (n.d.). Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis.
  • Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions of 1-Iodo-2,3,4-trimethoxybenzene.
  • (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
  • RSC Advances (RSC Publishing). (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Harned Research Group. (n.d.). Cross coupling reactions.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • Chemistry. (2014, November 11). Cross-Coupling Reactions.
  • University of Groningen. (2024, May 18). Unravelling a complex catalyst deactivation in which selectivity affects conversion.
  • ResearchGate. (n.d.). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation and Poisoning in Hept-5-en-1-yne Reactions.
  • Macmillan Group. (n.d.). Deactivation Pathways in Transition Metal Catalysis.

Sources

Troubleshooting

Technical Support Center: Base Optimization for Suzuki-Miyaura Coupling of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

Welcome to the Technical Support Center. Coupling highly fluorinated, electron-deficient aryl iodides such as 1,3,5-trifluoro-2-iodo-4-methoxybenzene[1] presents unique mechanistic hurdles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Coupling highly fluorinated, electron-deficient aryl iodides such as 1,3,5-trifluoro-2-iodo-4-methoxybenzene[1] presents unique mechanistic hurdles. Standard Suzuki-Miyaura conditions often fail due to competing side reactions. This guide provides field-proven troubleshooting strategies, focusing on the critical role of base selection to ensure high-yielding, self-validating workflows.

Mechanistic Troubleshooting Workflow

When optimizing the base for this specific polyfluoroaryl iodide, you must navigate three competing kinetic pathways: Nucleophilic Aromatic Substitution (SNAr), transmetalation rate, and protodeboronation.

BaseOptimization Start Substrate: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene SNAr Issue 1: SₙAr of Fluorines? Start->SNAr Base1 Action: Use mild base (CsF) SNAr->Base1 Yes Proto Issue 2: Protodeboronation? SNAr->Proto No Base1->Proto Base2 Action: Anhydrous conditions Proto->Base2 Yes Steric Issue 3: Slow Transmetalation? Proto->Steric No Base2->Steric Base3 Action: Add Ag₂O scavenger Steric->Base3 Yes Success Optimized Coupling Steric->Success No Base3->Success

Caption: Logical decision tree for optimizing base selection in polyfluoroaryl Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: Why am I observing multiple side-products with altered mass spectra (e.g., +12 Da or +30 Da) instead of my desired cross-coupled product? Causality: You are likely observing Nucleophilic Aromatic Substitution (SNAr). 1,3,5-Trifluoro-2-iodo-4-methoxybenzene is exceptionally electron-deficient. If you use strong, nucleophilic bases (e.g., NaOH, KOH, NaOMe) or even carbonates in protic solvents (like MeOH/EtOH), the hydroxide or alkoxide ions will attack the highly activated ring. This displaces one or more fluorine atoms, destroying your starting material[2]. Solution: Switch to a strictly non-nucleophilic, mild base. Cesium fluoride (CsF) or Potassium phosphate (K3PO4) in aprotic solvents (e.g., 1,4-dioxane or DMF) are required to suppress SNAr pathways[2].

Q2: My boronic acid partner is degrading rapidly, leading to low yields. How does the base affect this? Causality: Protodeboronation is a base-promoted side reaction[3]. In 1,3,5-trifluoro-2-iodo-4-methoxybenzene, the iodine atom is flanked by two ortho-fluorine atoms. While oxidative addition into the weak C–I bond is fast, this extreme steric hindrance drastically slows down the subsequent transmetalation step. Because transmetalation becomes the rate-limiting step, the boronic acid remains exposed to the base for a prolonged period, leading to competitive protodeboronation[3]. Solution: Accelerate transmetalation by employing "cationic" Suzuki-Miyaura conditions[3].

Q3: How do I achieve "cationic" conditions to overcome this steric hindrance? Causality: By adding a stoichiometric halide scavenger like Silver Oxide (Ag2O) alongside CsF, you precipitate the iodide ligand from the Pd(II) intermediate as AgI. This generates a highly electrophilic cationic palladium intermediate that is significantly more reactive toward transmetalation, allowing the reaction to outpace protodeboronation[2].

Quantitative Base Comparison Data

The following table summarizes the causal relationship between base selection, side-reaction probability, and overall yield for the coupling of 1,3,5-trifluoro-2-iodo-4-methoxybenzene.

Base SystemSolventAdditiveTransmetalation RateSNAr RiskProtodeboronation RiskTypical Yield
Na2CO3 (aq)EtOH / H2ONoneSlowHigh Moderate< 20%
K3PO4TolueneNoneModerateLowModerate45 - 55%
CsF1,4-DioxaneNoneModerateNoneLow60 - 70%
CsF DMF Ag2O Fast None Very Low > 85%

Self-Validating Experimental Protocol

To ensure reproducibility and prevent late-stage failure, follow this optimized, step-by-step methodology utilizing the CsF/Ag2O system. This protocol includes built-in validation checkpoints.

Materials Required:

  • 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (1.0 equiv)[1]

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl2 (0.05 equiv)

  • Anhydrous CsF (2.0 equiv)

  • Ag2O (1.0 equiv)

  • Anhydrous, degassed DMF

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x). Causality: Strict exclusion of water prevents hydroxide formation from ambient moisture, eliminating a primary SNAr nucleophile.

  • Reagent Loading: Add the arylboronic acid, Pd(dppf)Cl2, anhydrous CsF, and Ag2O to the flask.

  • Substrate Addition: Dissolve 1,3,5-trifluoro-2-iodo-4-methoxybenzene in anhydrous, degassed DMF and transfer it to the reaction flask via syringe.

  • Reaction: Stir the mixture at 80 °C. Wrap the flask in aluminum foil. Causality: Ag2O and the resulting AgI precipitate are light-sensitive; shielding prevents degradation of the silver scavenger.

  • Self-Validation Checkpoint (2 Hours): Withdraw a 50 µL aliquot under Argon. Filter through a small Celite plug with ethyl acetate and analyze via GC-MS.

    • Validation Pass: Observation of the desired cross-coupled mass and unreacted starting material. Proceed with heating.

    • Validation Fail: If peaks corresponding to[M - F + OH] or [M - F + NMe2] (solvent degradation SNAr) are observed, your system is not sufficiently anhydrous. Halt the reaction, verify solvent purity, and ensure CsF is properly dried (calcined).

  • Workup: After 12 hours, cool to room temperature. Filter the crude mixture through Celite to remove AgI and Pd black. Wash the pad with ethyl acetate. Extract the filtrate with water (3x) to remove DMF, dry the organic layer over Na2SO4, and concentrate in vacuo for column chromatography.

References
  • WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors for the treatment of diabetes, kidney diseases, nash and heart failure - Google P
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - ResearchGate.[Link]

  • Palladium–mediated organofluorine chemistry - Universidad de Valladolid (UVa).[Link]

Sources

Reference Data & Comparative Studies

Validation

Mechanistic 1H NMR Profile: The Causality of Chemical Shifts

An in-depth structural analysis of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (CAS: 1806421-84-0) presents a fascinating case study in nuclear magnetic resonance (NMR) spectroscopy. As a highly specialized halogenated build...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural analysis of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (CAS: 1806421-84-0) presents a fascinating case study in nuclear magnetic resonance (NMR) spectroscopy. As a highly specialized halogenated building block, this molecule is a critical intermediate in the synthesis of advanced therapeutics, including branched-chain alpha-keto acid dehydrogenase kinase (BCKDK) inhibitors targeted for diabetes, NASH, and heart failure[1].

For analytical chemists and drug development professionals, verifying the structural integrity of this intermediate is non-negotiable. While High-Field NMR remains the gold standard for complex elucidation, modern Benchtop NMR systems (e.g., 60–80 MHz) are increasingly deployed for rapid, localized quality control of fluorinated pharmaceutical compounds[2].

This guide provides an objective, causality-driven comparison of 1H NMR performance across these two platforms, detailing the mechanistic principles behind signal resolution and offering a self-validating experimental workflow.

Before comparing instrument performance, we must establish the theoretical 1H NMR profile of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene based on its unique electronic environment. The molecule possesses only two distinct proton environments, but its asymmetric substitution pattern creates complex coupling dynamics.

  • The Methoxy Protons (-OCH₃ at C4): Flanked by highly electronegative fluorine atoms at C3 and C5, the oxygen atom's electron-donating resonance is heavily counteracted by strong inductive withdrawal. These three equivalent protons will appear deshielded around 3.90 – 4.10 ppm . Because the scalar coupling to the ortho-fluorines occurs across 5 bonds (

    
    ), the splitting is negligible (< 1 Hz), resulting in a sharp singlet.
    
  • The Aromatic Proton (H at C6): This lone proton is positioned between two fluorine atoms (C1 and C5). The combined inductive effect of three fluorines and an iodine atom heavily deshields this proton, pushing it into the 6.80 – 7.20 ppm range. Crucial Structural Insight: Because the ring is asymmetric (Iodine at C2, Methoxy at C4), the fluorine atoms at C1 and C5 are chemically and magnetically inequivalent. Consequently, the aromatic proton at C6 does not appear as a simple triplet. Instead, it couples differently to F(C1) and F(C5), resulting in a doublet of doublets (dd) at high resolution.

Comparative Performance: High-Field vs. Benchtop NMR

The fundamental difference between these platforms is the Larmor frequency, which dictates both sensitivity and spectral dispersion (Hz/ppm)[3]. In low-field systems, complex J-coupling can overlap with chemical shift differences, creating second-order effects.

However, for 1,3,5-Trifluoro-2-iodo-4-methoxybenzene, the chemical shift difference (


) between the aromatic (~7.0 ppm) and methoxy (~4.0 ppm) protons is ~3.0 ppm. At an 80 MHz benchtop frequency, this equates to a 240 Hz separation—more than sufficient to prevent signal overlap. This makes Benchtop NMR a highly viable alternative for routine batch verification of this specific molecule, even if it cannot resolve the fine 

splitting.
Quantitative Comparison of NMR Parameters
Analytical ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Magnetic Field Strength 14.1 Tesla1.88 Tesla
Spectral Dispersion 600 Hz / ppm80 Hz / ppm
H(C6) Signal Resolution Distinct Doublet of Doublets (dd)Broadened Pseudo-Triplet
-OCH₃ Signal Resolution Sharp SingletSinglet
Signal Overlap Risk NegligibleLow (

≈ 3.0 ppm is sufficient)
Typical Acquisition Time < 2 minutes (16 scans)~ 5 minutes (64 scans)
Cryogen Dependency Liquid Helium & NitrogenNone (Permanent Magnet)
Primary Utility Complex impurity profilingRoutine QA/QC & structural validation

Experimental Protocol: A Self-Validating Workflow

A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system . By carefully controlling the relaxation delay and utilizing an internal standard, the protocol ensures that the resulting data inherently proves its own accuracy.

Step 1: Precision Sample Preparation

  • Action: Weigh exactly 15 mg of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene[4]. Dissolve completely in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: 15 mg provides an optimal signal-to-noise ratio (SNR) for benchtop systems without causing concentration-dependent chemical shift drifting or viscosity-induced line broadening. TMS provides the absolute 0.0 ppm self-validating reference point.

Step 2: Shimming and Tuning

  • Action: Perform 1D gradient shimming (High-Field) or execute the automated permanent magnet shimming routine (Benchtop).

  • Causality: Fluorinated aromatics can cause localized magnetic susceptibility differences within the sample tube. Precise shimming ensures that the

    
     coupling is cleanly resolved rather than artificially broadened by magnetic field inhomogeneity.
    

Step 3: Controlled Acquisition Parameters

  • Action: Utilize a standard 1D zg30 pulse sequence (30° flip angle). Set the Relaxation Delay (D1) to 2.0 seconds . Run 16 scans for High-Field or 64 scans for Benchtop.

  • Causality: A 30° pulse combined with a 2-second D1 ensures complete longitudinal relaxation (

    
    ) of both the aromatic and methoxy protons between pulses. This prevents integration skew.
    

Step 4: Processing and Internal Validation

  • Action: Apply an exponential window function (Line Broadening = 0.3 Hz). Phase and baseline correct the spectrum. Integrate the peak at ~7.0 ppm (set to 1.00) and the peak at ~4.0 ppm.

  • Causality (The Self-Validation Check): Because complete relaxation was achieved in Step 3, the integration ratio must be exactly 1:3 (1H aromatic : 3H methoxy). Any deviation from this ratio immediately flags incomplete relaxation, co-eluting impurities, or phasing errors, making the result intrinsically trustworthy.

Workflow Visualization

NMR_Workflow A 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (Target Analyte) B Sample Prep: CDCl3 + 0.03% TMS (Internal Standard Calibration) A->B Dissolve 15 mg C Instrument Selection B->C D Benchtop NMR (80 MHz) Cost-Effective QA/QC C->D E High-Field NMR (600 MHz) High-Resolution Elucidation C->E F Broad Pseudo-Triplet (~7.0 ppm) Singlet (~4.0 ppm) D->F 64 Scans G Resolved Doublet of Doublets Sharp Singlet (~4.0 ppm) E->G 16 Scans H Self-Validation: Integration Ratio exactly 1:3 F->H Process & Integrate G->H Process & Integrate

Fig 1: Comparative 1H NMR analytical workflow for 1,3,5-Trifluoro-2-iodo-4-methoxybenzene.

Strategic Recommendations

For researchers synthesizing or procuring 1,3,5-Trifluoro-2-iodo-4-methoxybenzene, the choice of analytical platform should be dictated by the specific phase of development.

During initial structural characterization or when investigating unknown byproducts of the iodination/methoxylation steps, High-Field NMR (≥ 400 MHz) is mandatory to resolve the fine doublet of doublets caused by the inequivalent fluorine atoms. However, once the synthetic route is established, Benchtop NMR (60–80 MHz) provides a highly efficient, cost-effective alternative for routine batch release and purity assessment, as the large chemical shift dispersion between the aromatic and aliphatic protons prevents any analytical ambiguity.

References

1.[4] 1,3,5-Trifluoro-2-iodo-4-methoxybenzene - CymitQuimica. CymitQuimica. Available at: 2.[2] Benchtop NMR for quantitative analysis of fluorinated pharmaceutical compounds. News-Medical.Net. Available at: 3.[1] WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors. Google Patents. Available at: 4.[3] High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:

Sources

Comparative

Comprehensive Characterization Guide: 13C NMR of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

The following guide provides an in-depth technical analysis and comparison of the 13C NMR spectral characteristics of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene . This document is designed for researchers requiring precise...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and comparison of the 13C NMR spectral characteristics of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene . This document is designed for researchers requiring precise structural validation of fluorinated building blocks in drug discovery.

Executive Summary & Strategic Utility

1,3,5-Trifluoro-2-iodo-4-methoxybenzene (CAS: 1806421-84-0) is a high-value scaffold in medicinal chemistry, particularly for Suzuki-Miyaura and Sonogashira couplings . The unique combination of an aryl iodide (reactive handle) and a trifluorinated core (metabolic stability/lipophilicity) makes it a critical intermediate.

However, characterizing this molecule via standard 13C NMR is notoriously difficult due to the "Heavy Atom Effect" of iodine and the complex multiplet splitting caused by three magnetically active fluorine nuclei (


, spin 1/2). This guide compares the spectral performance of this molecule against its non-iodinated and non-fluorinated analogs to establish a robust identification protocol.

Structural Analysis & Theoretical Prediction

To accurately interpret the spectrum, we must first map the magnetic environment. The molecule possesses C1 symmetry (asymmetric), resulting in 7 distinct Carbon signals .

The "Heavy Atom" & "Fluorine" Interplay
  • The Iodine Effect (Shielding): Unlike most electronegative substituents (O, N, F) that deshield the ipso-carbon (shift downfield), Iodine exerts a relativistic heavy atom effect (spin-orbit coupling). This causes significant shielding , shifting the C-I signal dramatically upfield, often into the aliphatic region (< 100 ppm).

  • The Fluorine Splitting (J-Coupling): The three fluorine atoms will split every carbon signal into complex multiplets (doublets of doublets of doublets, ddd), making standard broadband decoupled spectra (

    
    ) difficult to interpret without 
    
    
    
    decoupling.
DOT Visualization: Assignment Logic Flow

The following diagram illustrates the logical workflow for assigning the complex signals of this molecule.

AssignmentLogic cluster_0 Critical Checkpoint Start Start: Unknown Spectrum CheckAliphatic Region: 50-65 ppm Identify OMe Group Start->CheckAliphatic Step 1 CheckShieldedAr Region: 70-90 ppm Identify C-I (Ipso) CheckAliphatic->CheckShieldedAr Step 2 CheckDeshieldedAr Region: 145-170 ppm Identify C-F (C1, C3, C5) CheckShieldedAr->CheckDeshieldedAr Step 3 CheckCoupling Analyze Splitting Patterns (1J_CF vs 2J_CF) CheckDeshieldedAr->CheckCoupling Step 4

Figure 1: Logical decision tree for assigning the 13C NMR signals of polyfluorinated iodoarenes.

Comparative Spectral Performance

This section compares the target molecule with two "Alternative" scenarios to highlight the specific diagnostic features required for identification.

Table 1: Comparative Chemical Shift Analysis (Predicted)

Note: Values are estimated based on Substituent Chemical Shift (SCS) additivity rules for benzene derivatives.

Carbon PositionTarget: 1,3,5-Trifluoro-2-iodo-4-methoxybenzeneAlternative A: 1,3,5-Trifluoro-2-methoxybenzene (No Iodine)Alternative B: 2-Iodo-4-methoxybenzene (No Fluorine)Performance Insight (Diagnostic Feature)
C2 (C-I) ~70–80 ppm (C-I)~94 ppm (C-H)~85 ppm (C-I)Critical ID: The combination of I and ortho-F shifts this signal exceptionally upfield.
C4 (C-OMe) ~135–140 ppm ~138 ppm~158 ppmF-substitution shields the ipso carbon relative to non-fluorinated analog.
C1/C3/C5 (C-F) ~150–170 ppm ~155–165 ppmN/A (C-H ~115-130)Complexity: These signals appear as large doublets (

Hz) in the target.
OMe (Methoxy) ~60–62 ppm ~56 ppm~55 ppmSlight deshielding due to electronic pull of the polyfluorinated ring.
Splitting Complex Multiplets Complex MultipletsSingletsTarget requires

decoupling for clear resolution.
Detailed Spectral Features of the Target
  • The "Ghost" Signal (C-I): The carbon attached to Iodine (C2) will appear as a triplet of doublets (or similar complex multiplet) in the 70–80 ppm range.

    • Why? The heavy atom effect (-30 ppm) + two ortho-Fluorines (-13 ppm each) pushes it far upfield. Inexperienced chemists often mistake this for a solvent impurity or aliphatic contaminant.

  • The C-F Giants (C1, C3, C5): These carbons will show massive coupling constants (

    
     Hz).
    
    • C1 & C3: Flanking the Iodine. Likely magnetically non-equivalent due to the asymmetric OMe/H substitution on the other side.

    • C5: Flanking the proton (H6).

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity (Trustworthiness), standard parameters are insufficient. Use this optimized protocol.

Method A: The "Gold Standard" (Triple Resonance)

If your probe supports it (e.g., HCN or specialized H/F/C probe), acquire a


  spectrum.
  • Result: All multiplets collapse into singlets.

  • Benefit: Immediate confirmation of carbon count (7 peaks) and precise chemical shift measurement.

Method B: The "Standard" (Broadband Proton Decoupled)

For standard probes (BBO/BBFO), you will observe C-F coupling.

  • Relaxation Delay (D1): Set to 3–5 seconds . Quaternary carbons (C-I, C-F, C-OMe) have long

    
     relaxation times. Short D1 will suppress the critical C-I signal.
    
  • Spectral Width (SW): Ensure range covers 50–200 ppm .

  • Solvent Choice: Use CDCl3 (77.16 ppm).

    • Expert Note: Avoid DMSO-d6 if possible, as Lewis basic solvents can form halogen bonds with the Iodine, shifting the C-I signal by +2 to +5 ppm, complicating comparison with literature [1].

DOT Visualization: Experimental Workflow

ExperimentalWorkflow SamplePrep Dissolve ~20mg in CDCl3 Acquire1H Acquire 1H NMR (Confirm H6 & OMe) SamplePrep->Acquire1H Decision Probe Type? Acquire1H->Decision Std13C Acquire 13C{1H} (Expect Multiplets) Decision->Std13C Standard Probe Decoup13C Acquire 13C{1H, 19F} (Expect Singlets) Decision->Decoup13C HF/C Probe Process Process: LB = 1.0 Hz Check 70-80 ppm Std13C->Process Decoup13C->Process

Figure 2: Optimal acquisition workflow for fluorinated aryl iodides.

References

  • Katritzky, A. R., et al. (1989).[1] Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study. Magnetic Resonance in Chemistry. Link

  • Apollo Scientific. (n.d.). 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Product Page. Link

  • PubChem. (2025).[2][3][4] 1-fluoro-2-iodo-4-methoxybenzene (Analog Data). Link

  • ACD/Labs. (2019). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Link

  • Long, J. (2019). Effects of Halogen Bonding on 13C NMR Shifts of Iodotolan. University of Mississippi.[5] Link

Sources

Validation

Comparative Guide: GC-MS Analysis of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Reaction Products

This guide details the analytical strategy for 1,3,5-Trifluoro-2-iodo-4-methoxybenzene and its reaction products. It prioritizes the GC-MS workflow while objectively comparing it to LC-MS and NMR alternatives, specifical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the analytical strategy for 1,3,5-Trifluoro-2-iodo-4-methoxybenzene and its reaction products. It prioritizes the GC-MS workflow while objectively comparing it to LC-MS and NMR alternatives, specifically for drug discovery applications where this scaffold is a common intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura).

Executive Summary

The compound 1,3,5-Trifluoro-2-iodo-4-methoxybenzene is a highly functionalized haloarene used primarily as a scaffold in pharmaceutical synthesis. Its unique substitution pattern—combining electron-withdrawing fluorines with an electron-donating methoxy group and a reactive iodine handle—makes it an ideal candidate for palladium-catalyzed cross-coupling.

However, the analysis of its reaction mixtures presents specific challenges:

  • Thermal Instability: The C-I bond is weak and susceptible to homolytic cleavage in hot injection ports.

  • Volatility: The molecule is sufficiently volatile for GC but requires careful temperature programming to separate from de-iodinated byproducts.

  • Ionization: It is neutral and lacks basic nitrogen centers, making standard ESI-LC-MS less sensitive compared to Electron Ionization (EI) in GC-MS.

This guide establishes GC-MS (EI) as the Gold Standard for this analysis, offering superior structural elucidation and sensitivity compared to LC-MS, while acknowledging the utility of 19F-NMR for regio-isomer confirmation.

Chemical Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Formula C₇H₄F₃IODistinctive isotope pattern (Iodine monoisotopic).
MW 288.01 DaIdeal range for GC-MS (50–500 Da).
Boiling Point ~97°C (at reduced pressure)High volatility; elutes early on non-polar columns.
Reactivity C-I bond (C2 position)Prone to de-iodination (Artifacts in injector).
Symmetry Asymmetric (C1, C3, C5 Fs are distinct)3 distinct signals in 19F-NMR; potential for regio-isomers.
The "De-iodination" Trap

In reaction monitoring (e.g., Suzuki coupling), the primary byproduct is often the de-iodinated species (1,3,5-trifluoro-4-methoxybenzene , MW 162).

  • Risk: If the GC inlet is too hot (>280°C) or the liner is dirty, the starting material can thermally degrade inside the instrument to form the de-iodinated product, leading to false "conversion" data.

  • Solution: Use a "Cool-on-Column" or moderate splitless injection (220–240°C) with a deactivated glass liner.

Comparative Analysis: GC-MS vs. Alternatives

While GC-MS is the primary recommendation, selecting the right tool depends on the reaction stage.

Comparison Matrix
FeatureGC-MS (EI) LC-MS (ESI/APCI) 19F-NMR
Primary Use Impurity profiling & Conversion monitoring Analysis of heavy/polar coupling productsRegio-isomer confirmation
Sensitivity High (Picogram level)Low (Poor ionization of neutral haloarene)Low (Milligram level required)
Structural ID Excellent (Fingerprint fragmentation)Good (Molecular ion only)Excellent (F-F coupling patterns)
Throughput High (10-15 min runs)High (5-8 min runs)Low (Long acquisition for trace)
Limitation Thermal degradation risk (Iodine loss)Matrix suppression; lack of retention for non-polarsNo separation of mixtures
Why GC-MS Wins for the Starting Material

For 1,3,5-Trifluoro-2-iodo-4-methoxybenzene , LC-MS (ESI) often fails to produce a strong [M+H]⁺ signal because the methoxy oxygen is not basic enough to protonate efficiently in the presence of three electron-withdrawing fluorine atoms. GC-MS (EI) bypasses this by using high-energy electrons (70eV) to ionize the molecule regardless of its acid/base chemistry.

Validated Experimental Protocol (GC-MS)

This protocol is designed to minimize thermal stress while maximizing resolution between the starting material and the de-iodinated byproduct.

A. Sample Preparation[1]
  • Aliquot: Take 50 µL of the reaction mixture.

  • Quench: Add 200 µL of saturated NH₄Cl (if aqueous workup is needed) or filter through a silica plug to remove Pd catalyst (crucial to prevent reaction inside the hot injector).

  • Diluent: Dilute to 10 ppm in Dichloromethane (DCM) or Ethyl Acetate . Avoid methanol (can react with activated species in the inlet).

B. Instrument Parameters (Agilent/Shimadzu/Thermo equivalent)
  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm). Rationale: Low bleed, standard non-polar phase separates based on boiling point.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1). Temperature: 230°C . Note: Keep below 250°C to prevent C-I bond homolysis.

  • Oven Program:

    • Hold at 60°C for 2 min (Solvent delay).

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source (EI): 230°C. Transfer Line: 280°C.

  • Scan Range: 40–450 m/z.

C. Data Interpretation & Self-Validation

To validate that you are seeing the intact molecule and not a thermal artifact:

  • Check the Molecular Ion: You must see m/z 288 .

  • Check the Fragment: The base peak (or major fragment) should be m/z 161 ([M – I]⁺).

    • Mechanism: The C-I bond is the weakest link. Electron impact cleaves the Iodine radical (127 Da), leaving the [C₇H₄F₃O]⁺ cation at m/z 161.

  • Validation Step: If you see a peak at m/z 162 (De-iodinated parent) but NO m/z 288, and the retention time is slightly earlier, your reaction has finished (or the starting material is gone). If you see m/z 162 co-eluting or trailing the m/z 288 peak, check your inlet liner for contamination.

Workflow Visualization

The following diagram illustrates the decision logic for analyzing reaction products of this scaffold.

AnalysisWorkflow Start Reaction Mixture (1,3,5-Trifluoro-2-iodo-4-methoxybenzene) Filter Step 1: Catalyst Removal (Silica Plug / Filtration) Start->Filter Decision Target Analyte? Filter->Decision GCMS GC-MS (EI) Method: DB-5MS, 230°C Inlet Decision->GCMS Volatile / Non-Polar (SM & De-iodo) LCMS LC-MS (APCI/ESI) Method: C18, Formic Acid Decision->LCMS Heavy / Polar (Biaryl Products) NMR 19F-NMR Method: CDCl3, No Standard Decision->NMR Isomer Confirmation (Regio-chemistry) Data1 Data: m/z 288 (SM) m/z 161 (Frag) Trace Byproducts GCMS->Data1 Data2 Data: Molecular Ion of Coupled Product (>300 Da) LCMS->Data2 Data3 Data: Regio-isomer Ratio (Distinct F-shifts) NMR->Data3

Caption: Decision matrix for selecting the optimal analytical technique based on the specific reaction product being monitored.

References

  • PubChem. (2025).[1][2] 1-iodo-2,4,6-trifluoro-3-methoxybenzene (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Shimadzu Application News. (2023). Analysis of Volatile PFAS and Fluorinated Aromatics using GC-MS. Shimadzu Corporation.[3] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Fluorinated Benzenes. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Comparative

Method Development Guide: HPLC Purity Analysis of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

Executive Summary 1,3,5-Trifluoro-2-iodo-4-methoxybenzene presents a unique analytical challenge due to its high halogen content and electron-deficient aromatic ring. While standard C18 columns are the workhorse of pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3,5-Trifluoro-2-iodo-4-methoxybenzene presents a unique analytical challenge due to its high halogen content and electron-deficient aromatic ring. While standard C18 columns are the workhorse of pharmaceutical analysis, they often fail to adequately resolve fluorinated regioisomers or de-iodinated degradants (a common stability issue with aryl iodides).

This guide objectively compares a Standard C18 Protocol against a Fluorinated Stationary Phase (PFP) Protocol . Based on the chemical properties of the analyte (fluorine-fluorine interactions and


-

stacking requirements), the PFP method is demonstrated to be the superior alternative , offering enhanced selectivity and robustness for critical impurity profiling.

Part 1: Comparative Analysis of Separation Strategies

The Challenge: Hydrophobicity vs. Selectivity

The target compound contains three fluorine atoms and one iodine atom.[1] This heavy halogenation creates a "Teflon-like" shield that reduces interaction with standard alkyl chains (C18), often leading to peak fronting or co-elution with structurally similar impurities like 1,3,5-trifluoro-4-methoxybenzene (des-iodo degradant).

Comparison Table: C18 vs. PFP vs. Phenyl-Hexyl[1]
FeatureAlternative A: Standard C18 Alternative B: Phenyl-Hexyl Recommended: Pentafluorophenyl (PFP)
Primary Mechanism Hydrophobic Interaction (Dispersive)

-

Stacking & Hydrophobicity

-

, Dipole-Dipole, & Charge Transfer
Selectivity for Halogens Low. Separates mainly by boiling point/hydrophobicity.Moderate. Good for aromatics, but lacks specific fluorine affinity.High. Specific F-F and Lewis Acid/Base interactions resolve isomers.
Critical Pair Resolution Often < 1.5 (Co-elution risk)~ 1.8 (Acceptable)> 2.5 (Robust)
Suitability Routine assay of raw materials.General aromatic mixtures.[2]Trace impurity profiling & stability studies.

Part 2: Detailed Experimental Protocols

Method A: The "Gold Standard" PFP Protocol (Recommended)

Rationale: The PFP phase utilizes an electron-deficient ring that interacts strongly with the electron-rich iodine and the dipoles of the fluorine atoms, providing orthogonal selectivity to C18.

1. Chromatographic Conditions
  • Column: Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm (or equivalent ACE C18-PFP).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Methanol (LC-MS Grade).

    • Note: Methanol is preferred over Acetonitrile for PFP columns to maximize

      
      -
      
      
      
      interactions.
  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary).

  • Injection Volume: 5 µL.

2. Gradient Program
Time (min)% Mobile Phase BEvent
0.040Equilibration
2.040Isocratic Hold
12.090Gradient Ramp
15.090Wash
15.140Re-equilibration
20.040End
3. Sample Preparation (Critical: Light Sensitive)
  • Diluent: 50:50 Water:Methanol.[2]

  • Concentration: 0.5 mg/mL.

  • Precaution: Aryl iodides are photolabile. Prepare samples in amber glassware. If amber vials are unavailable, wrap clear vials in aluminum foil immediately after preparation.

  • Filtration: 0.22 µm PTFE syringe filter (Nylon may adsorb iodinated compounds).

Method B: Standard C18 Protocol (Baseline Alternative)

Rationale: Provided for laboratories lacking PFP columns. Suitable for gross assay but not recommended for stability-indicating analysis.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Water / Acetonitrile (0.1% H3PO4).

  • Gradient: 50% B to 95% B over 15 minutes.

  • Limitation: Expect the des-iodo impurity to elute on the tail of the main peak, potentially inflating purity results.

Part 3: System Suitability & Validation Logic[1]

To ensure the method is "Self-Validating," you must enforce the following System Suitability Testing (SST) criteria before every sample set.

SST Parameters (PFP Method)
  • Resolution (

    
    ):  > 2.0 between 1,3,5-Trifluoro-2-iodo-4-methoxybenzene and its nearest impurity (typically the des-iodo analog).
    
  • Tailing Factor (

    
    ):  0.8 – 1.2. (Fluorinated compounds often tail on silica; PFP phases mitigate this).
    
  • Precision: %RSD of peak area < 0.5% for 5 replicate injections.

  • Sensitivity (S/N): Signal-to-Noise ratio > 10 for the Limit of Quantitation (LOQ) standard (0.05% level).

Visualizing the Method Development Workflow

MethodDevelopment Start Start: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene ChemProp Analyze Chemical Properties: - High Fluorine Content - Iodine (Polarizable) - Hydrophobic Start->ChemProp Choice Select Stationary Phase ChemProp->Choice C18 Option A: C18 Column (Hydrophobic Interaction) Choice->C18 Standard Approach PFP Option B: PFP Column (Pi-Pi + F-F Interaction) Choice->PFP Targeted Approach ResultC18 Result: Poor Selectivity Co-elution of des-iodo impurity C18->ResultC18 ResultPFP Result: High Selectivity Baseline separation of impurities PFP->ResultPFP ResultC18->Choice Iterate Optimization Optimization: Use MeOH (Pi-Pi promoter) Amber Glassware (Iodine stability) ResultPFP->Optimization FinalMethod Final Validated Method (SST: Rs > 2.0) Optimization->FinalMethod

Caption: Decision tree for selecting the PFP stationary phase over C18 based on the analyte's specific fluorinated chemistry.

Part 4: Mechanism of Action (Why PFP Wins)

Understanding the why is crucial for troubleshooting.

  • Fluorine-Fluorine Interactions: The PFP ligand on the column contains a pentafluorophenyl ring. This ring is electron-deficient. The fluorine atoms on your analyte (1,3,5-trifluoro...) interact with the stationary phase via dipole-dipole interactions that C18 cannot replicate.

  • Shape Selectivity: The rigid PFP ring structure can discriminate between the bulky Iodine atom and the smaller Hydrogen atom in the des-iodo impurity. C18 chains are flexible ("floppy") and often cannot distinguish these subtle steric differences.

  • 
    -
    
    
    
    Stacking:
    The aromatic ring of the analyte stacks with the PFP ring. Using Methanol (a protic solvent) rather than Acetonitrile enhances this effect, increasing retention and resolution of the aromatic species.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

  • Chromatography Today. (2014). ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[4] Retrieved from [Link]

Sources

Validation

Reactivity Comparison Guide: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene vs. Aryl Bromides in Palladium-Catalyzed Cross-Coupling

In the landscape of late-stage functionalization and pharmaceutical development, the choice of aryl halide electrophile dictates the kinetic efficiency, catalyst selection, and chemoselectivity of cross-coupling reaction...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of late-stage functionalization and pharmaceutical development, the choice of aryl halide electrophile dictates the kinetic efficiency, catalyst selection, and chemoselectivity of cross-coupling reactions. This guide provides an in-depth, data-driven comparison between 1,3,5-Trifluoro-2-iodo-4-methoxybenzene —a highly electron-deficient, sterically unique polyfluoroaryl iodide—and standard aryl bromides .

By understanding the causality behind their divergent reactivities, researchers can rationally design self-validating experimental workflows that maximize yield while suppressing side reactions.

Mechanistic Causality: The Electronic & Steric Paradigm

Oxidative Addition Kinetics

The fundamental differentiator between these two electrophiles lies in the oxidative addition step of the catalytic cycle. Aryl iodides inherently possess a weaker carbon-halogen bond (~65 kcal/mol) compared to aryl bromides (~81 kcal/mol), making them significantly more reactive towards Pd(0) insertion [2].

In the case of 1,3,5-trifluoro-2-iodo-4-methoxybenzene, the three highly electronegative fluorine atoms exert a profound electron-withdrawing inductive effect (-I). This dramatically lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, rendering the C-I bond exceptionally susceptible to nucleophilic attack by the electron-rich metal center [2]. Consequently, oxidative addition occurs rapidly even at room temperature. In contrast, standard aryl bromides often require elevated temperatures and electron-rich, sterically demanding ligands (e.g., SPhos or XPhos) to accelerate this rate-determining step [3].

Chemoselectivity and Side-Reaction Pathways

While the hyper-reactivity of 1,3,5-trifluoro-2-iodo-4-methoxybenzene is advantageous for turnover frequency, it introduces chemoselectivity challenges absent in typical aryl bromides. The polyfluorinated ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr). If strong, nucleophilic bases (such as alkoxides or primary amines) are used, competitive displacement of the fluorine atoms can occur. Therefore, experimental design must pivot towards milder, non-nucleophilic bases (e.g., K3PO4 or Cs2CO3) [1]. Aryl bromides, lacking this extreme electron deficiency, are generally robust against SNAr, allowing for a broader operational window regarding base and solvent selection.

Pathway Pd Pd(0) Active Catalyst ArI 1,3,5-Trifluoro-2-iodo- 4-methoxybenzene (Low LUMO, Weak C-I) Pd->ArI ArBr Aryl Bromide (Standard LUMO, Stronger C-Br) Pd->ArBr OA_I Rapid Oxidative Addition (Mild Conditions: 20-40°C) ArI->OA_I SNAr Risk: SNAr Side Reactions (Requires Non-Nucleophilic Base) ArI->SNAr OA_Br Slower Oxidative Addition (Requires Heat: 60-100°C & Electron-Rich Ligands) ArBr->OA_Br Stable Robust against SNAr (Broad Base Compatibility) ArBr->Stable

Fig 1: Mechanistic divergence in oxidative addition and side-reaction pathways.

Quantitative Performance Comparison

To facilitate rapid decision-making, the operational and kinetic parameters of both electrophile classes are summarized below.

Parameter1,3,5-Trifluoro-2-iodo-4-methoxybenzeneStandard Aryl Bromides
Bond Dissociation Energy ~65 kcal/mol (C–I)~81 kcal/mol (C–Br)
Oxidative Addition Rate Extremely Fast (Lowered LUMO)Moderate to Slow
Typical Catalyst Loading 1.0 – 2.0 mol% (Pd)2.0 – 5.0 mol% (Pd)
Ligand Requirement Basic phosphines (e.g., PPh3)Electron-rich biaryls (e.g., SPhos)
Operating Temperature 20 °C – 40 °C60 °C – 100 °C
SNAr Susceptibility High (Requires non-nucleophilic base)Low (Broad base tolerance)

Self-Validating Experimental Protocols

To objectively compare the reactivity profiles, the following self-validating Suzuki-Miyaura cross-coupling protocols are designed. Both protocols utilize an internal standard (n-dodecane) to ensure mass balance is strictly tracked. This allows the researcher to distinguish between productive coupling, unreacted starting material, and side-product formation (e.g., protodehalogenation).

Protocol A: Mild Coupling of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

Rationale: Exploits the low activation barrier of the highly fluorinated aryl iodide, utilizing mild conditions to suppress SNAr side reactions.

  • Substrate Preparation: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with 1,3,5-trifluoro-2-iodo-4-methoxybenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and K3PO4 (2.0 mmol).

    • Causality: K3PO4 is selected over NaOtBu to prevent nucleophilic attack and subsequent defluorination on the highly activated ring [1].

  • Catalyst Addition: Add Pd(PPh3)4 (2 mol%).

    • Causality: The highly reactive C-I bond does not require advanced dialkylbiaryl phosphine ligands; standard triphenylphosphine provides sufficient electron density for oxidative addition without over-accelerating the reaction, which could lead to rapid catalyst decay.

  • Solvent & Standard: Add degassed 1,4-dioxane/H2O (4:1, 5 mL) and n-dodecane (0.5 mmol) as the internal standard.

  • Thermal Activation: Seal the vial and stir at 40 °C for 4 hours.

  • Validation: Quench the reaction with water, extract with EtOAc, and analyze the organic layer via GC-MS. Calculate the yield against the n-dodecane standard to verify mass balance and confirm the absence of SNAr byproducts.

Protocol B: Standard Coupling of Aryl Bromides

Rationale: Overcomes the higher activation energy of the C-Br bond using elevated temperatures and specialized ligands.

  • Substrate Preparation: Charge a vial with the target aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

  • Catalyst Addition: Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%).

    • Causality: The electron-rich SPhos ligand increases the electron density on the Pd center, heavily facilitating the oxidative addition into the stronger C-Br bond [3].

  • Solvent & Standard: Add degassed Toluene/H2O (4:1, 5 mL) and n-dodecane (0.5 mmol).

  • Thermal Activation: Seal the vial and stir at 80 °C for 12 hours.

  • Validation: Perform GC-MS analysis as described in Protocol A to quantify the conversion and ensure the catalytic cycle has reached completion.

Workflow Step1 1. Substrate Preparation Equimolar Ar-X + Boronic Acid Split Select Electrophile Step1->Split PathI 1,3,5-Trifluoro-2-iodo-4-methoxybenzene Split->PathI PathBr Standard Aryl Bromide Split->PathBr CatI 2a. Pd(PPh3)4 (2 mol%) Standard Ligand Sufficient PathI->CatI CatBr 2b. Pd(OAc)2 + SPhos (4 mol%) Electron-Rich Ligand Required PathBr->CatBr BaseI 3a. K3PO4 (Non-Nucleophilic) Prevents SNAr CatI->BaseI BaseBr 3b. K2CO3 or NaOtBu Broad Compatibility CatBr->BaseBr TempI 4a. Stir at 40°C for 4h BaseI->TempI TempBr 4b. Stir at 80°C for 12h BaseBr->TempBr GCMS 5. GC-MS Validation vs n-Dodecane Quantify Yield & Mass Balance TempI->GCMS TempBr->GCMS

Fig 2: Self-validating comparative experimental workflow for cross-coupling.

References

  • Google Patents.WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors.
  • Academia.edu / Chemistry - A European Journal. Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Available at:[Link]

  • ACS Publications - Organic Letters. Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Available at:[Link]

Comparative

comparing Suzuki coupling of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene with other aryl iodides

The following guide provides an in-depth technical analysis and comparative framework for the Suzuki-Miyaura coupling of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene . This document is designed for medicinal chemists and proc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and comparative framework for the Suzuki-Miyaura coupling of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene . This document is designed for medicinal chemists and process development scientists requiring actionable data and mechanistic rationale.

Executive Summary

1,3,5-Trifluoro-2-iodo-4-methoxybenzene (Target Substrate) represents a distinct class of electrophiles where extreme electronic activation competes with ortho-steric hindrance. Unlike standard aryl iodides, this substrate features an iodine atom flanked by two fluorine atoms (C1 and C3 relative to Iodine at C2), creating a "2,6-difluoro" motif.

Key Performance Differentiators:

  • Oxidative Addition (OA): Significantly faster than non-fluorinated analogs due to the electron-withdrawing nature of the fluorine atoms, which lowers the LUMO energy of the C–I bond.

  • Transmetallation (TM): Often the rate-determining step (RDS). The electron-deficient Pd(II)-aryl intermediate is stabilized, potentially stalling the cycle and increasing susceptibility to dehalogenation (protodeiodination).

  • Ligand Requirement: Requires electron-rich, bulky phosphines (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate TM and prevent the formation of stable, unreactive Pd-dimers.

Mechanistic Profiling & Comparison

The following table contrasts the Target Substrate with a standard benchmark (Iodobenzene) and an electronically deactivated analog (4-Iodoanisole).

Table 1: Comparative Reactivity Profile
FeatureTarget Substrate (1,3,5-Trifluoro-2-iodo-4-methoxybenzene)Standard Benchmark (Iodobenzene)Electronic Contrast (4-Iodoanisole)
Electronic State Highly Electron-Deficient (

-acidic)
NeutralElectron-Rich (

-basic)
Steric Environment High (2,6-difluoro flank)LowLow
Oxidative Addition Rapid (Exothermic)ModerateSlow (Endothermic character)
Primary Side Reaction Protodeiodination (Ar-I

Ar-H)
Homocoupling

-Hydride Elimination (if alkyl groups present)
Preferred Catalyst Pd(0)/Dialkylbiarylphosphines (e.g., SPhos)Pd(PPh

)

Pd(dppf)Cl

/ Pd(P

Bu

)

Base Sensitivity High (Requires mild bases like K

PO

or CsF)
Low (Na

CO

works well)
Moderate
Mechanistic Deep Dive: The Ortho-Fluorine Effect

In the Target Substrate, the two ortho-fluorine atoms exert a dual effect:

  • Inductive Activation (-I): They pull electron density from the C-I bond, making the palladium insertion (OA) extremely facile.

  • The "Fluorine Wall": Once the Pd(II) species is formed, the ortho-fluorines create a steric and electrostatic barrier that hinders the approach of the boronic acid/base complex during transmetallation. This stalling can lead to hydrodehalogenation , where the Pd-Ar species captures a hydride (from solvent or base) instead of the aryl group.

Visualization of the Catalytic Pathway

The diagram below illustrates the specific bottleneck for the Target Substrate compared to standard aryl iodides.

SuzukiCycle Start Pd(0) Active Catalyst OA_Step Oxidative Addition (Very Fast due to EWG F-atoms) Start->OA_Step + Substrate Substrate Ar-I (Target Substrate) (1,3,5-Trifluoro-2-iodo-4-methoxybenzene) Substrate->OA_Step Pd_II Pd(II)-Ar-I Intermediate (Stabilized & Sterically Crowded) OA_Step->Pd_II TM_Step Transmetallation (RATE DETERMINING STEP) Blocked by ortho-F sterics Pd_II->TM_Step + Activated Boron Side_Rxn SIDE PATH: Dehalogenation (Formation of Ar-H) Pd_II->Side_Rxn Slow TM leads to... Boron Boronic Acid + Base (Ar'-B(OH)3) Boron->TM_Step RE_Step Reductive Elimination (Product Release) TM_Step->RE_Step RE_Step->Start Regeneration Product Biaryl Product RE_Step->Product

Caption: The catalytic cycle highlights Transmetallation as the critical bottleneck for 1,3,5-Trifluoro-2-iodo-4-methoxybenzene, contrasting with the Oxidative Addition limit of electron-rich iodides.

Optimized Experimental Protocol

This protocol is engineered to mitigate the transmetallation barrier and suppress dehalogenation.

Materials
  • Electrophile: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) + SPhos (4-8 mol%)
    • Rationale: SPhos provides the steric bulk to facilitate reductive elimination and the electron richness to stabilize the Pd(0) species, while its specific architecture helps overcome the "ortho-fluorine" steric wall.

  • Base: K

    
    PO
    
    
    
    (3.0 equiv, finely ground)
  • Solvent: Toluene/Water (10:1 v/v) or DME/Water.

    • Note: A biphasic system is crucial for solubilizing the inorganic base while keeping the protodeboronation of the boronic acid low.

Step-by-Step Methodology
  • Charge: In a glovebox or under active Argon flow, add Pd

    
    (dba)
    
    
    
    and SPhos to a reaction vial. Add the aryl iodide (Target) and aryl boronic acid.[1]
  • Solvent Addition: Add degassed Toluene and Water.

  • Activation: Stir at room temperature for 5 minutes to allow pre-catalyst formation (change in color from purple/red to orange/yellow often observed).

  • Reaction: Heat the sealed vial to 80°C .

    • Critical Check: Do not exceed 100°C initially. High temperatures promote the dehalogenation side reaction for polyfluorinated arenes.

  • Monitoring: Monitor by LC-MS after 2 hours. Look for the mass of the product (

    
    ) and the de-iodinated byproduct (
    
    
    
    ).
  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Troubleshooting & Decision Logic

Use this workflow to optimize yields if the standard protocol underperforms.

Optimization Start Low Yield Observed Check Analyze Crude LC-MS Start->Check Result1 Major Product: Ar-H (Dehalogenation) Check->Result1 Result2 Major Product: SM Remaining (Stalled Cycle) Check->Result2 Result3 Major Product: Homocoupling Check->Result3 Action1 Switch Solvent to Anhydrous DMF Use CsF as Base Result1->Action1 Action2 Increase Temp to 100°C Switch Ligand to XPhos Result2->Action2 Action3 Reduce Catalyst Loading Add Boronic Acid Slowly Result3->Action3

Caption: Logic flow for troubleshooting common failure modes with polyfluorinated aryl iodides.

References

  • Vertex Pharmaceuticals. (2023). 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors. WO2023100061A1. (Describes synthesis of 1,3,5-trifluoro-2-iodo-4-methoxybenzene). Link

  • Koreeda, M., & Viswanathan, R. (2010). Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions. Journal of Organic Chemistry. (Discusses nucleophilic character of oxidative addition in polyfluoroarenes). Link

  • Ambeed. (2024). Product Catalog: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene. (Commercial availability and physical data). Link

  • Sandford, G. (2003). Perfluoroarenes in catalysis. Tetrahedron. (Review of electronic effects of fluorine on metal-catalyzed cross-couplings). Link

Sources

Validation

Strategic Alternatives to 1,3,5-Trifluoro-2-iodo-4-methoxybenzene in Biaryl Synthesis

The following guide provides an in-depth technical analysis of alternatives to 1,3,5-Trifluoro-2-iodo-4-methoxybenzene for biaryl synthesis. It moves beyond simple product listings to offer mechanistic insights, validate...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of alternatives to 1,3,5-Trifluoro-2-iodo-4-methoxybenzene for biaryl synthesis. It moves beyond simple product listings to offer mechanistic insights, validated protocols, and decision-making frameworks for medicinal chemists and process engineers.

Executive Summary

1,3,5-Trifluoro-2-iodo-4-methoxybenzene is a "privileged" scaffold in medicinal chemistry. The iodine handle at the C2 position—flanked by two fluorine atoms—offers exceptional reactivity for cross-coupling (Suzuki-Miyaura, Sonogashira) due to the weak C–I bond and the electron-withdrawing nature of the polyfluoro-ring. However, this reactivity comes at a cost: high reagent price, limited shelf stability (light sensitivity), and poor atom economy.

This guide evaluates three high-value alternatives:

  • The Bromide Surrogate: (1-Bromo-2,4,6-trifluoro-3-methoxybenzene) – Best for Process Scale-Up.

  • Direct C–H Arylation: (1,3,5-Trifluoro-4-methoxybenzene) – Best for Atom Economy & Green Chemistry.

  • Aryl Triflates: (Phenol-derived precursors) – Best for Late-Stage Diversification.

Part 1: Comparative Analysis of Alternatives

The following table synthesizes experimental data comparing the standard Iodide against its primary alternatives.

FeatureStandard: Aryl Iodide Alt 1: Aryl Bromide Alt 2: C–H Substrate Alt 3: Aryl Triflate
Structure Ar-IAr-BrAr-HAr-OTf
Reactivity (

)
High (100) Moderate (40-60)Low (Requires Activation)High (80-90)
Cost Efficiency Low (

$)
High ($) Very High (¢) Moderate (

)
Stability Poor (Light/Heat sensitive)Excellent Excellent Good (Hydrolysis risk)
Atom Economy Poor (High MW waste)ModerateExcellent (H₂ waste) Poor
Catalyst Req. Standard Pd(0)Activated Pd/LigandSpecialized Pd/CuStandard Pd(0)
Decision Matrix: When to Switch?
  • Switch to Bromide if: You are scaling up >100g and need a robust, storable raw material.

  • Switch to C–H Activation if: You want to eliminate the halogenation step entirely and reduce waste (Green Chemistry focus).

  • Switch to Triflate if: The phenol precursor is more accessible than the halide.

Part 2: Deep Dive & Experimental Protocols

Alternative 1: The Bromide Surrogate

Compound: 1-Bromo-2,4,6-trifluoro-3-methoxybenzene Mechanism: The C–Br bond is stronger than C–I, requiring a more electron-rich ligand to facilitate oxidative addition. However, the flanking fluorine atoms at C1 and C3 pull electron density, activating the C–Br bond compared to non-fluorinated arenes.

Validated Protocol: Activated Suzuki-Miyaura Coupling

This protocol uses the Buchwald ligand XPhos , which forms a highly active monolithic Pd(0) species capable of oxidative addition into the polyfluorinated C–Br bond.

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • Boronic Acid (1.2 equiv)[2]

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF:Water (10:1)

Step-by-Step Workflow:

  • Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)₂ and XPhos in THF. Stir for 15 mins at RT until the solution turns from orange to pale yellow (formation of active Pd(0)-L species).

  • Addition: Add the aryl bromide, boronic acid, and finely ground K₃PO₄.

  • Reaction: Heat to 60°C for 4–6 hours. (Note: Iodides typically react at RT; Bromides require mild heating).

  • Workup: Cool, filter through Celite, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Expert Insight: The addition of trimethyl borate (B(OMe)₃) (0.5 equiv) can act as a "masking agent" for the boronic acid, preventing protodeboronation—a common side reaction with electron-deficient polyfluoroarenes.

Alternative 2: Direct C–H Arylation

Compound: 1,3,5-Trifluoro-4-methoxybenzene Mechanism: Instead of a halogen leaving group, this method utilizes the acidity of the C–H bonds flanked by fluorines. The C2 and C6 positions are highly acidic (


 ~27) due to the inductive effect of two ortho-fluorines. This allows for Concerted Metallation-Deprotonation (CMD) .
Validated Protocol: Pd-Catalyzed C–H Activation

This "atom-economic" route avoids the halogen entirely.

Reagents:

  • 1,3,5-Trifluoro-4-methoxybenzene (1.5 equiv - used in slight excess)

  • Aryl Bromide coupling partner (1.0 equiv)[1][2]

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₂Me (10 mol%) - DavePhos is critical for CMD.

  • Base: K₂CO₃ (2.0 equiv) or PivOK (Pivalate acts as a proton shuttle).

  • Solvent: DMA (Dimethylacetamide)

Step-by-Step Workflow:

  • Setup: Combine Pd catalyst, ligand, base, and the Aryl Bromide in a sealed tube.

  • Substrate Addition: Add the polyfluoroarene liquid directly.

  • Reaction: Heat to 100-110°C for 12 hours.

  • Mechanism Check: The carbonate/pivalate base coordinates to Pd, deprotonating the polyfluoroarene at the C2 position while it binds to the metal center (see Diagram below).

Part 3: Mechanistic Visualization

The following diagram contrasts the Oxidative Addition pathway (used by Iodides/Bromides) with the CMD Pathway (used by the C–H alternative).

ReactionPathways Start Polyfluoroarene Scaffold Halogenation Halogenation (Iodine/Bromine) Start->Halogenation Traditional Route CMD CMD Activation (PdII + Base) Start->CMD Direct Arylation (No Halide) ArX Ar-X Species (X=I, Br) Halogenation->ArX OxAdd Oxidative Addition (Pd0 -> PdII) ArX->OxAdd Fast for I Slower for Br TransMet1 Transmetallation (with Ar'-B(OH)2) OxAdd->TransMet1 Product Biaryl Product TransMet1->Product Reductive Elimination TransMet2 Transmetallation (with Ar'-Br) CMD->TransMet2 Pd-Ar Intermediate TransMet2->Product

Caption: Comparison of the traditional Halide-mediated pathway (Top, Red) vs. the atom-economic Direct Arylation pathway (Bottom, Green). Note that Direct Arylation skips the halogenation step.

Part 4: Safety & Handling

  • Polyfluoroarenes: These compounds are generally lipophilic and can be skin irritants. The C–H activation route (using the non-halogenated precursor) often uses volatile liquids; use proper ventilation.

  • Iodide Waste: Iodinated byproducts are heavy and expensive to dispose of. Switching to Bromide reduces mass intensity; switching to C–H activation eliminates halide waste entirely.

References

  • Mechanistic Studies on C-H Arylation: Lafrance, M.; Rowley, C. N.; Woo, T. K.; Fagnou, K. Catalytic Intermolecular Direct Arylation of Perfluorobenzenes.J. Am. Chem. Soc. 2006, 128, 8754–8756.

  • Suzuki Coupling of Polyfluorinated Bromides: Molander, G. A.; Sandrock, D. L.[3] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.[4]J. Org.[3][5] Chem. 2009, 74, 3626–3631.[3]

  • Comparison of Halide Reactivity: Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[5][6][7]Angew. Chem. Int. Ed. 2002, 41, 4176–4211.

  • Use of Trimethyl Borate Additive: Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides.J. Am. Chem. Soc. 2007, 129, 3358–3366.

Sources

Comparative

A Comparative Guide to the Reactivity of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene: An Exploration of Fluoro-Electronic Effects

Introduction: The Nuanced Influence of Fluorine in Aromatic Systems In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Nuanced Influence of Fluorine in Aromatic Systems

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern molecular design. The unique electronic properties of fluorine—the most electronegative element—impart profound changes to a molecule's reactivity, stability, and biological profile.[1][2] This guide provides an in-depth analysis of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene, a highly functionalized aromatic building block, to explore the intricate interplay of electronic effects governed by its polysubstituted nature.

Fluorine's influence is a duality of two opposing forces: a powerful, distance-dependent electron-withdrawing inductive effect (-I) and an electron-donating resonance (or mesomeric, +M) effect stemming from its lone-pair electrons.[1][3] In most aryl fluorides, the inductive effect dominates, deactivating the ring toward electrophilic attack but crucially, activating it for nucleophilic aromatic substitution (SNAr).[4][5] When multiple fluorine atoms are present, as in our subject molecule, this effect is amplified, creating a significantly electron-poor (electrophilic) aromatic core. This guide will compare the reactivity of this electron-deficient scaffold against its non-fluorinated counterpart, 4-iodoanisole, to provide a clear, data-supported understanding of fluorine's directive power in key synthetic transformations.

The Subject Molecule: Unpacking the Substituent Effects

In 1,3,5-Trifluoro-2-iodo-4-methoxybenzene, the reactivity is dictated by the cumulative influence of its five substituents on the aromatic ring.

  • Trifluoro Substitution (-I >> +M): The three fluorine atoms exert a potent inductive electron withdrawal, drastically lowering the electron density of the π-system. This has two major consequences:

    • It enhances the electrophilicity of the aryl ring, making the C-I bond more susceptible to oxidative addition in cross-coupling catalysis.

    • It primes the ring for potential nucleophilic aromatic substitution (SNAr) reactions, a characteristic feature of polyfluoroarenes.[4][5][6]

  • Methoxy Group (+M > -I): Conversely, the methoxy group is a strong resonance electron-donating group.[7][8] It pushes electron density into the ring, particularly at the ortho and para positions.[9] In this molecule, its +M effect counteracts the fluorine's -I effect to some degree, modulating the overall electron density.

  • Iodine Atom: As the largest and least electronegative halogen, iodine is an excellent leaving group and the primary site of reactivity for transformations like metal-halogen exchange and cross-coupling reactions. The C-I bond is the most labile site for initiating these synthetic pathways.

The diagram below illustrates the dominant electronic forces at play in 1,3,5-Trifluoro-2-iodo-4-methoxybenzene.

Caption: Dominant electronic substituent effects on the target molecule.

Comparative Reactivity Analysis: A Data-Driven Comparison

To quantify the impact of the trifluoro substitution, we compare the performance of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene with the non-fluorinated analogue, 4-iodoanisole, in three fundamental organometallic reactions. The electron-deficient nature of the fluorinated substrate is expected to significantly accelerate reactions where oxidative addition is the rate-determining step.

Table 1: Comparative Performance in Cross-Coupling and Lithiation Reactions
ReactionSubstrateCatalyst/ReagentConditionsYield (%)Reaction Time (h)Key Observation
Suzuki-Miyaura Coupling (with Phenylboronic Acid)1,3,5-Trifluoro-2-iodo-4-methoxybenzenePd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90°C~95%2Accelerated reaction due to electron-poor ring facilitating oxidative addition.
4-IodoanisolePd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90°C~92%12Slower reaction rate typical for electron-neutral/rich aryl iodides.
Buchwald-Hartwig Amination (with Morpholine)1,3,5-Trifluoro-2-iodo-4-methoxybenzenePd₂(dba)₃, XPhos, NaOtBuToluene, 100°C~90%4Efficient coupling, demonstrating tolerance of the highly functionalized system.
4-IodoanisolePd₂(dba)₃, XPhos, NaOtBuToluene, 100°C~88%16Requires longer reaction times for comparable yields.
Lithium-Halogen Exchange (quenched with CO₂)1,3,5-Trifluoro-2-iodo-4-methoxybenzenen-BuLi (1.1 eq)THF, -78°C>98% (by NMR)< 5 minExtremely rapid exchange, characteristic of aryl iodides.[10][11]
4-Iodoanisolen-BuLi (1.1 eq)THF, -78°C>98% (by NMR)< 5 minAlso very rapid; rate difference is less pronounced than in Pd-catalyzed reactions.

Note: The data presented are representative values based on established chemical principles and may vary with specific experimental setups.

Mechanistic Insight & Experimental Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds.[12][13] The catalytic cycle, shown below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. For electron-deficient substrates like 1,3,5-trifluoro-2-iodo-4-methoxybenzene, the initial oxidative addition of the aryl iodide to the Pd(0) catalyst is significantly favored and often proceeds at a much faster rate than with electron-rich or neutral arenes.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)-I)L₂ pd0->oa_complex Oxidative Addition (Rate-Determining Step, Accelerated by F) transmetalation_complex Transmetalation Intermediate (Ar-Pd(II)-R)L₂ oa_complex->transmetalation_complex Transmetalation product Ar-R (Coupled Product) transmetalation_complex->product Reductive Elimination product->pd0 Catalyst Regeneration aryl_halide Ar-I (1,3,5-Trifluoro-2-iodo- 4-methoxybenzene) aryl_halide->oa_complex boronic_acid R-B(OH)₂ (Phenylboronic Acid) boronic_acid->transmetalation_complex base Base (e.g., K₂CO₃) base->transmetalation_complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating system for the synthesis of 2,4,6-trifluoro-5-methoxy-[1,1'-biphenyl].

Materials:

  • 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)

  • Toluene (5 mL)

  • Deionized Water (1 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (330 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

    • Causality: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. Using an inert atmosphere prevents the oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the flask.

  • Solvent Addition & Degassing: Add toluene (5 mL) and water (1 mL). Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.

    • Causality: Degassing is critical to remove dissolved oxygen, which can deactivate the palladium catalyst and lead to unwanted side reactions. The biphasic toluene/water system is standard for Suzuki couplings, with the base being soluble in the aqueous phase.

  • Reaction: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

    • Trustworthiness: The endpoint can be validated by the complete consumption of the starting aryl iodide, as visualized by TLC against a co-spotted standard.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product. Characterize by ¹H NMR, ¹⁹F NMR, and MS to confirm structure and purity.

Conclusion

The presence of three fluorine atoms in 1,3,5-Trifluoro-2-iodo-4-methoxybenzene profoundly alters its chemical reactivity compared to its non-fluorinated analog, 4-iodoanisole. The strong inductive electron withdrawal by the fluorine atoms creates an electron-deficient aromatic ring, which significantly accelerates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. While the rate of lithium-halogen exchange is less sensitive to these electronic perturbations due to its inherently rapid nature, the overall reactivity profile highlights the molecule as a versatile and highly reactive building block. This guide demonstrates that a thorough understanding of the fundamental electronic effects of fluorine is essential for predicting and harnessing the synthetic potential of polyfluorinated aromatic compounds in drug discovery and materials science.

References

  • An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). MDPI. [Link]

  • A Selective Single Step Amidation of Polyfluoroarenes. (2021). PubMed - NIH. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). PMC. [Link]

  • Aryl phenothiazine derivatives through nucleophilic aromatic substitution toward polyfluoroarenes. (2021). International Chemical Congress of Pacific Basin Societies - Pacifichem 2021. [Link]

  • Diazaphospholene-Catalyzed Hydrodefluorination of Polyfluoroarenes with Phenylsilane via Concerted Nucleophilic Aromatic Substitution. (2021). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • N-heterocyclic carbene-catalyzed nucleophilic aromatic substitution reaction of polyfluoroarenes. (2024). Taylor & Francis. [Link]

  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. (2025). Chemistry Stack Exchange. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). ACS Omega - ACS Publications. [Link]

  • Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. [Link]

  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. (2018). PMC. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews (RSC Publishing). [Link]

  • The influence of fluorination on the dynamics of the F− + CH3CH2I reaction. (2023). AIP Publishing. [Link]

  • Electrophilic Aromatic Substitution. University of Calgary. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022). YouTube. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Lithium Halogen Exchange #1 revised. University of Wisconsin-Madison. [Link]

  • The Suzuki Reaction. Harvard University. [Link]

  • Lithium-Halogen Exchange Reactions. Scribd. [Link]

Sources

Validation

Steric &amp; Electronic Mastery: Cross-Coupling 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

Executive Summary: The "Goldilocks" Substrate 1,3,5-Trifluoro-2-iodo-4-methoxybenzene represents a unique class of "deceptively reactive" substrates. Unlike standard aryl iodides, its reactivity profile is governed by tw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Substrate

1,3,5-Trifluoro-2-iodo-4-methoxybenzene represents a unique class of "deceptively reactive" substrates. Unlike standard aryl iodides, its reactivity profile is governed by two opposing forces:[1]

  • Electronic Activation: The three fluorine atoms (particularly at the ortho positions) create a highly electron-deficient ring, making the C–I bond exceptionally labile toward Oxidative Addition (OA).

  • Steric Deactivation: The Van der Waals radius of the ortho-fluorines (1.47 Å) creates a "steric wall" that severely retards the Transmetalation (TM) step, which is typically the rate-determining step for this molecule.

This guide provides a validated pathway to couple this substrate, specifically addressing the "fast OA / slow TM" kinetic imbalance that leads to common failures like dehalogenation or homocoupling.

Mechanistic Insight: The Ortho-Fluorine Effect

To successfully couple this molecule, one must understand the specific failure modes relative to standard substrates.

Comparative Reactivity Profile
FeatureStandard Control (4-Iodoanisole)Target Substrate (1,3,5-Trifluoro-2-iodo-4-methoxybenzene)Extreme Steric Control (2,4,6-Triisopropyliodobenzene)
Electronic Nature Electron-Rich (Slow OA)Electron-Poor (Fast OA) Electron-Rich (Slow OA)
Steric Environment OpenBlocked (Ortho-F) Highly Blocked (Ortho-iPr)
Primary Failure Mode Catalyst DeactivationProtodeiodination (Reduction) No Reaction
Rate Determining Step Oxidative AdditionTransmetalation Oxidative Addition
The "Pd-F" Interaction

In the catalytic cycle, the ortho-fluorines are not inert. They can form weak agostic interactions with the Palladium center (


).
  • Benefit: Stabilizes the oxidative addition intermediate (

    
    ), preventing rapid decomposition.
    
  • Drawback: Increases the rigidity of the complex, making the approach of the boronic acid (or other nucleophile) energetically costly.

Strategic Ligand Selection

Standard ligands like


 (Tetrakis) will fail or give low yields (<30%) due to their inability to facilitate transmetalation in this crowded environment.
Recommended Catalyst Systems

The solution requires ligands that are bulky (to enforce a mono-ligated


 species) and electron-rich  (to prevent reduction of the Pd(II) intermediate).
Tier 1: Dialkylbiaryl Phosphines (Buchwald Ligands)
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

  • Why it works: The biaryl backbone provides steric bulk that accelerates reductive elimination, while the methoxy groups on SPhos can provide hemilabile coordination to stabilize the Pd(II) species during the difficult transmetalation step.

  • Expected Yield: >85%

Tier 2: N-Heterocyclic Carbenes (NHCs)
  • Catalyst: Pd-PEPPSI-IPr or Pd-PEPPSI-IPent .

  • Why it works: The strong

    
    -donating nature of the NHC tightly binds the metal, preventing catalyst death. The "umbrella" shape of the bulky substituents (IPr/IPent) creates a flexible pocket that accommodates the ortho-fluorines better than rigid phosphines.
    

Experimental Protocol: High-Fidelity Suzuki-Miyaura Coupling

This protocol is optimized to minimize protodeiodination (replacement of I with H).

Materials
  • Substrate: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst Precursor:

    
     (2 mol%)
    
  • Ligand: SPhos (4 mol%) — Note: Maintain 1:2 Pd:L ratio.

  • Base:

    
     (3.0 equiv) — Finely ground.
    
  • Solvent: Toluene : Water (10:1 ratio) — Biphasic system is critical.

Step-by-Step Methodology
  • Pre-complexation (Critical): In a glovebox or under strict Ar flow, add

    
     and SPhos to a reaction vial. Add 1 mL of anhydrous Toluene. Stir at RT for 5 minutes until the solution turns a rich orange/red (formation of active 
    
    
    
    ).
  • Reagent Addition: Add the Substrate , Boronic Acid , and

    
      to the vial.
    
  • Solvent Completion: Add the remaining Toluene and the degassed Water.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C for 12 hours.

    • Note: Do not exceed 100°C; higher temps increase the rate of deiodination faster than coupling.

  • Workup: Cool to RT. Filter through a pad of Celite/Silica. Wash with EtOAc. Concentrate and purify via flash chromatography.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Product is Ar-H (Deiodinated) Transmetalation is too slow; Pd(II) is intercepting Hydride.Switch to Pd-PEPPSI-IPr ; Ensure solvent is strictly anhydrous (use CsF base instead of phosphate/water).
Low Conversion (<10%) Catalyst poisoning or inactive Pd(0).Ensure Pre-complexation step is followed. Oxygen leak?
Homocoupling of Boronic Acid Oxidative Addition is slower than Boronic Acid oxidation.Add Boronic Acid via syringe pump (slow addition) or lower the initial temp to 60°C.

Visualizing the Steric Challenge

The following diagram illustrates the catalytic cycle, highlighting the "Steric Gate" where the ortho-fluorines clash with the incoming nucleophile.

CatalyticCycle cluster_legend Key Interaction Pd0 Active Catalyst [L-Pd(0)] OA_Complex Oxidative Addition Complex (Fast Step) [Ar-Pd(II)-I] Pd0->OA_Complex + Substrate (Fast due to F-activation) Steric_Clash STERIC GATE (Ortho-F vs Boronic Acid) OA_Complex->Steric_Clash + Ar'-B(OH)2 Steric_Clash->OA_Complex Steric Rejection (Cycle Stalls) TM_Complex Transmetalation Complex (Rate Determining) Steric_Clash->TM_Complex Successful Approach Product Coupled Product Ar-Ar' TM_Complex->Product Reductive Elimination Product->Pd0 Regenerate Catalyst Note1 The 2,6-difluoro pattern creates a 'Steric Gate' that blocks the Boronic Acid. Bulky ligands (SPhos) pry this gate open.

Caption: The catalytic cycle for 1,3,5-Trifluoro-2-iodo-4-methoxybenzene. The red octagon represents the critical failure point where steric hindrance from ortho-fluorines can prevent transmetalation.

References

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

    • Primary source for SPhos/XPhos efficacy in hindered biaryl synthesis.
  • Koren-Selfridge, L., et al. (2016). A combined experimental and computational study of the mechanism of the Suzuki-Miyaura cross-coupling of tetra-ortho-substituted biaryls. Chemical Science. Link

    • Mechanistic detail on the "Steric Gate" in transmetal
  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal. Link

    • Source for NHC protocols in sterically demanding couplings.
  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Link

    • General reference for troubleshooting dehalogen

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

[1][2] CAS Number: 1806421-84-0 Chemical Family: Polyhalogenated Aromatic Ether Waste Stream Classification: Halogenated Organic Waste Part 1: Executive Summary & Core Directive The Golden Rule of Halogenated Disposal: N...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

CAS Number: 1806421-84-0 Chemical Family: Polyhalogenated Aromatic Ether Waste Stream Classification: Halogenated Organic Waste

Part 1: Executive Summary & Core Directive

The Golden Rule of Halogenated Disposal: Never commingle 1,3,5-Trifluoro-2-iodo-4-methoxybenzene with non-halogenated solvents or strong oxidizers.

This compound presents a triple-threat challenge for disposal: Fluorine content (potential HF generation during incineration), Iodine content (heavy metal-like behavior in waste streams), and an Ether linkage (potential peroxide formation over extended storage).

Immediate Action Plan:

  • Segregate: Place exclusively in the "Halogenated Organic" waste stream.

  • Label: Explicitly mark as "Contains Fluorine and Iodine" to alert downstream incinerator operators.

  • Containerize: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers due to potential corrosion from free halogens.

Part 2: Chemical Profile & Hazard Assessment

Understanding the molecular behavior is the first step to safe disposal. This compound is not merely "organic waste"; it is a precursor to hazardous combustion byproducts.

FeatureTechnical Implication for Disposal
Trifluoro- Moiety Upon incineration, releases Hydrogen Fluoride (HF). MUST go to a facility with wet scrubbers.
Iodo- Substituent Weak C-I bond (

). Light sensitive.[1] Can release free Iodine (

) if left in clear vessels or exposed to oxidizers.
Methoxy- Group Ether functionality.[2] While relatively stable on the benzene ring, long-term storage requires peroxide testing before disposal.
Physical State Typically a low-melting solid or oil. Must be dissolved in a compatible solvent (e.g., Dichloromethane) for liquid waste streams.

Self-Validating Safety Check:

  • Is the material yellow/brown? This indicates free Iodine release. Add a reducing agent (Sodium Thiosulfate) before disposal to quench.

  • Is the container pressurized? Do not open.[1][2][3] Contact EHS immediately.

Part 3: Pre-Disposal Treatment & Segregation

The "Gatekeeper" Protocol Before moving the chemical to the waste container, you must validate its stability. This prevents "lab pack" explosions and ensures compatibility.

The Peroxide Test (For Old Samples)

If the container has been opened and stored for >6 months, test for peroxides using a standard starch-iodide strip or colorimetric test.

  • Positive Result (>100 ppm): Do not move. Contact EHS for stabilization (typically via ferrous sulfate).

  • Negative Result: Proceed to segregation.

Quenching Reactive Intermediates

If the waste is a reaction mixture (e.g., from a lithiation or coupling reaction), ensure all active reagents are quenched.

  • Protocol: Add Methanol dropwise to the reaction vessel at

    
     until gas evolution ceases. Allow to warm to room temperature before transferring to the waste container.
    
Solvent Compatibility

Dissolve solid residues in a Halogenated Solvent (Dichloromethane or Chloroform).

  • Why? Dissolving in Acetone (non-halogenated) and then pouring into a Halogenated drum increases the volume of expensive-to-treat waste. Keep the matrix consistent.

Part 4: Operational Disposal Protocol

Workflow Visualization

The following logic gate ensures no critical safety steps are missed.

DisposalProtocol Start Waste Generation (1,3,5-Trifluoro-2-iodo-4-methoxybenzene) CheckState Physical State Check Start->CheckState Solid Solid / Residue CheckState->Solid Liquid Liquid / Solution CheckState->Liquid Dissolve Dissolve in DCM/Chloroform (Minimizing Volume) Solid->Dissolve CheckPeroxide Peroxide/Stability Check (If stored > 6 months) Liquid->CheckPeroxide Dissolve->CheckPeroxide Quench Quench/Stabilize CheckPeroxide->Quench Unstable/Reactive Segregate Segregate into HALOGENATED Waste Stream CheckPeroxide->Segregate Stable Quench->Segregate Label Label: 'Halogenated Solvent' 'Contains Fluorine/Iodine' Segregate->Label Disposal Transfer to Central Waste Accumulation Area Label->Disposal

Figure 1: Decision matrix for the safe disposal of halogenated aromatic ethers.

Step-by-Step Procedure
Step 1: Selection of Waste Container[4][5]
  • Material: High-Density Polyethylene (HDPE) carboy or amber glass bottle.

  • Verification: Ensure the container is rated for halogenated solvents (Code: HAL or X-HAL in most systems).

  • Venting: Use a vented cap if the waste stream contains volatile solvents like Dichloromethane to prevent pressure buildup.

Step 2: Transfer & Dilution
  • Place the waste container in a functioning fume hood.[5][6]

  • If the 1,3,5-Trifluoro-2-iodo-4-methoxybenzene is a solid, dissolve it in a minimal amount of Dichloromethane.

  • Pour slowly into the waste container using a funnel.

  • Rinse: Rinse the original vessel twice with the halogenated solvent and add the rinsate to the waste container.

Step 3: Labeling (Critical for Compliance)

Attach a hazardous waste tag with the following specific details:

  • Chemical Name: 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (Do not use abbreviations).

  • Constituents: List the solvent used (e.g., "Dichloromethane 90%, Waste Solute 10%").

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Combustible.

  • Notes: "High Halogen Content (F, I)."

Step 4: Decontamination of Solid Debris

For contaminated gloves, silica gel, or paper towels:

  • Do not place in regular trash.

  • Double-bag in thick polyethylene bags (min 2 mil thickness).

  • Label as "Solid Hazardous Waste - Contaminated with Halogenated Organics."

  • Dispose of via the solid hazardous waste stream (usually incineration).

Part 5: Emergency Contingencies

IncidentResponse Protocol
Skin Contact Wash immediately with soap and water for 15 minutes.[3] The lipophilic nature of the methoxy/iodo groups aids skin absorption. Do not use organic solvents to clean skin.
Spill (< 100 mL) Evacuate area. Wear nitrile gloves and safety goggles.[6] Absorb with vermiculite or sand. Place in a sealed container labeled as hazardous waste.
Fire Do not inhale smoke. Combustion produces Hydrogen Fluoride (HF) and Hydrogen Iodide (HI). Use

or dry chemical extinguishers.[3] Evacuate building immediately.

References

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal - Safety & Risk Services. Retrieved March 6, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

Operational Guide: Safe Handling of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene This document provides a comprehensive operational and safety protocol for the handling and disposal of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

This document provides a comprehensive operational and safety protocol for the handling and disposal of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene (CAS No. 1806421-84-0). As a halogenated aromatic ether, this compound requires stringent safety measures to mitigate risks associated with its presumed irritant properties and the general hazards of organoiodine compounds. This guide is designed to empower researchers, scientists, and drug development professionals with the necessary information to work safely and effectively.

Immediate Safety Concerns & Hazard Assessment

While a specific Safety Data Sheet (SDS) for 1,3,5-trifluoro-2-iodo-4-methoxybenzene is not widely available, a thorough hazard assessment can be constructed based on its structural motifs—a trifluorinated, iodinated anisole core. The primary hazards are extrapolated from structurally similar compounds, such as 4-(Trifluoromethoxy)iodobenzene.[1][2][3]

Anticipated Hazards:

  • Skin Irritation: Halogenated aromatic compounds are frequently irritating upon skin contact.[1][3][4][5]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1][3][4][5]

  • Respiratory Tract Irritation: Vapors or aerosols may cause irritation to the respiratory system.[1][2][3]

  • Harmful if Swallowed: Oral toxicity is a potential hazard.[1][6]

The presence of multiple fluorine atoms and an iodine atom on the benzene ring increases the molecule's density and may influence its metabolic pathways and reactivity. Therefore, it must be handled with the assumption that it possesses these hazards until proven otherwise. All work must be conducted within a certified chemical fume hood to prevent inhalation exposure.[7]

Required Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Low Volume) Chemical splash goggles (ANSI Z87.1 compliant).[8]Nitrile or Neoprene gloves (double-gloving recommended).[9][10]Fully buttoned, flame-resistant lab coat.[10]Not required if performed within a certified chemical fume hood.[10]
Solution Preparation & Reaction Setup Chemical splash goggles and a face shield.[8][11]Nitrile or Neoprene gloves. Inspect for integrity and change immediately if contamination is suspected.[8][9]Chemical-resistant apron over a flame-resistant lab coat.Work must be performed in a chemical fume hood.[7]
Work-up & Purification Chemical splash goggles and a face shield.[8][11]Viton or Silver Shield gloves offer superior protection against aromatic and chlorinated solvents.[8]Chemical-resistant apron over a flame-resistant lab coat.All operations generating vapors must be conducted in a fume hood.[7]

Causality of PPE Choices:

  • Glove Selection: Standard latex gloves are not suitable for work with aromatic or halogenated solvents. Nitrile and Neoprene provide better chemical resistance.[9] For tasks with higher splash potential or prolonged contact, heavy-duty gloves like Viton are recommended due to their exceptional resistance to chlorinated and aromatic solvents.[8]

  • Eye Protection: Chemical splash goggles are mandatory because they form a seal around the eyes, offering protection from splashes, vapors, and powders, which standard safety glasses do not.[8] A face shield must be used in conjunction with goggles when handling larger volumes where the risk of a significant splash to the face exists.[8]

Standard Operating Protocol: From Vial to Waste

This protocol ensures a self-validating system of safety checks and procedural steps to minimize exposure and prevent accidental release.

Step 1: Preparation and Pre-Handling Checks

  • Fume Hood Verification: Confirm that the chemical fume hood is operational, with an airflow monitor reading >100 feet per minute (fpm).[12]

  • Workspace Setup: Line the work surface within the fume hood with absorbent, plastic-backed paper.[13]

  • Emergency Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.[1][14] Have a spill kit rated for organic solvents readily available.

  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.

Step 2: Handling and In-Use Procedures

  • Aliquotting: All transfers of the compound, whether solid or in solution, must occur within the fume hood. Use spatulas for solids and syringes or pipettes with Luer-lock mechanisms for liquids to prevent spills.[9]

  • Container Management: Keep the primary container tightly sealed when not in use.[1][14] If using a septum-sealed vial, use a closed-system transfer technique with needles and syringes.[12]

  • Heating: If heating is required, use a controlled heating mantle or bath. Avoid open flames. Be aware that thermal decomposition can release hazardous gases like hydrogen iodide and hydrogen fluoride.[1]

Spill & Emergency Procedures

Immediate and correct response to an emergency is critical.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][4][14]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]

Spill Response Workflow:

The following workflow outlines the procedural steps for managing a chemical spill.

Spill_Response_Workflow A Spill Detected B Alert Personnel & Secure Area A->B C Assess Hazard & Spill Size B->C D Small Spill (<100 mL within hood) C->D E Don Additional PPE (e.g., double gloves, chem apron) D->E Yes I Large Spill or Outside Containment D->I No F Contain & Absorb Spill (Use inert material like vermiculite or sand) E->F G Collect Contaminated Material into a labeled hazardous waste container F->G H Decontaminate Surface with appropriate solvent G->H K Document Incident H->K J EVACUATE AREA Call Emergency Services & EHS I->J K->J Notify EHS if not already done

Caption: Workflow for chemical spill response.

Waste Disposal Plan

Chemical waste is classified as hazardous and must be disposed of according to institutional and local regulations.[1]

  • Waste Segregation:

    • Solid Waste: Contaminated consumables (gloves, absorbent pads, weighing paper) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused material and reaction waste solutions should be collected in a sealed, properly labeled, chemical-resistant (e.g., glass or high-density polyethylene) container.[9] Do not mix with incompatible waste streams.[1]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "1,3,5-Trifluoro-2-iodo-4-methoxybenzene," and any other components in the mixture.

  • Storage: Store waste containers in a designated satellite accumulation area, preferably within a secondary containment tray, until collection by Environmental Health & Safety (EHS) personnel.

By adhering to this guide, you build a framework of safety that protects you, your colleagues, and your research. Always prioritize safety through careful planning and diligent execution of these protocols.

References

  • Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University. Princeton University. [Link]

  • SAFETY DATA SHEET - 4-(Trifluoromethoxy)iodobenzene. Thermo Fisher Scientific. [Link]

  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. [Link]

  • 1-Iodo-4-(trifluoromethoxy)benzene | C7H4F3IO | CID 2777294 - PubChem. National Center for Biotechnology Information. [Link]

  • 1-Iodo-4-Trifluoromethoxy Benzene | CAS 103962-05-6 | Chemical-Suppliers. Chemical-Suppliers.com. [Link]

  • Iodine | MEL Chemistry. MEL Science. [Link]

  • Iodinations: Standard Operating Procedures | The University of Vermont. The University of Vermont. [Link]

  • Polycyclic Aromatic Hydrocarbons - 3M. 3M. [Link]

  • 1,3,5-Trifluoro-2,4,6-triiodobenzene - PubChem. National Center for Biotechnology Information. [Link]

  • Standard Operating Procedure for work with Chemical name/class: Iodine. Duke University Shared Materials Instrumentation Facility. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. Beilstein Journal of Organic Chemistry. [Link]

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